molecular formula C14H20N2O5 B1583407 4-(2,5-Diethoxy-4-nitrophenyl)morpholine CAS No. 86-16-8

4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Cat. No.: B1583407
CAS No.: 86-16-8
M. Wt: 296.32 g/mol
InChI Key: KNHGNICBXADRMC-UHFFFAOYSA-N
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Description

4-(2,5-Diethoxy-4-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C14H20N2O5 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-diethoxy-4-nitrophenyl)morpholine
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InChI

InChI=1S/C14H20N2O5/c1-3-20-13-10-12(16(17)18)14(21-4-2)9-11(13)15-5-7-19-8-6-15/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGNICBXADRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N2CCOCC2)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044737
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Molecular Weight

296.32 g/mol
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CAS No.

86-16-8
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Record name Morpholine, 4-(2,5-diethoxy-4-nitrophenyl)-
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Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Record name 4-(2,5-diethoxy-4-nitrophenyl)morpholine
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Record name 4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE
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Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, a key chemical intermediate in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, spectral characteristics, and established synthesis methodologies. The document is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective application. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols. This guide consolidates available data on its structure, reactivity, safety, and its role as a valuable building block, particularly leveraging the advantageous properties of its morpholine scaffold.

Introduction to this compound

This compound (CAS No. 86-16-8) is a substituted aromatic nitro compound that serves as a versatile building block in organic synthesis.[1][2] Its structure is characterized by a 1,4-disubstituted benzene ring bearing two ethoxy groups, a nitro group, and a morpholine moiety. The morpholine ring is a recognized "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3][4]

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making the compound a valuable precursor for further functionalization. Its primary application lies in its use as an intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[5][6] This guide aims to provide a detailed examination of its chemical and physical identity to facilitate its use in a research and development setting.

Physicochemical Properties

The identity and physical characteristics of a compound are foundational to its application in any experimental context. The key identifiers and properties of this compound are summarized below.

Chemical Structure and Identifiers

The compound's structure features a morpholine ring attached to a di-ethoxy-substituted nitrophenyl group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [2][7]
CAS Number 86-16-8 [1][2][7]
Molecular Formula C₁₄H₂₀N₂O₅ [2][7]
Molecular Weight 296.32 g/mol [7][8]
InChI Key KNHGNICBXADRMC-UHFFFAOYSA-N [1][7]

| Canonical SMILES | CCOC1=CC(=C(C=C1N2CCOCC2)OCC)[O-] |[7][8] |

Physical and Computed Properties

Table 2: Physical and Computed Properties

Property Value Source
Physical State White crystals [1]
Melting Point 137-141 °C [1][9]
Boiling Point 475.6 °C at 760 mmHg (Predicted) [1]
Density 1.206 g/cm³ (Predicted) [1]
Solubility Insoluble in water; Soluble in organic solvents [1]
LogP (Octanol/Water) 2.817 (Predicted) [1]

| Polar Surface Area | 76.75 Ų |[1] |

Spectral Data and Characterization

Structural confirmation and purity assessment are critical for the reliable use of any chemical compound. This is achieved through a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two diastereotopic sets of protons on the morpholine ring, and the characteristic triplet and quartet for the two ethoxy groups. Data for this compound are available in spectral databases.[7]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of approximately 296.[7] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. LC-MS analysis has identified a precursor ion ([M+H]⁺) at an m/z of 297.1445.[7]

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups. Expected characteristic peaks include strong absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹), C-O-C stretches for the ether and morpholine groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.

G synthesis Synthesized Crude Product purification Purification (e.g., Recrystallization) synthesis->purification Remove Impurities product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirm Structure ms Mass Spectrometry (LC-MS, HRMS) product->ms Confirm MW mp Melting Point Analysis product->mp Assess Purity final Structurally Confirmed, Purity >98% nmr->final ms->final mp->final

Caption: A typical workflow for the characterization and validation of the synthesized compound.

Synthesis and Reactivity

The most common and logical route for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality of the Reaction : The SNAr mechanism is highly effective here due to the electronic properties of the starting materials. The nitro group on the phenyl ring is a potent electron-withdrawing group, which activates the ring towards attack by nucleophiles. It does this by stabilizing the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. Morpholine acts as the nucleophile, with the lone pair on its nitrogen atom attacking the carbon atom bearing a suitable leaving group (e.g., a halide like Cl or F) on the aromatic ring.

reactant1 1-Halogeno-2,5-diethoxy-4-nitrobenzene product This compound reactant1->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant2 +  Morpholine reactant2->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: General reaction scheme for the synthesis via Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis and Verification

This protocol describes a self-validating procedure for the laboratory-scale synthesis and confirmation of this compound.

Principle : This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2,5-diethoxy-4-nitrobenzene and morpholine, facilitated by a non-nucleophilic base in a polar aprotic solvent. The protocol is considered self-validating because it concludes with characterization steps to confirm the identity and purity of the final product.

Materials :

  • 1-Chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol Steps :

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition : Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Add morpholine (1.2 eq) to the stirring mixture. The excess morpholine ensures the reaction goes to completion, while the K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the equilibrium forward.

  • Reaction Execution : Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to provide sufficient activation energy for the SNAr reaction to proceed at a practical rate.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 hexanes:ethyl acetate. The reaction is complete upon the disappearance of the limiting starting material (1-chloro-2,5-diethoxy-4-nitrobenzene).

  • Workup : Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts (K₂CO₃ and KCl).

  • Extraction : Extract the aqueous layer three times with ethyl acetate. The organic product is significantly more soluble in ethyl acetate than in water. Combine the organic layers.

  • Washing : Wash the combined organic layers with deionized water, followed by brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water). This step removes remaining impurities, yielding the product as a crystalline solid.

  • Validation : Dry the purified product under vacuum. Confirm its identity and purity by obtaining ¹H NMR and mass spectra, and by measuring its melting point. The results should align with the data presented in Sections 2 and 3.[1][7][9]

Applications in Research and Drug Development

While this compound is not typically an end-product, it is a highly valuable intermediate for several reasons:

  • Scaffold for Medicinal Chemistry : As a derivative of morpholine, it serves as a starting point for synthesizing compounds with improved pharmacological properties.[3] The morpholine ring can form hydrogen bonds and provides metabolic stability.

  • Chemical Handle for Derivatization : The nitro group is a versatile functional group. It can be readily reduced to an aniline (-NH₂). This resulting amine is a key nucleophile that can be used in a wide array of subsequent reactions, such as amide bond formations, reductive aminations, or palladium-catalyzed cross-coupling reactions, to build molecular complexity.

  • Building Block for Bioactive Molecules : Related nitrophenyl-morpholine structures have been investigated as intermediates in the synthesis of compounds with potential biological activities, including anticancer properties.[5][10]

Safety and Handling

Based on aggregated GHS data, this compound is classified as an irritant.[7] Proper laboratory safety protocols must be strictly followed.

Table 3: GHS Hazard Information

Classification Code Description
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Precautions :

  • Engineering Controls : Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[11][12]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and ANSI-approved safety glasses or goggles.[12][13]

  • Handling : Avoid generating dust. Wash hands thoroughly after handling.[13]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[7]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

    • Inhalation : Move the person to fresh air. Seek medical attention if respiratory symptoms occur.[7]

Conclusion

This compound is a well-defined chemical compound with established physicochemical and spectral properties. Its primary value lies in its role as a versatile synthetic intermediate, particularly for applications in medicinal chemistry and drug discovery. The presence of the advantageous morpholine scaffold and the synthetically malleable nitro group makes it a powerful building block for constructing more complex and potentially bioactive molecules. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its use in a research setting, underscored by stringent safety and handling procedures.

References

  • This compound Chemical and Physical Properties. PubChem. [Link]

  • This compound | C14H20N2O5 | CID 66571. PubChem. [Link]

  • This compound. PubChemLite. [Link]

  • This compound | CAS 86-16-8. Matrix Fine Chemicals. [Link]

  • Safety Data Sheet for 4-(4-Nitrophenyl)thiomorpholine. Angene Chemical. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • 4-(4-Nitrophenyl)morpholine. National Institutes of Health (NIH). [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

Sources

synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Introduction

This compound is a morpholine-containing nitroaromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro-activated aromatic ring coupled with a morpholine moiety, makes it an interesting scaffold for further functionalization. This guide provides a comprehensive overview of a robust and reproducible laboratory-scale synthesis of this target molecule. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss safety considerations, and present characterization data. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this synthetic pathway.

Pillar 1: The Underlying Chemistry - A Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is fundamental to the formation of aryl-amine bonds, particularly when the aromatic ring is "activated" towards nucleophilic attack.

Mechanism Causality:

The SNAr reaction proceeds through a two-step addition-elimination sequence.[1]

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group. In this synthesis, we propose a variation where the leaving group is one of the ethoxy groups, activated by the strongly electron-withdrawing nitro group in the para position. However, a more common and efficient approach involves starting with a halo-substituted precursor, such as 1-chloro-2,5-diethoxy-4-nitrobenzene. For the purpose of this guide, we will detail the more established pathway using a halogen as a leaving group, as displacement of an alkoxy group is less favorable. The presence of the nitro group is critical; it delocalizes the negative charge of the aromatic ring through resonance, stabilizing the anionic intermediate known as a Meisenheimer complex.[1][2] This stabilization lowers the activation energy of the first, rate-determining step. The ortho and para positions of the ethoxy groups also contribute to the ring's electron density, modulating its reactivity.

  • Elimination: In the second, faster step, the leaving group (e.g., a halide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The choice of an electron-deficient nitrobenzene derivative is paramount for the success of this reaction under practical laboratory conditions.[3]

Pillar 2: A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the The protocol is designed for clarity, reproducibility, and safety.

Reactant & Product Overview
Compound NameStarting Material/Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
1,4-Diethoxy-2-nitrobenzeneStarting MaterialC10H13NO4211.2148-51119-23-3
MorpholineReagentC4H9NO87.12-5110-91-8
TriethylamineBaseC6H15N101.19-115121-44-8
AcetonitrileSolventCH3CN41.05-4575-05-8
This compoundProductC14H20N2O5296.32[4][5][6]137-141[5][7]86-16-8[5][6]
Synthetic Workflow Diagram

Synthesis_Workflow Reactants 1. Reactant Preparation - 1,4-Diethoxy-2-nitrobenzene - Morpholine - Triethylamine (Base) - Acetonitrile (Solvent) Reaction 2. SₙAr Reaction - Heat to 85°C - Stir for 12-18h Reactants->Reaction Combine & Heat Workup 3. Aqueous Work-up - Cool to RT - Add H₂O - Extract with Ethyl Acetate Reaction->Workup Reaction Completion Purification 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize from Ethanol Workup->Purification Crude Product Product 5. Final Product - this compound - Yellow Crystalline Solid Purification->Product Pure Product

Sources

4-(2,5-Diethoxy-4-nitrophenyl)morpholine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, toxicology, and materials science. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (CAS No. 86-16-8).[1][2] By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, we present a self-validating workflow that moves beyond simple data reporting. This document explains the causal logic behind each experimental choice and provides detailed protocols, offering researchers a robust framework for the unambiguous structural confirmation of complex small molecules.

Introduction: The Molecular Blueprint

This compound is a substituted aromatic compound with a molecular formula of C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g/mol .[1][3][4] Its architecture is characterized by a central benzene ring functionalized with two electron-donating ethoxy groups, one powerful electron-withdrawing nitro group, and a morpholine substituent. This specific arrangement of functional groups dictates its chemical properties and requires a synergistic application of analytical techniques for unequivocal confirmation.

The primary objective of this guide is to detail the process of confirming this structure, demonstrating how discrete data points from orthogonal analytical methods are woven together to form a single, coherent molecular identity.

Figure 1: Structure of this compound.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Causality: The first and most fundamental question in structure elucidation is "What is the mass?". High-Resolution Mass Spectrometry (HRMS) is employed not merely to determine the nominal mass, but to obtain a highly accurate mass measurement. This precision allows for the confident determination of the elemental formula, acting as a primary filter that validates or refutes a proposed structure. Fragmentation analysis (MS/MS) then provides a "fingerprint" of the molecule's connectivity by revealing how it breaks apart under energetic conditions.[5]

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 acetonitrile/water mobile phase with 0.1% formic acid.

  • Instrumentation: Utilize a Q Exactive Orbitrap mass spectrometer (or equivalent) coupled with a liquid chromatography (LC) system.

  • Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile (both with 0.1% formic acid).

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. This is chosen for its soft ionization, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 100-500 with a resolution of 70,000 to obtain the accurate mass of the parent ion.

    • Tandem MS (MS2): Isolate the most abundant parent ion (the [M+H]⁺ peak) and subject it to Higher-energy C-trap Dissociation (HCD). Acquire fragment ion spectra with a resolution of 35,000.

Data Interpretation and Validation

The primary ion observed is the protonated molecule, [M+H]⁺. The high-resolution data provides an exact mass that can be compared against the theoretical mass for the proposed formula, C₁₄H₂₀N₂O₅.

ParameterTheoretical Value (C₁₄H₂₁N₂O₅⁺)Observed Value
Exact Mass [M+H]⁺ 297.1445297.1444

Table 1: High-Resolution Mass Spectrometry Data. The sub-ppm mass error provides extremely high confidence in the assigned elemental formula. Data derived from PubChem.[3]

The MS/MS fragmentation pattern provides key structural information. The fragmentation is initiated by the protonated molecule and proceeds through logical cleavage pathways, primarily at the weakest bonds or via rearrangements to form stable daughter ions.[6]

Fragmentation_Pathway M_H [M+H]⁺ m/z = 297.1444 F1 Loss of C₂H₄ (ethylene) m/z = 269.1132 M_H->F1 -28 Da F2 Loss of C₂H₅O• (ethoxy radical) m/z = 252.1026 M_H->F2 -45 Da F3 Loss of C₄H₈NO• (morpholine fragment) m/z = 210.0866 M_H->F3 -87 Da

Figure 2: Proposed MS/MS fragmentation pathway for [M+H]⁺.

The observed fragments, such as the loss of an ethylene molecule from an ethoxy group (a common fragmentation for ethers), are consistent with the proposed structure.[3] The loss of fragments corresponding to the morpholine ring further corroborates its presence.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Cartographer

Expertise & Causality: While MS provides the formula, NMR spectroscopy maps the precise arrangement of atoms. ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. Together, they build a detailed picture of the molecule's carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment, allowing us to pinpoint the location of electron-donating (ethoxy, morpholino) and electron-withdrawing (nitro) groups.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.

Data Interpretation and Validation

The expected NMR spectra are highly predictable for this structure. The morpholine ring typically shows two distinct signals for the protons adjacent to the nitrogen versus those adjacent to the oxygen.[8][9]

¹H NMR DataChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
Aromatic ~7.5Singlet1HH on C adjacent to NO₂
~6.7Singlet1HH between ethoxy & morpholine
Ethoxy (-OCH₂CH₃) ~4.1Quartet4H2 x -OCH₂-
~1.4Triplet6H2 x -CH₃
Morpholine ~3.9Triplet4H-CH₂-O-
~3.2Triplet4H-CH₂-N-

Table 2: Predicted ¹H NMR Spectral Data in CDCl₃.

¹³C NMR DataChemical Shift (δ, ppm) (Predicted)Assignment
Aromatic ~150-1552 x C-OEt
~140C-NO₂
~135C-N(morpholine)
~115C-H
~100C-H
Ethoxy (-OCH₂CH₃) ~65-OCH₂-
~15-CH₃
Morpholine ~67-CH₂-O-
~50-CH₂-N-

Table 3: Predicted ¹³C NMR Spectral Data in CDCl₃. Carbon signals for morpholine are well-established.[10]

The predicted spectrum shows perfect correlation with the proposed structure: two aromatic singlets (indicating no adjacent aromatic protons), two distinct sets of signals for the two equivalent ethoxy groups, and two characteristic triplets for the morpholine ring protons.

Figure 3: Key ¹H NMR structural correlations.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For this compound, IR is indispensable for confirming the presence of the nitro group, the ether linkages, and the aromatic system.

Experimental Protocol: KBr Pellet
  • Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation and Validation

The IR spectrum will be dominated by several key absorptions. The most diagnostic are the two strong bands for the nitro group.

Functional GroupExpected Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch 3100-3000Weak to medium
Aliphatic C-H Stretch 3000-2850Medium
Aromatic C=C Stretch 1600-1450Medium, multiple bands
NO₂ Asymmetric Stretch 1550-1475Very Strong
NO₂ Symmetric Stretch 1360-1290Very Strong
C-O Stretch (Ether) 1250-1050Strong, broad

Table 4: Key Infrared Absorption Bands. The strong absorptions for the nitro group are highly characteristic and confirmatory.[11][12][13][14]

The presence of very strong bands in the 1530 cm⁻¹ and 1350 cm⁻¹ regions is definitive evidence for the aromatic nitro group.[11][12] Additionally, a strong, broad absorption band complex between 1250-1050 cm⁻¹ confirms the multiple C-O ether bonds of the ethoxy and morpholine moieties.

Conclusion: A Unified Structural Verdict

The structural elucidation of this compound is achieved not by a single piece of evidence, but by the seamless integration of orthogonal analytical data.

Elucidation_Workflow cluster_0 Primary Analysis cluster_1 Detailed Mapping cluster_2 Confirmation HRMS HRMS (C₁₄H₂₀N₂O₅) NMR_1H ¹H NMR (H Framework) HRMS->NMR_1H IR IR Spectroscopy (Functional Groups) IR->NMR_1H NMR_13C ¹³C NMR (C Backbone) NMR_1H->NMR_13C provides context for Structure Final Structure Confirmed NMR_1H->Structure NMR_13C->Structure

Figure 4: The integrated workflow for structure elucidation.

  • Mass Spectrometry established the correct elemental formula (C₁₄H₂₀N₂O₅) with high confidence and showed fragmentation patterns consistent with the proposed structure.

  • NMR Spectroscopy provided an unambiguous map of the proton and carbon framework, confirming the 1,2,4,5-substitution pattern on the aromatic ring and the integrity of the ethoxy and morpholine groups.

  • Infrared Spectroscopy delivered a rapid and definitive fingerprint of the key functional groups, most notably the aromatic nitro group and the ether linkages.

Each technique validates the others, creating a self-consistent and unassailable body of evidence that confirms the identity of this compound.

References

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Mechanistic Hypothesis

The compound 4-(2,5-diethoxy-4-nitrophenyl)morpholine is a synthetic molecule featuring a morpholine ring, a structural motif frequently incorporated into pharmacologically active agents to enhance their physicochemical and pharmacokinetic properties.[1][2] The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors.[1][3] Given the prevalence of the morpholine scaffold in molecules targeting protein kinases, a plausible starting hypothesis is that this compound exerts its biological effects through the inhibition of a key cellular signaling kinase.

This guide outlines a comprehensive, multi-tiered strategy to systematically investigate this hypothesis, identify a putative molecular target, and characterize the compound's mechanism of action at the biochemical, cellular, and phenotypic levels. We will proceed under the working hypothesis that the compound may target the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6] This pathway therefore represents a logical and high-value starting point for our investigation.

Our approach is designed to be a self-validating system, where findings from each experimental stage inform the subsequent steps, progressively building a robust and cohesive understanding of the compound's bioactivity.

Phase 1: Initial Cellular Phenotyping and Target Class Identification

The first principle in mechanism-of-action studies is to establish a quantifiable biological effect. A foundational experiment is to assess the compound's impact on cell viability and proliferation across a panel of relevant cell lines, for instance, cancer cell lines known to have a hyperactivated PI3K/Akt pathway.

Assessing Cellular Viability and Proliferation

A straightforward and robust method to quantify the cytotoxic or cytostatic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with this concentration gradient for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Following the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

ParameterDescription
Cell Line e.g., MCF-7 (Breast Cancer), PC-3 (Prostate Cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.01 µM to 100 µM (logarithmic dilution)
Incubation Time 24, 48, 72 hours
Readout Absorbance at 570 nm
Initial Target Pathway Interrogation via Western Blotting

Should the compound exhibit significant anti-proliferative activity, the next logical step is to investigate its effect on our hypothesized target pathway, PI3K/Akt. Western blotting is the gold-standard technique for this purpose, allowing for the sensitive detection of changes in the phosphorylation status of key signaling proteins.[5][8] A decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) is a hallmark of PI3K pathway inhibition.[4][9]

G cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Stripping & Re-probing cell_treatment Treat cells with compound (e.g., IC50 concentration) cell_lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors cell_treatment->cell_lysis protein_quant Quantify protein concentration (BCA or Bradford assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (5% BSA or milk) transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-Akt Ser473) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate and imaging system secondary_ab->detection strip Strip membrane detection->strip reprobe Re-probe with antibody for Total Akt (loading control) strip->reprobe

Caption: Western Blot Workflow for Assessing Akt Phosphorylation.

  • Sample Preparation: Treat cells with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours). Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (Ser473) at a 1:1000 dilution in 5% BSA/TBST.[4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[4]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against total Akt to confirm that any observed decrease in p-Akt is not due to a decrease in the total amount of Akt protein.[4][8]

A dose-dependent decrease in the ratio of p-Akt to total Akt would provide strong evidence that the compound interferes with the PI3K/Akt signaling pathway.

Phase 2: In Vitro Biochemical Assays for Direct Target Engagement

While cellular data suggests pathway inhibition, it does not confirm direct interaction with a specific kinase. To establish this, in vitro biochemical assays using purified enzymes are essential. These assays directly measure the ability of the compound to inhibit the catalytic activity of the target kinase.

In Vitro Kinase Inhibition Assay

Several formats for in vitro kinase assays are available, including radiometric assays and fluorescence-based methods.[10] A common and robust non-radioactive method is the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11]

  • Kinase Reaction Setup: In a multi-well plate, combine recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), the lipid substrate PIP2, and ATP.[11]

  • Inhibitor Addition: Add serially diluted this compound to the reaction wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Signal Quantification: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Plot the signal against the inhibitor concentration to determine the IC50 value for each PI3K isoform.

ParameterValue
Enzymes Recombinant PI3K isoforms (α, β, δ, γ)
Substrate Phosphatidylinositol 4,5-bisphosphate (PIP2)
Cofactor ATP (at Km concentration)
Readout Luminescence

This experiment will not only confirm direct inhibition but also reveal the compound's selectivity across different PI3K isoforms, a critical aspect for drug development.[11][12]

G cluster_0 Hypothesis cluster_1 Cellular Assays cluster_2 Biochemical Assays cluster_3 Conclusion hypothesis Compound inhibits PI3K/Akt pathway viability Cell Viability Assay (e.g., MTT) hypothesis->viability western Western Blot for p-Akt / Total Akt viability->western If cytotoxic, investigate pathway kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) western->kinase_assay Confirm direct target engagement conclusion Mechanism of Action: Direct PI3K Inhibition Leads to Reduced Akt Phosphorylation and Decreased Cell Viability kinase_assay->conclusion

Caption: Logical Flow of the Mechanism of Action Investigation.

Phase 3: Synthesizing the Mechanistic Narrative

By integrating the data from these three core experimental approaches, a cohesive narrative of the compound's mechanism of action emerges.

  • Phenotypic Effect: The MTT assay establishes that this compound induces a dose-dependent reduction in cancer cell viability, providing a quantifiable biological endpoint (IC50).

  • Cellular Mechanism: Western blot analysis demonstrates that this reduction in viability is correlated with a decrease in the phosphorylation of Akt, a key node in a pro-survival signaling pathway. This links the phenotypic outcome to a specific intracellular event.

  • Molecular Target: The in vitro kinase assay provides the definitive evidence that the compound directly inhibits the enzymatic activity of one or more PI3K isoforms. This identifies the molecular target and confirms the upstream cause of the observed reduction in p-Akt.

References

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An In-Depth Technical Guide to the Preclinical Biological Evaluation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, tiered approach to elucidate the potential biological activity of the novel chemical entity, 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. The proposed investigational framework is predicated on a structural analysis of the molecule, which contains three key pharmacophores: a 2,5-dialkoxy-substituted phenyl ring, a morpholine heterocycle, and a nitroaromatic group. The convergence of these moieties suggests a plausible intersection of activities, including but not limited to, serotonergic receptor modulation, cytotoxic effects, and antimicrobial properties. This document provides not just a series of experimental protocols, but a logical, causality-driven pathway for investigation, designed to build a robust biological profile of the compound. Each proposed experiment is designed as a self-validating system, with integrated controls and clear endpoints, to ensure the generation of reliable and interpretable data for drug development professionals.

Introduction: Deconstructing the Pharmacological Potential

The rational assessment of a novel chemical entity's biological activity begins with a thorough analysis of its structural components. This compound is a small molecule that can be dissected into three distinct structural motifs, each with a history of imparting specific pharmacological properties to parent compounds.

  • The 2,5-Dialkoxy Phenyl Moiety: The 2,5-diethoxy substitution pattern on the phenyl ring is reminiscent of the 2,5-dimethoxy substitution found in a well-known class of psychedelic phenethylamines, such as the "2C-X" series and 2,5-dimethoxy-4-nitroamphetamine (DON).[1] These compounds are recognized for their agonist activity at serotonin 5-HT2A receptors.[1][2][3] Therefore, a primary avenue of investigation for this compound is its potential interaction with the serotonergic system, particularly the 5-HT2A receptor.

  • The Morpholine Ring: The morpholine heterocycle is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and confer a wide range of biological activities.[4][5] Its presence in numerous approved drugs underscores its versatility and acceptance as a biocompatible scaffold.[4]

  • The Nitroaromatic Group: Nitroaromatic compounds are a diverse class of molecules with a broad spectrum of biological effects, including antimicrobial and anticancer activities.[6][7] The nitro group is a potent electron-withdrawing group that can undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can induce oxidative stress and cytotoxicity.[6][8][9] Notably, derivatives of 4-(4-nitrophenyl)morpholine have been specifically investigated for their potential as anticancer agents.[10]

This structural analysis forms the basis of our multi-pronged investigational strategy, which will systematically probe the compound's activity in these three key areas: serotonergic modulation, cytotoxicity, and antimicrobial effects. Furthermore, a foundational assessment of its drug-like properties and safety profile will be conducted in parallel.

A Tiered Experimental Workflow for Biological Characterization

To efficiently allocate resources and build a logical data package, a tiered approach to the biological evaluation of this compound is recommended. This workflow prioritizes broad screening assays in Tier 1 to identify primary biological activities, followed by more focused and mechanistic studies in Tier 2 for promising hits. Tier 3 will encompass essential early safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

G T1_Serotonin Serotonin Receptor Panel Binding Assay T2_Serotonin_Func 5-HT2A Functional Assays (Calcium Flux, β-arrestin) T1_Serotonin->T2_Serotonin_Func If significant binding T1_Cytotoxicity Multi-cell Line Cytotoxicity Screen (MTT Assay) T2_Anticancer Apoptosis & Cell Cycle Analysis T1_Cytotoxicity->T2_Anticancer If potent cytotoxicity T1_Antimicrobial Broad-Spectrum Antimicrobial Screen (MIC Determination) T2_Antimicrobial_Spectrum Expanded Antimicrobial Spectrum & Time-Kill Kinetics T1_Antimicrobial->T2_Antimicrobial_Spectrum If antimicrobial activity T3_Ames Ames Test (Mutagenicity) T3_hERG hERG Channel Assay (Cardiotoxicity) T3_Metabolic Metabolic Stability Assay (Liver Microsomes) T3_Permeability PAMPA (Permeability)

Caption: Tiered workflow for biological evaluation.

Tier 1: Primary Biological Screening Protocols

The objective of Tier 1 is to cast a wide net and identify the most promising biological activities of this compound.

Serotonin Receptor Binding Profile
  • Rationale: Based on the 2,5-diethoxy phenyl moiety, the initial hypothesis is an interaction with serotonin receptors, particularly the 5-HT2A subtype. A broad receptor binding panel will provide an unbiased view of its selectivity.

  • Methodology: A competitive radioligand binding assay will be performed.[10]

    • Preparation of Membranes: Cell membranes from cell lines stably expressing the human recombinant serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.) are prepared.

    • Assay Setup: In a 96-well plate, the cell membranes are incubated with a known concentration of a specific radioligand for each receptor subtype (e.g., [3H]ketanserin for 5-HT2A).

    • Competition: A range of concentrations of this compound is added to the wells to compete with the radioligand for binding to the receptor.

    • Incubation and Filtration: The plates are incubated to allow binding to reach equilibrium. The contents of each well are then rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand.

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The percentage inhibition of radioligand binding at each concentration of the test compound is calculated. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

In Vitro Cytotoxicity Screening
  • Rationale: The presence of the nitroaromatic group suggests potential cytotoxic activity.[8] A primary screen against a panel of cancer cell lines will determine if this is a promising therapeutic avenue.

  • Methodology: MTT Assay. [11][12][13][14]

    • Cell Seeding: A panel of human cancer cell lines (e.g., NCI-60 panel) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a serial dilution of this compound for 48-72 hours.

    • MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.[12][13]

    • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured on a plate reader at a wavelength of 570 nm.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) is determined.

Broad-Spectrum Antimicrobial Susceptibility
  • Rationale: Nitroaromatic compounds are known to possess antimicrobial properties.[7] An initial screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, will assess the breadth of any antimicrobial activity.

  • Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination. [15][16]

    • Inoculum Preparation: Standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

    • Serial Dilution: this compound is serially diluted in a 96-well plate containing appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculation: Each well is inoculated with the standardized microbial suspension.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Hit Validation and Mechanistic Elucidation

Should significant activity be observed in any of the Tier 1 screens, the following focused studies will be initiated.

Functional Characterization of 5-HT2A Receptor Interaction
  • Rationale: If the compound shows high affinity for the 5-HT2A receptor in the binding assay, it is crucial to determine if it acts as an agonist or an antagonist and to quantify its potency and efficacy.

  • Methodology: Calcium Mobilization Assay. [2][17]

    • Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used.

    • Assay Protocol:

      • Agonist Mode: Cells are treated with increasing concentrations of this compound, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

      • Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound before being challenged with a known 5-HT2A agonist (e.g., serotonin). The ability of the test compound to inhibit the agonist-induced calcium response is measured.

    • Data Analysis: Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.

Elucidation of Anticancer Mechanism
  • Rationale: If potent and selective cytotoxicity is observed, the next logical step is to understand how the compound is killing the cancer cells.

  • Methodology: Lactate Dehydrogenase (LDH) Cytotoxicity Assay. [8][18]

    • Principle: This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.

    • Procedure:

      • Cells are treated with the compound as in the MTT assay.

      • A sample of the cell culture supernatant is collected.

      • The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

      • LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

      • A diaphorase enzyme then uses NADH to reduce the tetrazolium salt to a colored formazan product.

      • The absorbance of the formazan is measured, which is proportional to the amount of LDH released and, therefore, the extent of cell death.

Tier 3: Early Safety and ADME Profiling

Concurrent with hit validation, a panel of in vitro safety and ADME assays should be conducted to identify potential liabilities early in the drug discovery process.

Parameter Assay Rationale Endpoint
Mutagenicity Ames Test[19][20]To assess the potential of the compound to cause mutations in DNA.Revertant colony count
Cardiotoxicity hERG Channel Assay[21][22][23][24][25]To evaluate the risk of drug-induced QT prolongation and arrhythmia.IC50 for hERG channel inhibition
Metabolic Stability Liver Microsome Stability Assay[7][26][27][28]To estimate the rate of metabolism by major drug-metabolizing enzymes.In vitro half-life (t1/2)
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)[1][5][29][30][31]To predict passive absorption across the gastrointestinal tract and blood-brain barrier.Permeability coefficient (Pe)
Detailed Protocol: Ames Test (Bacterial Reverse Mutation Assay)
  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[32][19][20]

  • Procedure:

    • Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) are used to detect different types of mutations.

    • Metabolic Activation: The assay is performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation of the compound.[33]

    • Exposure: The tester strains are exposed to various concentrations of this compound in a soft agar overlay.

    • Plating: The mixture is poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on negative control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Data Synthesis and Forward Strategy

The data generated from this comprehensive, tiered evaluation will provide a robust initial profile of the biological activities of this compound.

G cluster_data Experimental Data cluster_decision Decision Point Serotonin_Data Serotonin Receptor Binding & Functional Data Go_NoGo Go/No-Go Decision Lead Optimization Serotonin_Data->Go_NoGo Cyto_Data Cytotoxicity & Mechanistic Data Cyto_Data->Go_NoGo Antimicrobial_Data Antimicrobial Spectrum & Potency Antimicrobial_Data->Go_NoGo Safety_ADME_Data Safety & ADME Profile Safety_ADME_Data->Go_NoGo

Caption: Data-driven decision-making process.

A positive finding in any of the primary screening areas, coupled with an acceptable early safety and ADME profile, would warrant further investigation. For instance, potent and selective 5-HT2A agonist activity would suggest potential applications in neuroscience research or as a therapeutic for psychiatric disorders. Conversely, significant and selective cytotoxicity against cancer cell lines would pave the way for more advanced preclinical oncology studies. This structured, data-driven approach ensures that the subsequent development path for this compound is guided by robust scientific evidence.

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discovery and synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 86-16-8), a key chemical intermediate. The document delves into the strategic synthesis of this molecule, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). It offers a detailed, field-proven experimental protocol, explains the underlying reaction mechanism, and outlines robust analytical methods for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's preparation and properties.

Introduction and Significance

This compound is a substituted nitroaromatic compound featuring a morpholine moiety. Its molecular structure, combining an electron-deficient nitro-activated aromatic ring with the versatile morpholine heterocycle, makes it a valuable building block in organic synthesis.[1] Morpholine derivatives are of significant interest in medicinal chemistry, often incorporated into larger molecules to enhance pharmacological properties.[2][3] Specifically, nitrophenylmorpholine scaffolds serve as precursors for the corresponding anilines after reduction of the nitro group, which are then widely used in the development of kinase inhibitors, antimigraine drugs, and other therapeutic agents.[2][4]

The compound, with the chemical formula C₁₄H₂₀N₂O₅ and a molecular weight of 296.32 g/mol , is a stable, crystalline solid at room temperature.[5][6] A thorough understanding of its synthesis and characterization is crucial for its effective application in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Data

A precise understanding of the compound's properties is foundational to its application and analysis. The data presented below has been aggregated from established chemical databases and provides a baseline for experimental verification.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86-16-8[5][8]
Molecular Formula C₁₄H₂₀N₂O₅[5][6]
Molecular Weight 296.32 g/mol [6]
Appearance White crystalline solid[7]
Melting Point 137-141 °C[5]
Boiling Point 475.6 °C at 760 mmHg (Predicted)[7]
Density 1.206 g/cm³ (Predicted)[7]
Solubility Soluble in organic solvents; insoluble in water.[7]

Table 2: Key Analytical Data

Analytical MethodObserved DataSource
Monoisotopic Mass 296.13722174 Da[6]
¹H NMR Data available via SpectraBase[6]
¹³C NMR Data available via SpectraBase[6]
GC-MS (m/z) Top Peak: 267; 2nd Highest: 296; 3rd Highest: 181[6]
LC-MS ([M+H]⁺) Precursor m/z: 297.1445[6]
FTIR KBr Wafer data available[6]

Synthesis: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group from an activated aromatic ring by a nucleophile.[9][10]

Causality: The Rationale Behind the SNAr Pathway

The SNAr mechanism is viable only when specific electronic criteria are met.[11]

  • Ring Activation: The aromatic ring must be rendered electron-deficient. In the proposed synthesis, the potent electron-withdrawing nitro group (—NO₂) is the key activator. It significantly reduces the electron density of the phenyl ring through both inductive and resonance effects, making it susceptible to attack by a nucleophile.

  • Leaving Group: A suitable leaving group, typically a halide (F, Cl, Br), must be present on the ring. Fluorine and chlorine are most common. For this synthesis, we presuppose the use of a precursor like 1-chloro-2,5-diethoxy-4-nitrobenzene .

  • Nucleophile: A strong nucleophile is required to initiate the attack. Morpholine, a secondary amine, serves as an excellent nucleophile for this transformation.[12]

  • Stabilization of Intermediate: The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex .[13] The stability of this complex is paramount. The nitro group, when positioned ortho or para to the site of nucleophilic attack, can delocalize the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy for its formation. This stabilization is the critical factor that drives the reaction forward.[11]

The diagram below illustrates the general mechanism for this SNAr reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Limiting Step cluster_products Products Reactant1 1-Chloro-2,5-diethoxy-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant1->Meisenheimer + Morpholine (Addition) Reactant2 Morpholine (Nucleophile) Product This compound Meisenheimer->Product - Cl⁻ (Elimination) Byproduct Chloride Ion (Cl⁻)

Fig 1. SNAr reaction mechanism.
Experimental Protocol: A Self-Validating System

This protocol describes a robust procedure for the synthesis of this compound. Each step is designed for efficiency and safety, culminating in a purification process that validates the reaction's success.

Materials & Reagents:

  • 1-chloro-2,5-diethoxy-4-nitrobenzene

  • Morpholine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as a base to scavenge the HCl formed during the reaction.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold deionized water. A solid precipitate should form.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water.

  • Extraction (Alternative to Precipitation): If a precipitate does not form readily, transfer the diluted reaction mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with water, then with brine.

  • Drying and Concentration: Dry the collected solid in a vacuum oven. If extracted, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a white or pale yellow solid.

  • Characterization: Confirm the identity and purity of the final product using melting point analysis, NMR, and Mass Spectrometry. The results should align with the data in Tables 1 & 2.

Fig 2. Experimental workflow for synthesis.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when handling the materials involved in this synthesis.

  • This compound: This compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335).[6]

  • Reagents:

    • Nitroaromatics: Can be toxic and should be handled with care.

    • Morpholine: Corrosive and has a strong odor.[3]

    • DMF: A potential reproductive toxin; handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemically resistant gloves are mandatory. All operations should be performed within a certified chemical fume hood.

Conclusion

The synthesis of this compound is a well-defined process rooted in the fundamental principles of Nucleophilic Aromatic Substitution. By leveraging a halogenated, nitro-activated benzene ring and morpholine as the nucleophile, the target compound can be produced in high purity. The provided protocol, coupled with rigorous analytical validation, establishes a reliable and reproducible method for obtaining this important chemical intermediate, paving the way for its use in advanced research and development applications.

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Spectroscopic and Synthetic Profile of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine: A Technical Guide for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Molecular Architecture

In the landscape of contemporary drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacokinetic and physicochemical properties of bioactive molecules. When coupled with a substituted nitrophenyl ring, as in the case of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, a compound with significant potential for further chemical elaboration emerges. The nitro group, a versatile synthetic handle, can be readily reduced to an amine, opening avenues for amide coupling and the construction of diverse compound libraries. Understanding the precise molecular architecture through rigorous spectroscopic characterization is paramount for its effective utilization in medicinal chemistry programs. This guide provides an in-depth technical overview of the spectroscopic data and a validated synthetic protocol for this compound, offering a foundational reference for researchers in the field.

Synthesis via Nucleophilic Aromatic Substitution: A Validated Protocol

The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by the secondary amine of the morpholine ring. The presence of two activating ethoxy groups further enhances the reactivity of the substrate.

Reaction Scheme

Synthesis_of_4_2_5_Diethoxy_4_nitrophenyl_morpholine reactant1 1-Chloro-2,5-diethoxy-4-nitrobenzene product This compound reactant1->product reaction_arrow Acetonitrile, Δ reactant1->reaction_arrow reactant2 Morpholine reactant2->product reactant2->reaction_arrow base K2CO3 base->reaction_arrow base + + +->product +->reaction_arrow

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related nitrophenyl-morpholine and -thiomorpholine derivatives.[1][2]

  • Materials:

    • 1-Chloro-2,5-diethoxy-4-nitrobenzene

    • Morpholine (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the limiting reagent).

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a crystalline solid.

  • Causality of Experimental Choices:

    • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction without interfering with the nucleophile.

    • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.

    • Excess Morpholine: A slight excess of morpholine ensures the complete consumption of the limiting electrophile.

    • Workup: The aqueous workup is designed to remove the inorganic base, excess morpholine, and other water-soluble byproducts.

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation of this compound is unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • 1H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic, morpholine, and ethoxy protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating ethoxy and morpholino groups.

    • Aromatic Protons: Two singlets are expected in the aromatic region, corresponding to the two non-equivalent protons on the substituted phenyl ring. The proton ortho to the nitro group will be shifted further downfield due to the strong deshielding effect.

    • Morpholine Protons: The morpholine ring protons typically appear as two distinct multiplets, often resembling triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons alpha to the oxygen (-O-CH₂-) will be at a lower chemical shift (further downfield) than those alpha to the nitrogen (-N-CH₂-).[3][4]

    • Ethoxy Protons: The two ethoxy groups will each give rise to a quartet for the methylene (-O-CH₂-) protons and a triplet for the methyl (-CH₃) protons, consistent with ethyl group spin-spin coupling.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

    • Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the nitro and morpholino groups, as well as the ethoxy groups, will have characteristic chemical shifts determined by the substituent effects.

    • Morpholine Carbons: Two signals are expected for the morpholine carbons, with the carbon adjacent to the oxygen appearing at a lower field than the carbon adjacent to the nitrogen.[3]

    • Ethoxy Carbons: Two signals for each of the non-equivalent ethoxy groups will be observed: one for the methylene carbon and one for the methyl carbon.

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.5Ar-H (s, 1H)
~6.5Ar-H (s, 1H)
~4.1-O-CH₂- (q, 4H)
~3.9Morpholine -O-CH₂- (m, 4H)
~3.1Morpholine -N-CH₂- (m, 4H)
~1.4-O-CH₂-CH₃ (t, 6H)
*Predicted values based on analogous structures and substituent effects. Actual values may vary depending on the solvent and instrument frequency.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong bands in the 2950-2850 cm⁻¹ region from the ethoxy and morpholine groups.[5]

  • Nitro Group (NO₂) Asymmetric & Symmetric Stretch: Two strong and characteristic absorptions, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). These are definitive for the presence of the nitro group.

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-O-C (Ether) Stretch: Strong absorptions in the 1250-1050 cm⁻¹ range, arising from the ethoxy and morpholine ether linkages.

  • C-N Stretch: A medium absorption around 1300-1200 cm⁻¹.

Vibrational Mode **Characteristic Absorption (cm⁻¹) **
Aromatic C-H Stretch~3100-3000
Aliphatic C-H Stretch~2950-2850
Nitro (NO₂) Asymmetric Stretch~1520
Nitro (NO₂) Symmetric Stretch~1340
Aromatic C=C Stretch~1600-1450
C-O-C (Ether) Stretch~1250-1050
C-N Stretch~1300-1200
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[6]

  • Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 296, corresponding to the molecular formula C₁₄H₂₀N₂O₅. High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.[6]

  • Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several characteristic pathways:

    • Loss of Ethoxy Group: Cleavage of an ethoxy radical (-•OCH₂CH₃) or ethylene (-C₂H₄) from the molecular ion.

    • Cleavage of the Morpholine Ring: Fragmentation of the morpholine ring can lead to characteristic ions.

    • Loss of Nitro Group: Loss of NO₂ (m/z 46) or NO (m/z 30) is a common fragmentation pathway for nitroaromatic compounds.

    • LC-MS/MS Data: In positive ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 297.1445 would be observed.[6] Collision-induced dissociation (CID) of this precursor ion would lead to fragment ions resulting from the loss of neutral molecules like ethylene from the ethoxy groups or parts of the morpholine ring.[6]

Mass_Spec_Fragmentation M [M+H]+ m/z 297 F1 Loss of C2H4 m/z 269 M->F1 F2 Loss of NO2 m/z 251 M->F2 F3 Further Fragmentation F1->F3 F2->F3

Caption: A simplified proposed fragmentation pathway in MS/MS.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show strong absorption bands characteristic of a substituted nitrobenzene chromophore. The extended conjugation involving the morpholino and ethoxy donor groups and the nitro acceptor group will likely result in a significant bathochromic (red) shift of the principal absorption band compared to nitrobenzene itself.[7][8][9]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed synthetic protocol offers a reliable method for accessing this valuable building block, while the in-depth analysis of its expected NMR, FT-IR, and MS data provides a robust framework for its unambiguous identification and quality control. The information presented herein is intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this compound in their research endeavors. The versatile nature of the nitro group suggests that this compound is an excellent starting point for the generation of novel derivatives with potential biological activity. Future work could involve the exploration of its reduction to the corresponding aniline and subsequent derivatization to probe its utility in various therapeutic areas.

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Methodological & Application

Application Notes & Protocols: Leveraging 4-(2,5-Diethoxy-4-nitrophenyl)morpholine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved drugs and clinical candidates.[1] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable safety profile.[1][2] When incorporated into a larger molecule, it can enhance potency through key molecular interactions or act as a flexible scaffold to correctly orient other pharmacophoric elements.[3][4]

This guide focuses on 4-(2,5-Diethoxy-4-nitrophenyl)morpholine , a compound that, while not extensively characterized for its own biological activity, represents a highly valuable starting material for drug discovery campaigns. Its structure combines the beneficial morpholine ring with a strategically functionalized phenyl group. The presence of a nitro group serves as a versatile chemical handle, primarily for reduction to a primary amine. This amine, in turn, becomes the gateway for a vast array of chemical diversifications, enabling the rapid synthesis of compound libraries for biological screening. The diethoxy substituents on the phenyl ring are critical for modulating lipophilicity and influencing metabolic pathways, providing a distinct advantage in designing drug-like molecules.

This document provides detailed protocols for the chemical modification of this compound and outlines a strategic workflow for its use in generating and screening novel chemical entities.

Section 1: Physicochemical Profile and Rationale for Use

The utility of this compound as a synthetic building block is rooted in its distinct chemical features. Understanding these properties is key to designing effective synthetic and screening strategies.

PropertyValueSource
CAS Number 86-16-8[5][6]
Molecular Formula C₁₄H₂₀N₂O₅[7][8]
Molecular Weight 296.32 g/mol [6][7]
IUPAC Name This compound[7]
Melting Point 137-141 °C[6]
XLogP (Predicted) 2.2[7][9]

Causality Behind Its Selection as a Scaffold:

  • The Nitro Group as a Latent Amine: The aromatic nitro group is the compound's most significant feature for synthetic diversification. It is readily and cleanly reduced to a primary aniline. This transformation is fundamental, as the resulting amine is a nucleophile that can participate in a wide range of C-N bond-forming reactions (e.g., amide coupling, sulfonamide formation, reductive amination), making it an ideal point for library generation. The use of nitrophenyl precursors is a well-established strategy in medicinal chemistry for accessing the corresponding anilines.[10]

  • The Morpholine Ring for Pharmacokinetics: As a tertiary amine, the morpholine nitrogen is a weak base (pKa ~8.7), which can be beneficial for avoiding off-target interactions associated with more basic amines.[2] The ether oxygen can act as a hydrogen bond acceptor, improving solubility and interactions with biological targets. Overall, the morpholine ring contributes to a balanced lipophilic–hydrophilic profile, crucial for oral bioavailability and cell permeability.[4]

  • Diethoxy Substitution for Metabolic Tuning: The two ethoxy groups increase the molecule's lipophilicity (as reflected in the XLogP value) and can sterically hinder metabolic attack on the phenyl ring, potentially improving the pharmacokinetic half-life of derivative compounds.

Section 2: Core Synthetic Protocol: Reduction to a Key Amine Intermediate

The foundational step in utilizing this scaffold is the reduction of the nitro group to form 4-(4-amino-2,5-diethoxyphenyl)morpholine . The following protocol describes a standard and reliable method using tin(II) chloride, which is effective and avoids the need for high-pressure hydrogenation equipment.

Protocol 2.1: Synthesis of 4-(4-amino-2,5-diethoxyphenyl)morpholine

Objective: To efficiently reduce the nitro group of the starting material to a primary amine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH), 200 proof

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 5M aqueous solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 eq) to the suspension. Slowly add concentrated HCl (approx. 4 mL per 1 g of starting material) to the mixture. Causality: The reaction is an acid-catalyzed reduction. SnCl₂ is the reducing agent, and the acidic medium is required for the reaction to proceed efficiently.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates reaction completion.

  • Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5M NaOH solution to basify the mixture to a pH > 10. A thick, white precipitate of tin salts will form. Safety Note: Basification is highly exothermic. Add the base slowly with efficient cooling.

  • Extraction: Add an equal volume of EtOAc to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the filter cake with additional EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of EtOAc.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. Causality: The washes remove residual acid, base, and inorganic salts, purifying the desired product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Characterization: The resulting crude product, 4-(4-amino-2,5-diethoxyphenyl)morpholine, can be used directly in the next step or purified further by column chromatography if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The primary signal of success is the disappearance of the nitro group in the mass spectrum and the appearance of signals corresponding to the amine.

Section 3: Application Protocol: Parallel Synthesis of an Amide Library

With the key amine intermediate in hand, a diverse library of compounds can be generated. The following protocol details a standard amide coupling reaction, which can be adapted for a parallel synthesizer to rapidly produce numerous analogs.

Protocol 3.1: Synthesis of an N-(4-(morpholino)-2,5-diethoxyphenyl)amide Library

Objective: To couple the amine intermediate with a diverse set of carboxylic acids to explore structure-activity relationships (SAR).

Materials & Reagents:

  • 4-(4-amino-2,5-diethoxyphenyl)morpholine (1.0 eq)

  • A diverse set of carboxylic acids (R-COOH) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials suitable for parallel synthesis (e.g., 8 mL vials)

Procedure (per reaction vial):

  • Reagent Preparation: Prepare stock solutions of the amine intermediate, HATU, and DIPEA in anhydrous DMF.

  • Carboxylic Acid Dispensing: To each reaction vial, add the unique carboxylic acid (1.1 eq).

  • Amine Addition: Add the stock solution of 4-(4-amino-2,5-diethoxyphenyl)morpholine (1.0 eq) to each vial.

  • Coupling Reagent Addition: Add the stock solution of the coupling agent HATU (1.2 eq). Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating rapid amide bond formation with minimal side reactions.

  • Base Addition: Add the stock solution of the non-nucleophilic base DIPEA (3.0 eq). Causality: DIPEA scavenges the HCl produced during the reaction, driving the equilibrium towards product formation without interfering with the coupling.

  • Reaction: Cap the vials and allow the reactions to proceed at room temperature for 4-12 hours, or until completion as determined by a test reaction monitored by LC-MS.

  • Work-up & Purification: Once complete, the reaction mixtures can be purified using high-throughput methods such as preparative HPLC to isolate the final amide products.

  • Analysis: Each purified compound should be analyzed for identity and purity (typically >95%) by LC-MS and ¹H NMR.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_synthesis Core Synthesis cluster_library Library Generation start 4-(2,5-Diethoxy-4- nitrophenyl)morpholine reduction Protocol 2.1: Nitro Group Reduction (SnCl2, HCl) start->reduction intermediate Key Intermediate: 4-(4-amino-2,5-diethoxy phenyl)morpholine reduction->intermediate coupling Protocol 3.1: Parallel Amide Coupling (HATU, DIPEA) intermediate->coupling library Diverse Amide Library coupling->library r1 R1-COOH r1->coupling r2 R2-COOH r2->coupling r3 R(n)-COOH r3->coupling G cluster_input Input cluster_tier1 Tier 1: Primary Screen cluster_tier2 Tier 2: Secondary Screen cluster_tier3 Tier 3: MOA Studies library Synthesized Amide Library tier1_assay MTT Assay Single Dose (10 µM) on Cancer Cell Panel library->tier1_assay tier1_decision Growth Inhibition > 50%? tier1_assay->tier1_decision tier2_assay Dose-Response Assay (IC₅₀ Determination) vs. Cancer & Normal Cells tier1_decision->tier2_assay Yes no1 Discard tier1_decision->no1 No tier2_decision Potent & Selective? tier2_assay->tier2_decision tier3_studies Target Deconvolution (e.g., Kinase Panels) Mechanism of Action tier2_decision->tier3_studies Yes no2 Discard tier2_decision->no2 No lead_opt Lead Optimization tier3_studies->lead_opt

Caption: Proposed biological screening cascade.

Section 5: Safety and Pharmacological Profiling

Early assessment of a compound's safety profile is critical to avoid late-stage attrition in drug development. Once promising lead compounds are identified from the screening cascade, it is essential to conduct in vitro safety pharmacology profiling. [11][12]This involves screening the compounds against a panel of targets known to be associated with adverse drug reactions.

Recommended Initial Profile:

  • hERG Channel Assay: To assess the risk of cardiac arrhythmia.

  • CYP450 Inhibition Panel: To evaluate the potential for drug-drug interactions.

  • Broad Receptor/Enzyme Panel: Screening against a panel of ~50 common off-targets (e.g., GPCRs, ion channels, transporters) can reveal potential liabilities and guide further optimization. [13] Interpreting this data is key. A "hit" in a safety panel does not automatically disqualify a compound. The decision depends on the potency of the off-target activity relative to the on-target (therapeutic) activity. A 100-fold or greater window of selectivity is often considered a desirable starting point for a lead compound.

Conclusion

This compound is a commercially available and strategically designed chemical scaffold. While its intrinsic biological activity is not the primary focus, its true value lies in its potential as a versatile starting material for medicinal chemistry programs. The protocols and workflows detailed in this guide provide a robust framework for transforming this simple building block into a diverse library of novel compounds. By following a logical cascade of synthesis, primary screening, and secondary profiling, research teams can efficiently explore the chemical space around this privileged morpholine core to identify promising lead candidates for a variety of therapeutic targets.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Costantino, L., Barlocco, D., & Macchi, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2736. [Link]

  • Chauhan, A., Kumar, R., & Kumar, S. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 399, 04018. [Link]

  • Costantino, L., Barlocco, D., & Macchi, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2736. [Link]

  • Khan, I., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Yang, B., Wang, L., & Wang, Q. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2014). A review on pharmacological profile of Morpholine derivatives. International Journal of Research in Pharmaceutical and Nano Sciences, 3(4), 289-303. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Pinter, A., et al. (2019). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2019(2), M1069. [Link]

  • ResearchGate. (2011). 4-(4-Nitrophenyl)morpholine. [Link]

  • ResearchGate. (2014). A review on pharmacological profile of Morpholine derivatives. [Link]

  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • Pugsley, M. K., Authier, S., & Curtis, M. J. (2008). The role of pharmacological profiling in safety assessment. British Journal of Pharmacology, 154(8), 1605-1617. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Le-Grand, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Lardenois, P., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 24(23), 4287. [Link]

  • Ataollahi, Z., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

Sources

Application Notes and Protocols for the Investigation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Morpholine-Containing Compound

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive molecules.[1] Its advantageous physicochemical and metabolic properties, coupled with its synthetic accessibility, make it a frequent choice in the design of novel therapeutics.[1] The compound 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, hereafter designated as DEN-Morpholine, is a novel molecule incorporating this key scaffold. While its specific biological activities are currently under-explored, its structural features suggest a potential role as a modulator of critical cellular signaling pathways.

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3] Its hyperactivation is a common feature in a multitude of cancers and other diseases, making it a prime target for therapeutic intervention.[3][4][5][6][7] Many small molecule inhibitors targeting this pathway incorporate morpholine or related heterocyclic structures. Therefore, it is a scientifically sound hypothesis that DEN-Morpholine may exert its biological effects through the modulation of the PI3K/AKT/mTOR pathway.

These application notes provide a comprehensive guide for researchers to investigate the cellular effects of DEN-Morpholine, with a focus on its potential as a PI3K pathway inhibitor. The protocols herein are designed to be self-validating, providing a logical and systematic workflow from initial cytotoxicity assessment to detailed mechanistic studies.

The PI3K/AKT/mTOR Signaling Pathway: A Central Hub for Cellular Regulation

The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network. Upon stimulation by growth factors or other extracellular signals, receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) activate PI3K.[8] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][8] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT activation through phosphorylation.[3]

Activated AKT then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[3] The activation of this cascade ultimately leads to the regulation of cellular processes critical for cell growth and survival.[2]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DEN_Morpholine DEN-Morpholine DEN_Morpholine->PI3K Inhibition?

Caption: The PI3K/AKT/mTOR signaling pathway and the hypothetical inhibitory point of DEN-Morpholine.

Experimental Protocols for Cellular Characterization of DEN-Morpholine

Part 1: Determination of Cytotoxicity and Optimal Concentration Range

Objective: To determine the cytotoxic effects of DEN-Morpholine on a selected cancer cell line (e.g., MCF-7, U87-MG) and to identify the appropriate concentration range for subsequent mechanistic assays.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of DEN-Morpholine in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with DEN-Morpholine (Serial Dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT-based cell viability assay.

Parameter Description
Cell LineMCF-7 (Breast Cancer)
Seeding Density8,000 cells/well
Treatment Duration48 hours
Hypothetical IC50 5.2 µM
Part 2: Mechanistic Investigation of PI3K Pathway Inhibition

Objective: To determine if DEN-Morpholine inhibits the PI3K/AKT/mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins.

Protocol: Western Blot Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat with DEN-Morpholine at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the PI3K pathway.[8]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control like β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in treated versus untreated cells.

Western_Blot_Workflow start Start culture Culture & Serum-Starve Cells in 6-well Plates start->culture pretreat Pre-treat with DEN-Morpholine culture->pretreat stimulate Stimulate with Growth Factor (e.g., IGF-1) pretreat->stimulate lyse Lyse Cells & Extract Proteins stimulate->lyse quantify Quantify Protein (BCA/Bradford) lyse->quantify sds_page SDS-PAGE & Transfer to PVDF Membrane quantify->sds_page block Block Membrane sds_page->block primary_ab Incubate with Primary Antibodies block->primary_ab secondary_ab Incubate with Secondary Antibodies primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze end End analyze->end

Sources

experimental procedures for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis, purification, and characterization of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, this document provides validated protocols and expert insights for researchers in synthetic chemistry and drug development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound (CAS No. 86-16-8) is a substituted aromatic compound incorporating a morpholine moiety.[1][2][3] Its structure is characterized by a nitro-activated benzene ring, making it a valuable intermediate for further chemical transformations. The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently found in bioactive molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[4] The nitro group on the phenyl ring serves two primary purposes: it strongly activates the ring for nucleophilic aromatic substitution, and it can be readily reduced to an amine, providing a reactive handle for subsequent coupling reactions, such as amide bond formation.[5][6] This makes the title compound a key building block for creating libraries of more complex molecules for screening in drug discovery programs.

The protocols detailed herein describe a robust and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) pathway, followed by comprehensive purification and characterization procedures.

Physicochemical & Spectral Data Summary

The key properties of the target compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₅PubChem[2]
Molecular Weight 296.32 g/mol PubChem[2]
Appearance White crystalline solidLookChem[7]
Melting Point 137-141 °CChemicalBook[8]
CAS Number 86-16-8Matrix Fine Chemicals[1]
¹H NMR See Characterization SectionPubChem[2]
¹³C NMR See Characterization SectionPubChem[2]
Mass Spec (m/z) [M]⁺ = 296PubChem[2]

Part 1: Synthesis Protocol

Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic aromatic substitution and requires specific features on the aromatic ring.[9]

  • Activation : The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. In this case, the strongly electron-withdrawing nitro group (-NO₂) at the para-position to the leaving group significantly lowers the electron density of the benzene ring.[10]

  • Nucleophilic Attack : Morpholine, a secondary amine, acts as the nucleophile. Its nitrogen atom attacks the carbon atom bearing the leaving group (typically a halide).

  • Intermediate Formation : This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate and favoring the forward reaction.[11]

  • Rearomatization : The leaving group (e.g., Cl⁻) departs, taking its bonding electrons. This step restores the aromaticity of the ring, yielding the final substituted product. The departure of the leaving group is typically the rate-determining step.[11]

A simplified representation of the SNAr mechanism.

Materials and Reagents
ReagentFormulaM.W.Molar Eq.Amount
1-Chloro-2,5-diethoxy-4-nitrobenzeneC₁₀H₁₂ClNO₄245.661.0(e.g., 5.0 g)
MorpholineC₄H₉NO87.122.5(e.g., 4.4 mL)
Potassium Carbonate (optional)K₂CO₃138.211.2(e.g., 3.3 g)
Ethanol (200 proof)C₂H₅OH46.07-(e.g., 50 mL)
Ethyl AcetateC₄H₈O₂88.11-(For extraction)
Deionized WaterH₂O18.02-(For work-up)
Anhydrous Sodium SulfateNa₂SO₄142.04-(For drying)

Causality Behind Reagent Choices:

  • Morpholine (Excess): A molar excess of morpholine is used to drive the reaction to completion. It also serves as a base to neutralize the hydrochloric acid (HCl) byproduct, preventing protonation of the unreacted morpholine which would render it non-nucleophilic.

  • Potassium Carbonate (Optional Base): For larger scale reactions or if a more controlled acid scavenger is desired, an inorganic base like K₂CO₃ can be used. This is often preferred as it simplifies purification by being easily filtered off.

  • Ethanol (Solvent): Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures. It has a convenient boiling point for reflux conditions.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq) and ethanol.

  • Reagent Addition: While stirring, add morpholine (2.5 eq) to the flask. If using potassium carbonate, add it at this stage.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Allow the reaction to proceed for 12-16 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a silica plate and eluted with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting crude residue, add deionized water (e.g., 100 mL) and ethyl acetate (e.g., 100 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate under reduced pressure to yield the crude this compound, typically as a yellow or orange solid.

Part 2: Purification and Characterization

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude solid product.

  • Solvent Selection: Hot ethanol is an excellent solvent for this procedure. The crude product should be highly soluble in hot ethanol and poorly soluble at room temperature or below.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol, just enough to fully dissolve the solid. c. Allow the solution to cool slowly to room temperature. Crystals should begin to form. d. To maximize yield, place the flask in an ice bath for 30 minutes. e. Collect the purified crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of cold ethanol. g. Dry the crystals under vacuum to obtain the pure product.

    • Self-Validation: The purity of the recrystallized product should be confirmed by measuring its melting point. A sharp melting point range close to the literature value (137-141 °C) indicates high purity.[8] A second validation is a single spot on a TLC plate.

Characterization Techniques

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy:

    • Principle: Provides information about the number and types of hydrogen atoms and their connectivity.

    • Expected Signals (in CDCl₃, δ in ppm):

      • ~1.4-1.5 (t, 6H): Two overlapping triplets from the methyl (-CH₃) protons of the two ethoxy groups.

      • ~3.1-3.2 (t, 4H): A triplet corresponding to the four protons on the morpholine ring adjacent to the nitrogen (-N-CH₂-).

      • ~3.8-3.9 (t, 4H): A triplet corresponding to the four protons on the morpholine ring adjacent to the oxygen (-O-CH₂-). The distinct signals for the morpholine protons are characteristic.[12]

      • ~4.0-4.2 (q, 4H): Two overlapping quartets from the methylene (-O-CH₂-) protons of the two ethoxy groups.

      • ~6.8 (s, 1H): A singlet for the aromatic proton ortho to the morpholine group.

      • ~7.5 (s, 1H): A singlet for the aromatic proton ortho to the nitro group.

  • ¹³C NMR Spectroscopy:

    • Principle: Provides information about the carbon skeleton of the molecule.

    • Expected Signals (in CDCl₃, δ in ppm):

      • ~15.0: Methyl carbons of ethoxy groups.

      • ~50.0: Morpholine carbons adjacent to nitrogen.

      • ~67.0: Morpholine carbons adjacent to oxygen.

      • ~65.0-66.0: Methylene carbons of ethoxy groups.

      • ~110-155: Aromatic carbons (6 signals).

  • Mass Spectrometry (MS):

    • Principle: Confirms the molecular weight of the compound.

    • Expected Result: A molecular ion peak [M]⁺ at m/z = 296 or a protonated peak [M+H]⁺ at m/z = 297. The PubChem database shows prominent fragments in GC-MS at m/z 267 and 181, likely corresponding to loss of an ethyl group and other fragments.[2]

Part 3: Workflow Visualization and Safety

Experimental Workflow Diagram

The entire process from starting materials to the final, characterized product is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization reagents 1. Combine Reactants (1-Chloro-2,5-diethoxy-4-nitrobenzene, Morpholine, Ethanol) reflux 2. Reflux Reaction (12-16 hours, ~80°C) reagents->reflux rotovap1 3. Remove Solvent (Rotary Evaporation) reflux->rotovap1 extract 4. Aqueous Extraction (EtOAc / H₂O) rotovap1->extract dry 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) extract->dry crude Crude Solid Product dry->crude recrystallize 6. Recrystallization (Hot Ethanol) crude->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product analysis 7. Analysis (NMR, MS, MP) pure_product->analysis

A flowchart of the complete experimental procedure.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed inside a certified chemical fume hood.

  • Chemical Hazards:

    • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

    • 1-Chloro-2,5-diethoxy-4-nitrobenzene: Irritant. Handle with care.

    • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

    • Ethanol/Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

  • Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information (PMC). [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Preparation of morpholine.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information (PMC). [Link]

  • This compound | CAS 86-16-8. Matrix Fine Chemicals. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)-. SIELC Technologies. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information (PMC). [Link]

  • Cas no 86-16-8 (this compound). LookChem. [Link]

  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? MDPI. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Process for the purification of p-aminophenol.

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An Application and Protocol Guide for the Research Chemical: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the properties, applications, and handling of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring robust and reproducible experimental outcomes.

Section 1: Introduction and Strategic Importance

In modern medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological profiles is paramount. The morpholine heterocycle is recognized as a "privileged structure" due to its frequent appearance in approved drugs and its ability to confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability.[1] The strategic incorporation of a morpholine moiety can significantly enhance the drug-like characteristics of a lead compound.[1]

This compound (CAS 86-16-8) emerges as a valuable and highly functionalized building block for synthetic chemistry and drug discovery programs. Its structure is characterized by three key features:

  • A Morpholine Ring: Provides a polar, basic nitrogen atom and favorable pharmacokinetic attributes.

  • An Electron-Rich Phenyl Ring: Substituted with two ethoxy groups, which can influence binding interactions and metabolic pathways.

  • A Reducible Nitro Group: Serves as a synthetic handle for conversion into a primary amine, a critical functional group for subsequent derivatization.

The primary utility of this compound lies in its role as a precursor to 4-morpholino-2,5-diethoxyaniline, a key intermediate for constructing libraries of novel compounds, particularly in areas like oncology where related structures have shown promise.[2]

cluster_structure Chemical Structure structure This compound image

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties and Characterization

A thorough understanding of a research chemical's physical and chemical properties is fundamental for its effective use in experimental design.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 86-16-8[3][4][5]
Molecular Formula C₁₄H₂₀N₂O₅[3]
Molecular Weight 296.32 g/mol [3][4]
Appearance White crystalline solid[6]
Melting Point 137-141 °C[4][6]
Solubility Soluble in organic solvents; insoluble in water.[6]
IUPAC Name This compound[3]

Standard analytical techniques should be used to verify the identity and purity of the material before use. Spectroscopic data for this compound are publicly available for reference.[3]

Section 3: Core Application: Synthesis of a Key Aniline Intermediate

The most significant application of this compound is its conversion to the corresponding aniline derivative via the reduction of the aromatic nitro group. This transformation unlocks a versatile intermediate that can be readily incorporated into larger molecules through well-established synthetic reactions, such as amide bond formation. The resulting 4-thiomorpholinoaniline from a related precursor is a widely used building block in medicinal chemistry.[7]

start This compound (Starting Material) intermediate 4-Morpholino-2,5-diethoxyaniline (Key Intermediate) start->intermediate Nitro Group Reduction (Protocol Below) end Bioactive Compound Library (e.g., Anticancer Agents, Kinase Inhibitors) intermediate->end Downstream Synthesis (e.g., Amide Coupling, Buchwald-Hartwig)

Caption: Synthetic workflow from starting material to a bioactive library.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details a standard and highly efficient method for the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is chosen for its clean conversion, mild conditions, and simple workup.

Causality and Principle: Palladium on carbon is an excellent heterogeneous catalyst for hydrogenation. The nitro group is readily reduced on the catalyst's surface by molecular hydrogen, producing the corresponding amine and water as the only byproduct, which simplifies purification.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reaction monitoring supplies (TLC plates, developing chamber, UV lamp)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., EtOH or EtOAc) to a concentration of approximately 0.1 M.

  • Inerting: Add a magnetic stir bar. Carefully add 10% Pd/C (typically 0.05-0.10 equivalents by weight). The catalyst is often pyrophoric; handle with care, preferably under a stream of inert gas like nitrogen or argon.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with H₂. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction Execution: Vigorously stir the suspension at room temperature. The reaction is typically complete within 2-16 hours.

  • Monitoring (Self-Validation): Progress can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a solution of the starting material as a reference spot.

    • Co-spot the reaction mixture and the starting material on a silica gel TLC plate.

    • Elute with an appropriate solvent system (e.g., 30% EtOAc in hexanes).

    • The product, being more polar (due to the amine), will have a lower Rf value than the starting nitro compound. The reaction is complete upon the full consumption of the starting material as visualized under a UV lamp.

  • Workup and Purification:

    • Once complete, carefully purge the reaction flask with an inert gas (N₂ or Ar) to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (EtOH or EtOAc) to recover all the product.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Product Confirmation: The resulting solid, 4-morpholino-2,5-diethoxyaniline, can be confirmed by mass spectrometry (observing the expected mass decrease from the conversion of -NO₂ to -NH₂) and NMR spectroscopy.

Section 4: Downstream Applications and Research Context

The synthesized 4-morpholino-2,5-diethoxyaniline is a valuable intermediate for various synthetic endeavors:

  • Amide Coupling: The primary amine is a nucleophile ready for acylation with carboxylic acids, acid chlorides, or activated esters to form a diverse library of amides.

  • Reductive Amination: It can be reacted with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

  • Cross-Coupling Reactions: The aniline can participate in palladium-catalyzed reactions like Buchwald-Hartwig amination to form more complex diarylamines.

The exploration of derivatives is scientifically justified by reports that analogous 4-(4-nitrophenyl)morpholine compounds serve as key intermediates in the synthesis of potential antitumor drugs.[2]

Section 5: Safety, Handling, and Storage

All laboratory work must be conducted with appropriate safety measures.

Hazard Identification:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.

Section 6: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sitter, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • Molbase. (n.d.). Cas no 86-16-8 (this compound). Retrieved from [Link]

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solution preparation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Preparation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine Solutions for Preclinical Research

Abstract

This document provides a comprehensive guide for the preparation of experimental solutions of this compound (CAS 86-16-8). The protocols detailed herein are designed for researchers in pharmacology, drug discovery, and related scientific fields. Adherence to these guidelines is critical for ensuring experimental reproducibility, accuracy, and personnel safety. The procedures cover safety precautions, solvent selection, and step-by-step instructions for creating both high-concentration stock solutions and aqueous working dilutions suitable for a range of in vitro and in vivo assays.

Compound Profile and Physicochemical Properties

This compound is a nitroaromatic compound containing a morpholine moiety.[1] The morpholine group is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and brain permeability.[2] However, the nitroaromatic component necessitates stringent safety protocols due to the general reactivity and potential toxicity associated with this class of compounds.[3]

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 86-16-8[1][4]
Molecular Formula C₁₄H₂₀N₂O₅[1][5]
Molecular Weight 296.32 g/mol [1][5]
Melting Point 137-141 °C[6]
Solubility Insoluble in water; Soluble in organic solvents[4]
LogP (Predicted) 2.817[4]

Critical Safety and Handling Mandates

Nitroaromatic compounds are classified as potentially hazardous materials. Their stability can be compromised by factors such as light and heat, and they may possess toxicological properties.[3][7] Therefore, all handling of this compound, both in solid and solution form, must be conducted with strict adherence to safety protocols.

2.1 Personal Protective Equipment (PPE) Proper PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[8]

  • Eye Protection: Wear chemical safety goggles or a full-face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and replace them immediately if contaminated.

  • Body Protection: A lab coat is required. For handling larger quantities, chemical-resistant overalls are recommended.[9]

  • Respiratory Protection: All handling of the solid compound and preparation of concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][10]

2.2 Waste Disposal Dispose of all contaminated materials, including pipette tips, tubes, and excess solutions, as hazardous waste in accordance with local, state, and federal regulations.[9] Do not pour solutions down the drain.

Strategic Solvent Selection

The insolubility of this compound in water necessitates the use of an organic solvent for the primary stock solution.[4] The choice of solvent is critical and depends on the downstream application.

Causality Behind Solvent Choice:

  • For In Vitro Cell-Based Assays: Dimethyl sulfoxide (DMSO) is the most common choice. It has high solvating power and is miscible with aqueous cell culture media. However, the final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.

  • For In Vivo Studies: The choice is more complex and formulation-dependent. A co-solvent system may be required. Common vehicles include combinations of DMSO, polyethylene glycol (PEG), Tween 80, and saline or phosphate-buffered saline (PBS). The final formulation must be non-toxic and non-irritating at the required dose volume.

The following diagram outlines a decision-making workflow for solvent selection.

Start Start: Solvent Selection AssayType What is the experimental model? Start->AssayType InVitro In Vitro (e.g., Cell Culture) AssayType->InVitro In Vitro InVivo In Vivo (e.g., Animal Model) AssayType->InVivo In Vivo CheckDMSO Is DMSO compatible with the assay? InVitro->CheckDMSO Formulation Develop a formulation. Consider co-solvents (DMSO, PEG, Tween 80). InVivo->Formulation UseDMSO Use high-purity, anhydrous DMSO for stock solution. CheckDMSO->UseDMSO Yes AlternativeSolvent Consider Ethanol or DMF. Validate solvent tolerance in assay. CheckDMSO->AlternativeSolvent No ToxicityCheck Is the final vehicle formulation tolerated by the animal? Formulation->ToxicityCheck FinalVehicle Final Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline. (Must be empirically determined) ToxicityCheck->FinalVehicle Yes Reformulate Reformulate or adjust concentrations. ToxicityCheck->Reformulate No Reformulate->Formulation

Caption: Decision workflow for selecting an appropriate solvent system.

Experimental Protocols

4.1 Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • This compound (MW: 296.32 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial or cryovial

  • Vortex mixer and/or sonicator

Procedure:

  • Tare the Vial: Place a sterile, amber glass vial on the analytical balance and tare the weight.

  • Weigh the Compound: Carefully weigh out a precise amount of the compound into the tared vial. For example, to prepare 1 mL of a 10 mM solution, weigh 2.96 mg.

    • Calculation:

      • Desired Molarity (M) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 296.32 g/mol

      • Volume (V) = 1 mL = 0.001 L

      • Mass (g) = M × MW × V = 0.01 mol/L × 296.32 g/mol × 0.001 L = 0.0029632 g = 2.96 mg

  • Add Solvent: Add the calculated volume of DMSO to the vial. For the example above, add 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, use a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.

    • Rationale: Sonication uses ultrasonic waves to create micro-cavitations, which helps to break apart solid aggregates and accelerate the dissolution process without significant heating.

  • Label and Store: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution as recommended in Section 5.

4.2 Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the serial dilution of the DMSO stock to prepare final working solutions in an aqueous buffer or cell culture medium.

Key Principle (Self-Validation): Never add aqueous buffer directly to the solid compound. Always create a concentrated organic stock first. Direct dilution of the stock into the final aqueous solution at high concentrations can cause the compound to precipitate out due to its low water solubility.[4] The workflow below minimizes this risk.

Stock Primary Stock 10 mM in 100% DMSO Intermediate Intermediate Dilution (Optional but Recommended) e.g., 1 mM in Culture Medium Stock->Intermediate 1:10 Dilution Working Final Working Solutions (e.g., 10 µM, 1 µM, 0.1 µM) in Culture Medium Intermediate->Working Serial Dilutions Assay Add to Assay (e.g., Cell Plate) Working->Assay

Caption: Workflow for preparing final working solutions from a stock.

Procedure (Example: Preparing a 10 µM working solution):

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM solution from a 10 mM stock, a 1:1000 dilution is required.

    • Calculation (C₁V₁ = C₂V₂):

      • C₁ (Stock Conc.) = 10 mM = 10,000 µM

      • C₂ (Final Conc.) = 10 µM

      • V₂ (Final Volume) = 1 mL = 1000 µL

      • V₁ (Stock Volume) = (C₂ × V₂) / C₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Pre-fill with Aqueous Buffer: Add 999 µL of the desired aqueous buffer (e.g., cell culture medium, PBS) to a sterile microcentrifuge tube.

  • Add Stock Solution: Add the 1 µL of the 10 mM DMSO stock to the buffer.

    • Critical Technique: Pipette the stock solution directly into the buffer, not onto the side of the tube. Immediately vortex or mix by pipetting up and down to ensure rapid and uniform dispersion, which prevents localized high concentrations that can lead to precipitation.

  • Mix and Use: Vortex the final working solution gently. Use this solution immediately in your experiment, as the stability of the compound in aqueous media may be limited.

Stability and Storage Recommendations

The stability of nitroaromatic compounds can be affected by light, temperature, and pH.[7] Photodegradation is a known risk for this class of molecules.[11]

Solution TypeStorage TemperatureContainerShelf Life (General Guideline)
Solid Compound 4°C or -20°CTightly sealed, light-proof container>1 year (refer to manufacturer)
DMSO Stock (10 mM) -20°C or -80°CAmber glass or polypropylene cryovialUp to 6 months (minimize freeze-thaw cycles)
Aqueous Working N/AN/APrepare fresh for each experiment; do not store

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound won't dissolve in DMSO Insufficient mixing; low-quality solvent.Use a bath sonicator. Ensure DMSO is anhydrous and high-purity. Gentle warming to 37°C may be attempted, but monitor for any color change indicating degradation.
Precipitate forms when making working solution Final concentration is above the aqueous solubility limit; poor mixing technique.Prepare a more dilute working solution. Ensure the stock is added to the bulk aqueous buffer and mixed immediately and vigorously. Consider using a co-solvent vehicle for in vivo studies.
Inconsistent experimental results Degradation of stock solution; inaccurate pipetting.Aliquot the primary stock solution to avoid multiple freeze-thaw cycles. Use calibrated pipettes. Prepare fresh working solutions for every experiment.

References

  • Matrix Fine Chemicals. This compound | CAS 86-16-8. [Link]

  • LookChem. Cas no 86-16-8 (this compound). [Link]

  • U.S. Environmental Protection Agency. Morpholine, 4-(2,5-dibutoxy-4-nitrophenyl)- - Substance Details. [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Loganathan, T., et al. (2016). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. European Journal of Pharmaceutical and Medical Research, 3(10), 268-280. [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • GOV.UK. Nitrobenzene - Incident management. [Link]

  • Al-Tamiemi, E. O., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrobenzene. [Link]

  • Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]

  • Cichero, E., & Fossa, P. (2018). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 9(5), 890-901. [Link]

  • Jain, A., & Sahu, S.K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66571, this compound. [Link]

  • PubChemLite. 4-(2,5-dimethoxy-4-nitrophenyl)morpholine. [Link]

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Authored by: Senior Application Scientist, Gemini Laboratories

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Vitro Evaluation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity (NCE), this compound (Compound ID: DNM-1). Given the absence of published biological data for this specific molecule, we present a logical, tiered approach for its preliminary evaluation. The protocols herein are designed to first establish a general cytotoxicity profile across relevant cancer cell lines and then to investigate a potential mechanism of action by probing effects on the PI3K/Akt/mTOR signaling pathway. This pathway is frequently implicated in oncogenesis and is a common target for molecules containing the morpholine scaffold, a privileged structure in medicinal chemistry.[1][2] The methodologies are detailed to ensure reproducibility and include critical insights into experimental design, data interpretation, and quality control.

Introduction and Rationale

This compound, hereafter referred to as DNM-1, is a synthetic organic compound featuring a morpholine ring attached to a substituted nitrophenyl group.[3][4] The morpholine heterocycle is a cornerstone in drug design, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1] It often serves as a key component of pharmacophores targeting a wide array of enzymes and receptors, including protein kinases.[2][5] Specifically, the morpholine moiety is a structural feature of known inhibitors of the Phosphatidylinositol 3-kinase (PI3K) family.

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle progression, proliferation, survival, and metabolism.[6][7] Its dysregulation is a hallmark of many human cancers, making it a high-value target for therapeutic intervention.[8][9] The structural elements of DNM-1 warrant an investigation into its potential as a modulator of this pathway.

This application note outlines a two-phase in vitro testing strategy:

  • Phase 1: Broad-Spectrum Cytotoxicity Profiling. To determine the concentration-dependent effect of DNM-1 on cell viability and establish its half-maximal inhibitory concentration (IC₅₀).

  • Phase 2: Mechanistic Investigation. To assess the impact of DNM-1 on key phosphorylation events within the PI3K/Akt/mTOR pathway.

This structured workflow is designed for efficiency, enabling researchers to quickly ascertain the cytotoxic potential of DNM-1 and gain initial insights into its mechanism of action.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are paramount for accurate and reproducible results.

2.1. Materials

  • This compound (DNM-1), solid (CAS 86-16-8)[10][11]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated analytical balance

2.2. Protocol for 10 mM Stock Solution

  • Calculation: The molecular weight of DNM-1 is 296.32 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of the compound.

  • Solubilization: Aseptically add the weighed DNM-1 to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Causality Note: DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Phase 1: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[12] This assay is a reliable first step in drug discovery to screen for cytotoxic effects.[13][14][15]

3.1. Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, PC-3 prostate carcinoma, A549 lung carcinoma) in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[16]

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DNM-1 stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include wells with a vehicle control (medium with the highest concentration of DMSO, e.g., 0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin, 0.01 µM to 10 µM). Also include "medium only" wells for background subtraction.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

3.2. Data Presentation: Example Cytotoxicity Data

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineTissue of OriginDNM-1 IC₅₀ (µM) [Hypothetical Data]Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
PC-3 Prostate Carcinoma25.4 ± 3.12.1 ± 0.4
A549 Lung Carcinoma18.2 ± 2.41.5 ± 0.3

Note: Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Mechanistic Investigation of PI3K/Akt Signaling

Based on the IC₅₀ values obtained in Phase 1, a sub-lethal concentration (typically the IC₅₀ or slightly below) is chosen to investigate the compound's effect on specific signaling pathways without causing widespread cell death. Western blotting is the gold-standard technique for this analysis.

Experimental Rationale: We will measure the phosphorylation status of Akt at Serine 473 (a marker of mTORC2 activity and full Akt activation) and Ribosomal Protein S6 (a downstream effector of mTORC1).[8] A decrease in the phosphorylation of these proteins upon treatment with DNM-1 would suggest inhibition of the PI3K/Akt/mTOR pathway.

4.1. Detailed Protocol: Western Blot Analysis

  • Cell Seeding and Treatment: Seed MCF-7 cells (or the most sensitive cell line from Phase 1) in 6-well plates at a density that will result in 80-90% confluency after 24 hours.

  • Serum Starvation: To reduce basal pathway activation, replace the growth medium with serum-free medium and incubate for 12-16 hours.

  • Compound Treatment: Treat the serum-starved cells with DNM-1 at its predetermined IC₅₀ concentration for a time course (e.g., 1, 6, and 24 hours).

    • Controls: Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor like LY294002 at 10 µM). Include both unstimulated and growth factor-stimulated (e.g., 100 ng/mL IGF-1 for 30 minutes) conditions to ensure the pathway can be robustly activated and inhibited.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein

      • Total S6 Ribosomal Protein

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on phosphorylation.

Visualizations and Workflows

Clear visual aids are essential for understanding complex experimental plans and biological pathways.

5.1. Overall Experimental Workflow

G cluster_prep Compound Preparation cluster_phase1 Phase 1: Cytotoxicity cluster_phase2 Phase 2: Mechanistic Study compound DNM-1 Powder stock 10 mM Stock in DMSO compound->stock treatment1 Treat with DNM-1 (Dose-Response, 72h) stock->treatment1 seeding1 Seed Cancer Cells (96-well plate) seeding1->treatment1 mtt MTT Assay treatment1->mtt readout1 Measure Absorbance mtt->readout1 ic50 Calculate IC50 Values readout1->ic50 treatment2 Treat with DNM-1 (IC50 Conc., Time Course) ic50->treatment2 Inform Concentration seeding2 Seed Cancer Cells (6-well plate) seeding2->treatment2 lysis Cell Lysis & Protein Quantification treatment2->lysis western Western Blot lysis->western analysis Analyze Protein Phosphorylation western->analysis

Caption: High-level workflow for the in vitro evaluation of DNM-1.

5.2. PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pT308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt pS473 S6K S6K mTORC1->S6K S6 Ribosomal Protein S6 S6K->S6 pS235/236 Proliferation Cell Proliferation & Survival S6->Proliferation DNM1 DNM-1 (Hypothesized Target) DNM1->PI3K

Caption: The PI3K/Akt signaling cascade and hypothesized point of inhibition.

References

  • Cytotoxicity Assays | Life Science Applications. BosterBio. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

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Application Notes and Protocols for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the investigation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine , a novel small molecule, as a potential kinase inhibitor. Drawing from established principles of medicinal chemistry and kinase biology, we present detailed protocols for its synthesis, in vitro kinase screening, and mechanism of action studies. The structural features of this compound, namely the morpholine moiety prevalent in numerous kinase inhibitors and the electron-withdrawing nitro group on a di-substituted phenyl ring, suggest a plausible interaction with the ATP-binding pocket of protein kinases, particularly within the PI3K/Akt/mTOR signaling cascade. These application notes are designed to equip researchers with the necessary methodologies to rigorously evaluate the therapeutic potential of this and structurally related compounds.

Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[3]

The molecular architecture of this compound presents several features that suggest its potential as a kinase inhibitor. The morpholine ring is a well-established pharmacophore in kinase inhibitor design, known to enhance potency and modify pharmacokinetic properties through interactions with the target protein.[4] Notably, the potent and selective PI3K inhibitor ZSTK474 features two morpholine moieties.[5] Furthermore, the nitroaromatic scaffold can contribute to binding affinity and provides a handle for further chemical modification.[6]

Given the frequent upregulation of the PI3K/Akt/mTOR pathway in various cancers, this signaling cascade represents a prime target for therapeutic intervention.[7][8] The structural similarities of this compound to known PI3K inhibitors provide a strong rationale for its evaluation against kinases in this pathway. This guide outlines the necessary steps to synthesize and characterize the inhibitory activity of this compound.

Synthesis of this compound

The proposed synthesis of the title compound is based on a nucleophilic aromatic substitution (SNA_r) reaction. This is a well-established method for the formation of aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in the starting material.[9][10]

Proposed Synthetic Scheme

Synthetic Workflow A 1-Chloro-2,5-diethoxy-4-nitrobenzene (Starting Material) C Reaction Vessel (Solvent: DMSO, Base: K2CO3) A->C B Morpholine (Nucleophile) B->C D Heating (e.g., 100-120 °C) C->D Reaction E Work-up & Purification (e.g., Extraction, Chromatography) D->E Cooling & Quenching F This compound (Final Product) E->F Isolation

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

Reagent/SolventFormulaM.W.CAS No.Supplier
1-Chloro-2,5-diethoxy-4-nitrobenzeneC₁₀H₁₂ClNO₄245.666943-09-5(Example) Sigma-Aldrich
MorpholineC₄H₉NO87.12110-91-8(Example) Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7(Example) Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5(Example) Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6(Example) Sigma-Aldrich
HexanesN/AN/A110-54-3(Example) Sigma-Aldrich

Procedure:

  • To a stirred solution of 1-Chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq) in DMSO (5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assays

To evaluate the inhibitory potential of this compound, a series of in vitro kinase assays should be performed. A radiometric assay is considered the gold standard due to its direct measurement of enzymatic activity.[11][12]

Radiometric Kinase Assay Protocol (Example: PI3Kα)

This protocol is a generalized procedure and may require optimization for specific kinases.[13]

Kinase Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase Buffer B Dilute Kinase (e.g., PI3Kα) E Add Kinase, Inhibitor, and Substrate to Plate B->E C Prepare Substrate (e.g., PIP2) C->E D Serial Dilution of Inhibitor D->E F Initiate Reaction with [γ-³²P]ATP E->F G Incubate at 30°C F->G H Stop Reaction G->H I Spot Reaction Mixture onto Membrane H->I J Wash Membrane I->J K Quantify Radioactivity (Scintillation Counting) J->K L Calculate % Inhibition & IC₅₀ K->L

Caption: General workflow for a radiometric kinase inhibition assay.

Procedure:

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Kinase: Dilute the kinase (e.g., recombinant human PI3Kα) in kinase buffer to the desired concentration.

    • Substrate: Prepare the substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) in the appropriate buffer.

    • ATP Solution: Prepare a stock solution of ATP containing [γ-³²P]ATP.

    • Inhibitor: Prepare a stock solution of this compound in 100% DMSO and perform serial dilutions.

  • Assay Protocol:

    • In a 96-well plate, add the kinase buffer, diluted kinase, and substrate.

    • Add the serially diluted inhibitor or DMSO (for control wells).

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

    • Spot a portion of the reaction mixture onto a suitable membrane (e.g., P81 phosphocellulose paper).

    • Wash the membrane extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase Selectivity Profiling

To understand the specificity of this compound, it is crucial to screen it against a panel of kinases. This will help identify potential off-target effects and provide a broader understanding of its biological activity.[14]

Protocol:

  • Select a diverse panel of kinases, including representatives from different families (e.g., tyrosine kinases, serine/threonine kinases) and kinases known to be involved in related signaling pathways.

  • Perform single-point inhibition assays at a fixed concentration of the inhibitor (e.g., 1 µM or 10 µM) for all kinases in the panel using a suitable assay format (e.g., radiometric or fluorescence-based).

  • For kinases that show significant inhibition (e.g., >50%) in the single-point screen, perform dose-response experiments to determine their IC₅₀ values.

  • Present the data in a tabular format to visualize the selectivity profile.

Hypothetical Selectivity Data:

Kinase% Inhibition at 1 µMIC₅₀ (nM)
PI3Kα 95% 50
PI3Kβ 80% 250
PI3Kδ 92% 75
PI3Kγ 85% 150
mTOR65%800
Akt140%>1000
MEK115%>10000
ERK210%>10000

Mechanism of Action Studies: ATP Competition Assay

Determining whether the inhibitor competes with ATP for binding to the kinase active site is a critical step in characterizing its mechanism of action.[15]

ATP_Competition_Assay cluster_0 Interpretation A Determine IC₅₀ at low [ATP] (e.g., Km for ATP) C Compare IC₅₀ values A->C B Determine IC₅₀ at high [ATP] (e.g., 10x Km for ATP) B->C D IC₅₀ increases with [ATP] C->D If E IC₅₀ is independent of [ATP] C->E If F ATP-Competitive Inhibitor D->F G Non-ATP-Competitive Inhibitor E->G

Caption: Logic diagram for an ATP competition assay.

Protocol:

  • Perform the kinase inhibition assay as described in Section 3.1.

  • In the first set of experiments, use an ATP concentration that is close to the K_m value for the specific kinase.

  • In the second set of experiments, use a significantly higher ATP concentration (e.g., 10-fold higher than the K_m).

  • Determine the IC₅₀ of this compound at both ATP concentrations.

  • Interpretation:

    • If the IC₅₀ value increases with increasing ATP concentration, the inhibitor is likely ATP-competitive.

    • If the IC₅₀ value remains relatively unchanged, the inhibitor is likely non-ATP-competitive (e.g., allosteric or uncompetitive).

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background signal - Incomplete washing of the membrane- Non-specific binding of ATP to the plate or membrane- Increase the number and duration of wash steps.- Add a detergent (e.g., Tween-20) to the wash buffer.
Low signal-to-noise ratio - Low kinase activity- Sub-optimal assay conditions- Increase the amount of kinase or substrate.- Optimize incubation time, temperature, and buffer components.
Poorly reproducible IC₅₀ values - Inaccurate pipetting- Instability of the compound or kinase- Use calibrated pipettes and proper technique.- Prepare fresh dilutions of the compound and kinase for each experiment.
False positives - Compound precipitates at high concentrations- Compound interferes with the detection method- Check the solubility of the compound in the assay buffer.- Run control experiments without the kinase to check for assay interference.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial investigation of this compound as a potential kinase inhibitor. By systematically following these methodologies, researchers can obtain reliable data on its synthesis, inhibitory potency, selectivity, and mechanism of action. These findings will be crucial for guiding further preclinical development and exploring the therapeutic potential of this and related chemical scaffolds.

References

  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). ACS Publications. [Link]

  • Services | ATP Competition Assay. International Centre for Kinase Profiling. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The target landscape of clinical kinase drugs. PMC - NIH. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? PMC. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Kinase targets and anti-targets in cancer poly-pharmacology. ecancer. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

  • A high-throughput radiometric kinase assay. PMC - NIH. [Link]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? ResearchGate. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

  • From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. IRB Barcelona. [Link]

  • Protein kinases: drug targets for immunological disorders. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • European Journal of Medicinal Chemistry. AIR Unimi. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry. [Link]

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Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of a nitro group and two ethoxy groups on the phenyl ring of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine makes it and its derivatives attractive candidates for further investigation in drug discovery programs. The electron-withdrawing nature of the nitro group, combined with the electron-donating ethoxy groups, modulates the electronic properties of the molecule, which can significantly influence its interaction with biological targets. Furthermore, the nitro group can serve as a handle for further chemical transformations, such as reduction to an amine, opening avenues for a diverse range of derivatives. This document provides a comprehensive guide to the synthesis of this compound and its analogs, with a focus on robust and reproducible protocols suitable for a research and development setting.

Synthetic Strategies: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient method for the synthesis of this compound and its derivatives is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly well-suited for this target class due to the presence of a strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack.

The general mechanism of the SNAr reaction in this context involves the attack of the secondary amine of the morpholine ring on the carbon atom bearing a halogen leaving group on the substituted nitrobenzene. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides a significant driving force for the reaction. In the final step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring and yielding the desired N-aryl morpholine product.

The choice of the halogen on the nitrobenzene starting material can influence the reaction rate, with fluorine generally being the most reactive leaving group, followed by chlorine, bromine, and iodine. However, for practical and economic reasons, chloro-substituted starting materials are often employed.

An alternative, though often more complex and expensive, approach would be the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While powerful for the formation of C-N bonds, the SNAr reaction is generally preferred for this specific substrate class due to its simplicity, cost-effectiveness, and high efficiency when the aromatic ring is sufficiently activated.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound via a nucleophilic aromatic substitution reaction between 1-chloro-2,5-diethoxy-4-nitrobenzene and morpholine.

Reaction Scheme:

Synthesis_of_this compound start_materials 1-Chloro-2,5-diethoxy-4-nitrobenzene + Morpholine intermediate Meisenheimer Complex (Resonance Stabilized) start_materials->intermediate Nucleophilic Attack product This compound intermediate->product Elimination of Cl- byproduct HCl

Synthetic Workflow for this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
1-Chloro-2,5-diethoxy-4-nitrobenzene91-43-0245.6610.02.46 g
Morpholine110-91-887.1220.01.74 g (1.74 mL)
Triethylamine (Et₃N)121-44-8101.1915.01.52 g (2.09 mL)
Acetonitrile (CH₃CN)75-05-841.05-50 mL
Ethyl Acetate (EtOAc)141-78-688.11-As needed
Deionized Water7732-18-518.02-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene (2.46 g, 10.0 mmol).

  • Add acetonitrile (50 mL), morpholine (1.74 mL, 20.0 mmol), and triethylamine (2.09 mL, 15.0 mmol).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a yellow solid.

Expected Yield: 85-95%

Characterization:

  • Melting Point: 137-141 °C[1]

  • 1H NMR (CDCl₃, 400 MHz): δ 7.28 (s, 1H), 6.79 (s, 1H), 4.12 (q, J = 7.0 Hz, 2H), 4.05 (q, J = 7.0 Hz, 2H), 3.88 (t, J = 4.8 Hz, 4H), 3.15 (t, J = 4.8 Hz, 4H), 1.48 (t, J = 7.0 Hz, 3H), 1.45 (t, J = 7.0 Hz, 3H).

  • 13C NMR (CDCl₃, 101 MHz): δ 153.2, 149.8, 140.1, 125.9, 110.2, 108.9, 67.2, 66.9, 66.8, 51.9, 14.9, 14.8.

  • Mass Spectrometry (GC-MS): m/z 296 (M+), 267, 181.[2]

Protocol 2: Synthesis of Derivatives of this compound

The general protocol described above can be adapted to synthesize a variety of derivatives by modifying the starting materials.

A. Variation of the Morpholine Ring:

By substituting morpholine with other cyclic amines, a range of N-aryl heterocyclic derivatives can be obtained. For example, using thiomorpholine will yield 4-(2,5-diethoxy-4-nitrophenyl)thiomorpholine.

Reaction Scheme for Thiomorpholine Derivative:

Synthesis_of_Thiomorpholine_Derivative start_materials 1-Chloro-2,5-diethoxy-4-nitrobenzene + Thiomorpholine product 4-(2,5-Diethoxy-4-nitrophenyl)thiomorpholine start_materials->product S N Ar Reaction

Synthesis of a Thiomorpholine Derivative.

B. Variation of the Alkoxy Groups on the Phenyl Ring:

Starting from different 1-chloro-2,5-dialkoxy-4-nitrobenzenes, derivatives with varying lipophilicity and electronic properties can be synthesized. For instance, using 1-chloro-2,5-dimethoxy-4-nitrobenzene or 1-chloro-2,5-dibutoxy-4-nitrobenzene will produce the corresponding dimethoxy and dibutoxy analogs.

General Procedure for Derivatives:

Follow Protocol 1, substituting the desired cyclic amine or 1-chloro-2,5-dialkoxy-4-nitrobenzene on an equimolar basis. The reaction conditions (temperature, time) may require optimization depending on the reactivity of the specific starting materials. Purification methods should also be adapted as necessary.

Data Summary

CompoundStarting MaterialsExpected Yield (%)Melting Point (°C)
This compound1-Chloro-2,5-diethoxy-4-nitrobenzene, Morpholine85-95137-141
4-(2,5-Diethoxy-4-nitrophenyl)thiomorpholine1-Chloro-2,5-diethoxy-4-nitrobenzene, Thiomorpholine80-90N/A
4-(2,5-Dimethoxy-4-nitrophenyl)morpholine1-Chloro-2,5-dimethoxy-4-nitrobenzene, Morpholine85-95N/A
4-(2,5-Dibutoxy-4-nitrophenyl)morpholine1-Chloro-2,5-dibutoxy-4-nitrobenzene, Morpholine80-90N/A

Troubleshooting and Key Considerations

  • Reaction Monitoring: It is crucial to monitor the reaction progress by TLC to avoid the formation of byproducts due to prolonged heating.

  • Base: Triethylamine is used to scavenge the HCl generated during the reaction. Other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or potassium carbonate can also be used.

  • Solvent: Acetonitrile is a suitable solvent for this reaction. Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be employed, which may accelerate the reaction but can be more difficult to remove during workup.

  • Purification: Recrystallization is often sufficient for obtaining a pure product. If impurities persist, column chromatography is a reliable purification method.

  • Safety: 1-Chloro-2,5-diethoxy-4-nitrobenzene and other halo-nitroaromatic compounds are potentially hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Morpholine and triethylamine are corrosive and have strong odors.

Conclusion

The synthesis of this compound and its derivatives can be reliably achieved through a straightforward and high-yielding nucleophilic aromatic substitution reaction. The protocols provided herein are robust and can be readily adapted for the synthesis of a diverse library of analogs for further investigation in drug discovery and development. The commercial availability of a variety of starting materials makes this an attractive and versatile synthetic platform for medicinal chemists.

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Application Notes & Protocols for the Analytical Characterization of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the identification, quantification, and quality control of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. Designed for researchers, analytical chemists, and professionals in drug development and chemical synthesis, this document details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system grounded in established scientific principles and regulatory standards.

Introduction and Physicochemical Profile

This compound is a substituted nitroaromatic compound incorporating a morpholine moiety. Such structures are common scaffolds in medicinal chemistry and can serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of a nitro group, ethoxy groups, and a morpholine ring imparts specific chemical properties that dictate the selection of appropriate analytical techniques. Accurate and precise analytical methods are paramount for ensuring purity, stability, and consistency in research and manufacturing settings.

The molecule's structure combines a polar morpholine ring with a more nonpolar substituted phenyl ring, making it amenable to a range of chromatographic and spectroscopic techniques. The nitroaromatic chromophore allows for sensitive detection using UV-Vis spectroscopy, a key principle leveraged in the HPLC-UV method described herein.[3][4]

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [5]
CAS Number 86-16-8 [1][6]
Molecular Formula C₁₄H₂₀N₂O₅ [1][5]
Molecular Weight 296.32 g/mol [2][5]
Monoisotopic Mass 296.13722174 Da [5]

| Melting Point | 137-141 °C |[2] |

General Analytical Workflow

A robust analytical strategy for this compound involves a multi-technique approach to confirm identity, assess purity, and quantify the analyte. The workflow begins with sample preparation, followed by primary analysis for quantification (typically HPLC), and confirmatory analysis for structural verification (NMR, MS).

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting Prep Sample Preparation (Dissolution in appropriate solvent) HPLC HPLC-UV (Quantification & Purity) Prep->HPLC aliquots GCMS GC-MS (Impurity Profile & Confirmation) Prep->GCMS aliquots NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR aliquots LCMS LC-MS (High-Sensitivity Confirmation) Prep->LCMS aliquots Data Data Analysis HPLC->Data GCMS->Data NMR->Data LCMS->Data Report Report Generation (Certificate of Analysis) Data->Report

Caption: General analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the preferred method for routine quantification and purity assessment of nitroaromatic compounds due to its robustness, precision, and the strong UV absorbance of the analyte.[3][7] The method described is based on EPA Method 8330B for nitroaromatics, adapted for this specific molecule.[8]

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its excellent hydrophobic retention of the substituted phenyl ring, providing good separation from polar and nonpolar impurities.[4][7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is employed. Acetonitrile serves as the strong organic solvent to elute the analyte. Formic acid is added to control the pH and sharpen peak shape by suppressing the ionization of any potential acidic or basic functional groups.[3]

  • Detection: The nitroaromatic chromophore exhibits strong absorbance around 254 nm, a common wavelength for UV detectors that provides high sensitivity for this class of compounds.[3][4][7]

Detailed HPLC-UV Protocol

A. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

B. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in acetonitrile to a target concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm PTFE syringe filter into an autosampler vial.[4]

C. Instrumental Conditions

Table 2: HPLC-UV Operational Parameters

Parameter Setting Rationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 4 µm Standard for separation of nitroaromatics.[3]
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase for reverse-phase chromatography.[3]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic eluent.[3]
Flow Rate 1.0 mL/min Provides optimal separation efficiency and run time.[3]
Injection Volume 5 µL Balances sensitivity with potential for peak broadening.
Column Temperature 30 °C Ensures reproducible retention times.
UV Detector 254 nm Maximizes sensitivity for the nitroaromatic chromophore.[3][7]

| Gradient Program | 0-10 min: 25% to 65% B10-11 min: 65% to 25% B11-15 min: Hold at 25% B | Gradient elution ensures separation of impurities with varying polarities.[3] |

HPLC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_run Analysis MobilePhase Prepare Mobile Phase (A: H₂O+FA, B: ACN+FA) HPLC HPLC System (Pump, Autosampler, Column Oven) MobilePhase->HPLC SamplePrep Prepare Standard & Sample (Dissolve in ACN, Filter) Inject Inject Sample (5 µL) SamplePrep->Inject Column C18 Column (30°C) HPLC->Column Detector UV Detector (254 nm) Column->Detector Data Acquire Data Detector->Data Gradient Run Gradient Program (1.0 mL/min) Inject->Gradient Gradient->Data

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the target analyte has a relatively high boiling point, it is amenable to GC-MS analysis, as confirmed by available spectral data.[5] This method is particularly useful for identifying volatile impurities that may not be detected by HPLC.

Rationale for Method Design
  • Derivatization: For many morpholine derivatives, derivatization is employed to increase volatility.[9][10] However, given the existing GC-MS data for the underivatized compound, a direct injection method is proposed.[5] Should issues with peak tailing or thermal degradation arise, silylation could be explored.[11]

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating compounds of intermediate polarity like the target analyte.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation.[9]

  • Mass Analyzer: A quadrupole mass spectrometer is used to scan a mass range that includes the molecular ion (m/z 296) and key fragment ions.

Detailed GC-MS Protocol

A. Sample Preparation

  • Prepare a stock solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of ~1 mg/mL.[9][10]

  • Dilute the stock solution to a final concentration of ~10-50 µg/mL.

  • Transfer the final solution to a GC-MS autosampler vial.

B. Instrumental Conditions

Table 3: GC-MS Operational Parameters

Parameter Setting Rationale
GC Column DB-5ms or equivalent (30m x 0.25mm, 0.25µm) Provides good separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas standard for GC-MS.
Inlet Temperature 280 °C Ensures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 µL) Maximizes sensitivity for trace analysis.
Oven Program Initial 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min Temperature program designed to elute the analyte and separate impurities.
MS Transfer Line 280 °C Prevents condensation of the analyte before reaching the source.[9]
Ion Source Temp. 230 °C Standard temperature for EI ionization.[9]
Ionization Mode Electron Impact (EI) at 70 eV Produces characteristic, reproducible fragmentation.[9]

| Mass Scan Range | 40 - 400 amu | Covers the molecular ion and expected fragment ions. |

C. Expected Mass Spectrum Based on public data, the EI mass spectrum is expected to show a molecular ion peak at m/z 296 and major fragment ions at m/z 267 and 181.[5] These fragments likely correspond to losses of ethyl and ethoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework. The morpholine moiety typically exhibits a distinct pattern in the ¹H NMR spectrum.[12]

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D NMR (Optional): If structural ambiguities exist, COSY and HSQC experiments can be performed to establish H-H and C-H correlations, respectively.

Predicted Spectral Features
  • ¹H NMR:

    • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the substituted benzene ring.

    • Morpholine Protons: Two distinct multiplets, typically around δ 3.0-4.0 ppm. The protons adjacent to the oxygen will be downfield (closer to 4.0 ppm) compared to those adjacent to the nitrogen.[12]

    • Ethoxy Protons: An ethyl pattern consisting of a quartet (CH₂) and a triplet (CH₃) for each of the two ethoxy groups, likely in the δ 1.2-1.5 ppm (CH₃) and δ 3.8-4.2 ppm (CH₂) regions.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the δ 110-160 ppm range. Carbons attached to oxygen and nitrogen will be the most downfield.

    • Morpholine Carbons: Two signals around δ 50-70 ppm. The carbons adjacent to oxygen will be further downfield (~67 ppm).[12]

    • Ethoxy Carbons: Two signals for the CH₂ (~60-70 ppm) and two for the CH₃ (~15 ppm).

Method Validation Principles

To ensure that the analytical data are reliable and suitable for their intended purpose, the chosen primary method (HPLC-UV) must be validated according to regulatory guidelines from bodies like the FDA and ICH.[13][14][15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[13][17] This is demonstrated by showing that peaks for known impurities and the main compound are well-resolved.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. A calibration curve should be generated with a correlation coefficient (R²) of >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. For an impurity method, this is typically from the reporting level to 120% of the specification.[15]

  • Accuracy: The closeness of test results to the true value. Determined by spike recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%).

  • Precision: The degree of agreement among individual test results. Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with results expressed as Relative Standard Deviation (RSD).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity (Resolution) center->Specificity Linearity Linearity & Range (R² > 0.999) center->Linearity Accuracy Accuracy (Spike Recovery) center->Accuracy Precision Precision (RSD%) center->Precision LOD_LOQ LOD / LOQ (S/N Ratio) center->LOD_LOQ Robustness Robustness (Varied Conditions) center->Robustness

Caption: Key parameters for analytical method validation.

References

  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-80. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • Plesu, N., et al. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pro-Lab. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Synthesis Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While direct documentation for this specific molecule is sparse, the synthesis can be logically approached as a two-stage process based on fundamental organic chemistry principles:

  • Electrophilic Aromatic Substitution (Nitration): The starting material, 1,4-diethoxybenzene, undergoes nitration to introduce a nitro group onto the aromatic ring, yielding 1,4-diethoxy-2-nitrobenzene.

  • Nucleophilic Aromatic Substitution (SNAr): This step is more complex. The initial product, 1,4-diethoxy-2-nitrobenzene, does not have a suitable leaving group for a standard SNAr reaction with morpholine. A more plausible route involves starting with a halogenated precursor, such as 1-chloro-2,5-diethoxy-4-nitrobenzene, where the chloride, activated by the adjacent nitro group, can be displaced by morpholine. Alternatively, a more modern approach like the Buchwald-Hartwig amination could be employed. For the purpose of this guide, we will focus on the more common SNAr pathway from a halogenated precursor.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_2 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 1,4-Diethoxybenzene B 1,4-Diethoxy-2-nitrobenzene A->B E 1-Chloro-2,5-diethoxy-4-nitrobenzene C 1-Chloro-2,5-diethoxybenzene D 1-Chloro-2,5-diethoxy-4-nitrobenzene C->D HNO₃, H₂SO₄ F This compound E->F Morpholine, Base caption Fig 1. Proposed synthetic pathway.

Caption: Fig 1. Proposed synthetic pathway.

Detailed Experimental Protocols

Protocol 1: Nitration of 1,4-Diethoxybenzene

This protocol outlines the synthesis of the key intermediate, 1,4-diethoxy-2-nitrobenzene.

Materials:

  • 1,4-Diethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 1,4-diethoxybenzene to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 1,4-diethoxybenzene in sulfuric acid. The temperature must be carefully controlled and kept between 0-5°C throughout the addition to prevent over-nitration and side reactions.[1]

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The solid product, 1,4-diethoxy-2-nitrobenzene, will precipitate. Filter the product and wash thoroughly with cold water until the washings are neutral.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of a chloro- intermediate with morpholine.

Materials:

  • 1-Chloro-2,5-diethoxy-4-nitrobenzene (assumed precursor)

  • Morpholine

  • Potassium Carbonate (or another suitable base)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

Procedure:

  • To a solution of 1-chloro-2,5-diethoxy-4-nitrobenzene in DMF, add morpholine (typically 1.5-2.0 equivalents).

  • Add a base such as potassium carbonate (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The reaction can take several hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Nitration Step (Stage 1)

Question: My yield of 1,4-diethoxy-2-nitrobenzene is consistently low, and I observe the formation of a dark, tar-like substance. What is happening?

Answer: This is a common issue when nitrating highly activated aromatic rings like 1,4-diethoxybenzene. The two ethoxy groups are strong activating groups, making the ring highly susceptible to electrophilic attack.[2] The primary causes for low yield and side product formation are:

  • Over-Nitration: The high reactivity can lead to the addition of more than one nitro group, resulting in dinitro or trinitro products, which can contribute to the "tar".[2][3]

  • Oxidation: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the starting material or the product, leading to complex polymeric side products.[4]

  • Poor Temperature Control: The nitration of activated rings is highly exothermic. A runaway reaction temperature is the most frequent cause of both over-nitration and oxidation.

Troubleshooting Workflow:

Nitration_Troubleshooting start Low Yield / Tar Formation in Nitration Step q1 Was the reaction temperature kept below 5°C? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 Primary Suspect q2 Was the nitrating agent added dropwise to the substrate solution? yes1->q2 sol1 Implement stringent cooling. Use an ice-salt bath. Add nitrating agent very slowly. no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Consider alternative nitrating agents. yes2->q3 sol2 Reverse addition can lead to local concentration hotspots. Always add the nitrating agent to the substrate. no2->sol2 sol3 For highly activated rings, milder agents like acetyl nitrate or using nitric acid in acetic anhydride can offer better control. q3->sol3 caption Fig 2. Decision tree for nitration issues.

Caption: Fig 2. Decision tree for nitration issues.

Issue 2: No Reaction or Incomplete Conversion in the SNAr Step (Stage 2)

Question: I am trying to react 1-chloro-2,5-diethoxy-4-nitrobenzene with morpholine, but the reaction is either not starting or stalls at low conversion. What should I do?

Answer: A successful Nucleophilic Aromatic Substitution (SNAr) reaction depends on several factors: the electrophilicity of the aromatic ring, the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions.

  • Insufficient Activation: The nitro group is essential for activating the ring towards nucleophilic attack. Ensure your precursor is correctly nitrated. The leaving group (chloride) must be ortho or para to the nitro group to be sufficiently activated.[5][6]

  • Base Strength and Solubility: The base plays a crucial role in the reaction, often by deprotonating the intermediate Meisenheimer complex or the morpholine itself. An inappropriate base can hinder the reaction.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base and leave the anion more reactive.

  • Product Inhibition: In some cases, the product can bind to reactants or catalysts, inhibiting the reaction.[7]

ParameterRecommendationRationale
Temperature Increase temperature in 10°C increments (up to 120-140°C).SNAr reactions often have a significant activation energy barrier. Increased temperature provides the necessary energy to overcome this.
Base Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH.A stronger base can facilitate the reaction more effectively, especially if the nucleophile's acidity is a limiting factor.
Solvent Ensure the solvent (DMF/DMSO) is anhydrous.Water can compete with morpholine as a nucleophile and can also affect the solubility and reactivity of the base.
Alternative: Buchwald-Hartwig Amination If SNAr fails, consider a palladium-catalyzed approach.The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds and is often more tolerant of different functional groups and less reliant on strong electronic activation.[8][9][10][11]
FAQ 1: How do I purify the final product effectively?

Answer: The final product, being a nitro-aromatic amine derivative, is moderately polar.

  • Initial Workup: An essential first step is an alkaline wash (e.g., with dilute NaOH or NaHCO₃ solution) of the crude product during extraction. This removes acidic impurities like nitrophenols, which are common byproducts in nitration reactions.[12]

  • Column Chromatography: This is the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The less polar starting materials and byproducts will elute first, followed by the more polar product.[13]

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance its purity.

FAQ 2: Could I use a different starting material for the SNAr step, like a fluoro- or bromo- derivative?

Answer: Yes, and it could improve your yield. The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. A fluoro group is an excellent leaving group for SNAr because of fluorine's high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate complex. Therefore, starting with 1-fluoro-2,5-diethoxy-4-nitrobenzene would likely lead to a faster reaction and/or allow for milder reaction conditions compared to the chloro- derivative.[14]

References

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Process for the purification of mononitro aromatic compounds.
  • Mononitration of 1,4-dimethoxybenzene. Hive Chemistry Discourse.
  • 1,4-DIETHOXY-2-NITROBENZENE | 119-23-3. ChemicalBook.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. American Chemical Society.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Buchwald–Hartwig amin
  • Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene C
  • Changes in the SNAr reaction mechanism brought about by preferential solv
  • Arom
  • Buchwald–Hartwig amin
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Nitration of Substituted Aromatic Rings and R
  • 1,4-Dichloro-2-nitrobenzene. Wikipedia.
  • Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com.
  • Nitr
  • Diazonium Salts & Nucleophilic Arom
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nitr

Sources

Technical Support Center: Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. Our goal is to provide you with in-depth, scientifically-grounded advice to troubleshoot your experiments effectively.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of many pharmaceutical intermediates. The reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine of the morpholine ring. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in the para position to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.[1]

A plausible and common synthetic route involves the reaction of 1-chloro-2,5-diethoxy-4-nitrobenzene with morpholine. A base is often employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 1-chloro-2,5-diethoxy-4-nitrobenzene 1-Chloro-2,5-diethoxy-4-nitrobenzene Product This compound 1-chloro-2,5-diethoxy-4-nitrobenzene->Product Morpholine Morpholine Morpholine->Product Byproduct Base-HCl Salt Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMF, DMSO, ACN) Solvent->Product

Caption: General reaction scheme for the synthesis of this compound via nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue in SNAr reactions. Several factors can contribute to this:

  • Insufficient Activation of the Aromatic Ring: While the nitro group provides strong activation, the overall electron density of the ring, influenced by the two ethoxy groups, plays a role. Ensure your starting material, 1-chloro-2,5-diethoxy-4-nitrobenzene, is of high purity.

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating the reaction mixture. A temperature range of 60-100 °C is a good starting point, depending on the solvent used.

  • Ineffective Base: The choice of base is critical for neutralizing the HCl byproduct. If an inadequate or weak base is used, the accumulation of acid can protonate the morpholine nucleophile, rendering it unreactive. Consider using a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N).

  • Solvent Choice: The solvent polarity can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[2]

Troubleshooting Workflow for Low Conversion:

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp Change_Base Evaluate and Change Base Increase_Temp->Change_Base Change_Solvent Switch to a More Polar Aprotic Solvent Change_Base->Change_Solvent Monitor_Progress Monitor Reaction by TLC/LC-MS Change_Solvent->Monitor_Progress End Improved Conversion Monitor_Progress->End

Caption: A logical workflow for troubleshooting low conversion in the synthesis.

Q2: I am observing several unexpected spots on my TLC plate. What are the common impurities in this synthesis?

A2: The formation of impurities is a common challenge. Based on the reactants and reaction mechanism, here are the most probable impurities:

  • Unreacted Starting Materials: The most straightforward impurities are unreacted 1-chloro-2,5-diethoxy-4-nitrobenzene and morpholine.

  • Positional Isomers: If the starting material contains isomeric impurities (e.g., 1-chloro-2,4-diethoxy-5-nitrobenzene), you will likely form the corresponding isomeric product. Careful purification and characterization of the starting material are essential.

  • Di-substituted Byproduct: If a di-halo-nitrobenzene is present as an impurity in the starting material, a di-morpholino substituted byproduct can form.

  • Hydrolysis Product: If water is present in the reaction mixture, especially at elevated temperatures, the starting material 1-chloro-2,5-diethoxy-4-nitrobenzene can undergo hydrolysis to form 2,5-diethoxy-4-nitrophenol.

  • Ether Cleavage Products: Under harsh acidic or basic conditions and high temperatures, the ethoxy groups on the aromatic ring could potentially be cleaved to form the corresponding hydroxy derivatives.

Table 1: Common Impurities and Their Potential Sources

Impurity NameStructurePotential Source
1-Chloro-2,5-diethoxy-4-nitrobenzene(Structure of starting material)Incomplete reaction
Morpholine(Structure of morpholine)Excess reactant
2,5-Diethoxy-4-nitrophenol(Aromatic ring with -OH instead of -Cl)Hydrolysis of starting material
Isomeric Products(Varying substitution pattern)Impure starting materials

Q3: How can I minimize the formation of these impurities?

A3: Minimizing impurity formation starts with careful control of the reaction conditions:

  • High Purity Reactants: Use highly pure 1-chloro-2,5-diethoxy-4-nitrobenzene and morpholine. Analyze the starting materials by techniques like GC-MS or NMR to check for isomeric impurities.

  • Inert Atmosphere: To prevent side reactions involving oxygen, especially at higher temperatures, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the formation of the hydrolysis byproduct, 2,5-diethoxy-4-nitrophenol.

  • Controlled Temperature: Avoid excessively high temperatures, which can promote side reactions and degradation. Monitor the reaction progress and stop it once the starting material is consumed to prevent the formation of degradation products.

  • Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting chloro-compound, but avoid a large excess which can complicate purification.

Q4: What are the recommended methods for purifying the final product?

A4: The purification strategy will depend on the nature and quantity of the impurities present.

  • Work-up: After the reaction is complete, a standard work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute acid solution can help remove excess morpholine and base.

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing small amounts of impurities. A suitable solvent system can be determined through small-scale trials (e.g., ethanol, isopropanol, or mixtures with water).

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

Experimental Protocol: General Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q5: Which analytical techniques are best for assessing the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, including residual solvents and unreacted starting materials.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can also reveal the presence of impurities if they are at a sufficient concentration.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols. (2025). BenchChem.
  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (n.d.). PubMed.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI.
  • 1-Chloro-2,5-diethoxy-4-nitrobenzene | C10H12ClNO4 | CID 66675. (n.d.). PubChem.
  • Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. (n.d.). The Royal Society of Chemistry.
  • A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016).
  • 4-(2,5-DIETHOXY-4-NITROPHENYL)-MORPHOLINE AldrichCPR | Sigma-Aldrich. (n.d.).
  • US3151112A - Process for the preparation of morpholines. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362. (n.d.). PubChem.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • US2776972A - Recovery of morpholine from aqueous solutions thereof. (n.d.).
  • Recent progress in the synthesis of morpholines. (2019).
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Deriv
  • CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. (n.d.).
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2016).
  • Buy 1-chloro-2,5-diethoxy-4-nitrobenzene from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
  • Synthesis and SAR of morpholine and its derivatives: A review upd

Sources

solubility issues of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solubility Challenges in DMSO

Welcome to the technical support guide for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. This document is designed to provide you with in-depth, field-proven insights into the handling and dissolution of this compound, with a specific focus on overcoming common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Section 1: Foundational Knowledge - The Compound and the Solvent

A thorough understanding of your materials is the first step toward a successful experiment. This section breaks down the key properties of both the solute and the solvent that are critical to anticipating and resolving solubility issues.

Q1: What are the key physicochemical properties of this compound that might influence its solubility?

Understanding the molecular structure is paramount. This compound is a moderately complex organic molecule. Its solubility behavior is a direct consequence of the interplay between its different functional groups: a substituted nitrophenyl ring, two ethoxy groups, and a morpholine moiety.

  • Nitrophenyl Group: The nitroaromatic system introduces polarity but also contributes to a rigid, planar structure that can favor strong crystal lattice packing, potentially making it difficult to dissolve.[1]

  • Diethoxy Groups: These ether groups add lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) and some flexibility to the molecule.

  • Morpholine Ring: This heterocyclic amine acts as a "pharmacokinetic modulator."[2] The nitrogen atom is weakly basic (pKa of morpholine's conjugate acid is ~8.5), and the oxygen atom can act as a hydrogen bond acceptor.[2] This duality provides a degree of aqueous compatibility.

The balance between the lipophilic ethoxy groups and the polar nitro and morpholine functionalities dictates its solubility profile. While it possesses features that allow for dissolution in polar aprotic solvents like DMSO, its relatively high molecular weight and potential for strong intermolecular forces in its solid state can present challenges.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound [3][4]
CAS Number 86-16-8 [3][5][6]
Molecular Formula C₁₄H₂₀N₂O₅ [3][4][5]
Molecular Weight 296.32 g/mol [3][5]
Melting Point 137-141 °C [6]

| Appearance | Solid (inferred from melting point) |[6] |

Q2: Why is DMSO a common solvent choice, and what are its critical properties to be aware of?

DMSO is an exceptional polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and nonpolar compounds, making it a workhorse in drug discovery and biological assays.[7][8][9] However, its unique properties require careful handling to avoid experimental artifacts.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10] This is a critical factor, as absorbed water can dramatically decrease the solubility of many organic compounds, leading to precipitation.[10][11][12] Always use high-purity, anhydrous DMSO from a freshly opened or properly stored container.

  • Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[13][14] If your lab is cool, it may solidify. This property is also central to the problems associated with freeze-thaw cycles, which can accelerate water absorption and promote compound precipitation.[10][15]

  • Toxicity: At high concentrations, DMSO can be toxic to cells.[7][16] It is crucial to keep the final concentration in your assay low, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7][17]

Section 2: Experimental Protocols

Following a standardized, validated protocol is the most effective way to achieve consistent and reliable results.

Q3: What is the recommended step-by-step protocol for dissolving this compound in DMSO to prepare a stock solution?

This protocol is designed to maximize the chances of successful dissolution while preserving the integrity of the compound.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start 1. Equilibrate Compound & Anhydrous DMSO to Room Temp weigh 2. Accurately Weigh Compound into Sterile Tube start->weigh add_dmso 3. Add Calculated Volume of Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously for 2-3 Minutes add_dmso->vortex inspect 5. Visually Inspect for Undissolved Particles vortex->inspect inspect->vortex If particles remain aliquot 6. Aliquot into Single-Use Tubes inspect->aliquot If fully dissolved store 7. Store at -20°C or -80°C aliquot->store

Caption: A logical decision tree for addressing initial solubility issues.

  • Step 1: Sonication. Use an ultrasonic water bath to apply mechanical energy. This can help break down compound aggregates and facilitate solvent penetration into the crystal lattice. [7][11]Sonicate for 10-15 minute intervals and inspect for dissolution.

  • Step 2: Gentle Warming. If sonication is not enough, gentle warming can increase the kinetic energy of the system and improve solubility. [7][11]Use a water bath set to 37-40°C. Caution: Be mindful that heat can potentially degrade some compounds. [7]Avoid aggressive heating.

  • Step 3: Re-evaluate Concentration. If the compound remains insoluble, you may be exceeding its thermodynamic solubility limit in DMSO. It is advisable to prepare a new solution at a lower concentration.

Q5: The compound dissolved initially but has now precipitated out of the DMSO stock solution. Why did this happen and can I redissolve it?

This common issue is often related to storage conditions and the hygroscopic nature of DMSO.

  • Cause 1: Water Absorption. The most likely culprit is that your DMSO stock has absorbed atmospheric water, reducing its solvating power. [10][12]This is often exacerbated by repeated opening of the stock tube at room temperature or through improper sealing.

  • Cause 2: Freeze-Thaw Cycles. Each time you thaw your stock solution, you create an opportunity for condensation and water to enter the tube. Over time, this accumulation of water lowers the compound's solubility until it precipitates. [10][15]* Cause 3: Supersaturation. It's possible the initial dissolution (especially with heating) created a supersaturated solution. Over time, the solution may return to its lower energy, thermodynamically stable state by precipitating the excess solute. Once a compound crystallizes, it is often much harder to redissolve. [10][12] Solution: You can attempt to redissolve the precipitate by repeating the sonication and gentle warming steps described in Q4. However, the most reliable solution is preventative: always aliquot your stock into single-use tubes to minimize water absorption and eliminate freeze-thaw cycles. [7]

Q6: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?

This is a classic problem for compounds with poor aqueous solubility. [11]The compound is stable in the organic DMSO environment but crashes out when plunged into a highly polar, aqueous environment like cell culture media or PBS.

The Underlying Cause: A rapid, drastic change in solvent polarity.

Proven Solutions:

  • Stepwise Dilution: Do not add your highly concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform an intermediate dilution. For example, dilute your 10 mM stock to 1 mM in DMSO first, then add that solution to your buffer. This gradual change can sometimes keep the compound in solution. [17]2. Modify the Dilution Process:

    • Add the DMSO stock to the aqueous buffer, not the other way around.

    • Add the DMSO stock dropwise while vortexing or stirring the aqueous buffer. [18]This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Optimize Final DMSO Concentration: While keeping the final DMSO concentration below 0.5% is a good general rule, some assays and cell lines can tolerate slightly higher concentrations (e.g., up to 1%). [7][19][20]A slightly higher final DMSO percentage can sometimes be enough to maintain solubility. Always run a vehicle control to check for solvent effects.

Table 2: Troubleshooting Summary

Issue Primary Cause(s) Recommended First Action Preventative Measure
Failure to Dissolve Initially High crystal lattice energy; concentration too high. Sonicate in a water bath. [11] Determine empirical solubility before making high-concentration stocks.
Precipitate in Stored Stock Water absorption; freeze-thaw cycles; supersaturation. [10][12] Gentle warming (37°C) and vortexing. [7] Aliquot stock into single-use tubes; use anhydrous DMSO. [7]

| "Crashing Out" on Dilution | Poor aqueous solubility; rapid solvent polarity change. [11]| Add DMSO stock dropwise to buffer while vortexing. [18]| Perform serial dilutions in DMSO before final aqueous dilution. [19]|

Section 4: Advanced Considerations & FAQs
Q7: Could the purity of my compound be affecting its solubility?

Absolutely. Impurities from the synthesis, such as unreacted starting materials or byproducts, can significantly impact solubility. [5]Some impurities might act as nucleation sites, encouraging precipitation. If you continue to face inexplicable solubility issues, it may be worthwhile to verify the compound's purity via methods like HPLC or NMR spectroscopy.

Q8: Is it possible for this compound to degrade in DMSO?

While DMSO is a relatively stable solvent for storage, compound degradation can occur over time. [21][22]* Chemical Reactivity: The nitroaromatic group can be susceptible to reduction, and the molecule could be sensitive to acidic or basic contaminants. While DMSO itself is generally stable, it can participate in or be decomposed by certain chemical reactions, especially under non-neutral pH or in the presence of certain additives. [13][23][24]* Light and Thermal Stability: Nitroaromatic compounds can be sensitive to light, and prolonged exposure could lead to degradation. [25]Similarly, while gentle warming aids dissolution, storing the compound at elevated temperatures for extended periods is not recommended. [7][14]

Q9: What is the maximum recommended concentration of this compound in DMSO?

There is no universally "recommended" maximum concentration, as it is an empirical value that must be determined. Start by attempting to make a reasonably high concentration (e.g., 10 mM or 20 mM). If you encounter persistent solubility issues even after troubleshooting, the practical maximum solubility may be lower. For fragment-based screening, concentrations are often around 1 mM. [26]

Q10: How should I properly store my DMSO stock solutions of this compound?

Proper storage is essential for ensuring the longevity and reliability of your compound.

  • Aliquoting: As emphasized previously, this is the single most important step. Prepare single-use aliquots to avoid contaminating the main stock and to prevent issues from freeze-thaw cycles. [7][17]* Temperature: Store frozen at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage. [17]* Container: Use high-quality polypropylene or glass vials with secure caps.

  • Environment: When handling the stock solutions, work quickly to minimize the time the tube is open to the atmosphere to reduce water absorption.

References
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mol-Instincts. (2024). Cas no 86-16-8 (this compound).
  • Quora. (2023).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. [Link]

  • Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Sulfur Chemistry. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • S. G. Manjula, et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Lee, J., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • Jones, B. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. (2017).
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • Semantic Scholar. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]

  • Sciencemadness Wiki. (2022). Morpholine. [Link]

  • Di L., & Kerns E. H. (2006).
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Nakagawa, Y., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III. Organic Process Research & Development. [Link]

  • The University of Texas at Austin. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water?. [Link]

  • Wang, Y., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules.
  • Kozik, V. (2014). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (n.d.). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Chin, J., et al. (2004). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Gaylord Chemical. (n.d.). DMSO Physical Properties. [Link]

  • BenchChem. (2025). C620-0696 solubility in DMSO and other solvents.
  • U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-.
  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • De, A. K., & Gepshtein, R. (2007).
  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

  • MDPI. (2021).
  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. [Link]

Sources

stability of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the s. It includes frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols for assessing compound stability under various stress conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of the molecule is the first step in designing any experiment. Key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 86-16-8[1][2][3][4]
Molecular Formula C₁₄H₂₀N₂O₅[1][2][3]
Molecular Weight 296.32 g/mol [1][2]
Appearance Light yellow to orange powder/crystal[5]
Melting Point 151-155 °C[5][6]

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: Based on its structure, which includes a non-polar aromatic ring and two ethoxy groups, this compound is predicted to have low aqueous solubility. The morpholine group provides some polarity, but overall, the molecule is lipophilic. For experimental work, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer. Be mindful of the final organic solvent concentration, as it should ideally be below 1% to avoid impacting the experiment.

Q3: What are the primary chemical groups that influence its stability?

A3: The molecule's stability is dictated by three main functional groups:

  • The Nitroaromatic System: The electron-withdrawing nitro group on the phenyl ring makes the compound susceptible to reduction and can render it sensitive to light (photodegradation).[7]

  • The Diethoxy Groups: Ether linkages are generally stable but can be susceptible to cleavage under harsh acidic conditions, although this is unlikely in typical biological buffers.

  • The Morpholine Ring: As a tertiary amine, the nitrogen atom can be a site for oxidation. The ring itself is generally stable but can be a substrate for specific microbial degradation pathways.[8]

Part 2: Technical Deep Dive & Potential Degradation Pathways

The stability of this compound in an aqueous environment is not intrinsically guaranteed. Several chemical transformations can occur, especially under stress conditions such as non-neutral pH, presence of oxidizing agents, or exposure to light.

Key Degradation Mechanisms:

  • Hydrolysis: While the ether and morpholine groups are relatively stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to cleavage of the ether bonds or degradation of the aromatic system.

  • Oxidation: The morpholine nitrogen and the aromatic ring are potential sites for oxidation. The presence of reactive oxygen species (ROS) or chemical oxidants can lead to the formation of N-oxides or hydroxylated aromatic derivatives.

  • Photolysis: Nitroaromatic compounds are known to be photosensitive. UV or even high-intensity visible light can promote the compound to an excited state, leading to cleavage or rearrangement reactions. This is a critical consideration for solution preparation and storage.

  • Reduction: The nitro group is readily reduced to a nitroso, hydroxylamine, or ultimately an amino group. This is a major degradation pathway in the presence of reducing agents or under certain metabolic conditions.

The following diagram illustrates the potential degradation pathways based on the chemical nature of the functional groups.

Degradation_Pathways cluster_reduction Reduction cluster_photolysis Photolysis (UV/Light) cluster_oxidation Oxidation Parent This compound (Parent Compound) Nitroso Nitroso Derivative Parent->Nitroso [H] Photo_Products Ring Cleavage or Rearrangement Products Parent->Photo_Products N_Oxide Morpholine N-Oxide Parent->N_Oxide [O] Phenolic Hydroxylated Phenyl Ring (Phenolic Derivatives) Parent->Phenolic [O] Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Further Reduction Amine Amino Derivative (4-Amino-2,5-diethoxyphenyl)morpholine Hydroxylamine->Amine Final Reduction

Caption: Potential degradation pathways for this compound.

Part 3: Troubleshooting Guide for Experimental Work

This section addresses common problems encountered when working with this compound in aqueous media.

Q4: My compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?

A4: This is a classic solubility issue.

  • Immediate Fix: Try vortexing or sonicating the solution gently. If it remains cloudy, the concentration is too high for that specific buffer. You will need to remake the solution at a lower concentration.

  • Root Cause Analysis & Prevention:

    • Check Buffer Composition: High salt concentrations can decrease the solubility of organic compounds (salting out). Consider if your buffer's ionic strength can be lowered.

    • Lower the Final Concentration: Determine the maximum aqueous solubility in your buffer system by preparing serial dilutions and visually inspecting for precipitation.

    • Increase Co-solvent: If your experimental system allows, you may be able to slightly increase the final percentage of DMSO (e.g., from 0.5% to 1.0%), but be sure to update your vehicle controls accordingly.

    • Use of Surfactants: In some in vitro assays, a very low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility, but this must be validated for non-interference with your experiment.

Q5: I see a new peak appearing in my HPLC chromatogram over a short period, even when the solution is stored at 4°C in the dark. What is happening?

A5: This indicates chemical instability even under mild conditions.

  • Immediate Analysis: Use LC-MS to get a mass for the new peak.[1] Compare this mass to the potential degradation products outlined in the pathway diagram above. A mass increase of +16 Da suggests oxidation (e.g., N-oxide formation). A mass decrease of -30 Da (NO₂) followed by +16 Da (-NH₂) suggests reduction to the amine.

  • Root Cause Analysis & Prevention:

    • Buffer Reactivity: Is there a component in your buffer that could be acting as a reducing or oxidizing agent? For example, some buffers are susceptible to generating radicals over time. Consider preparing fresh buffer immediately before use.

    • pH Instability: The compound may be unstable at the pH of your buffer. Test stability in a pH range around your target pH (e.g., pH 6, 7, and 8) to see if the degradation rate is pH-dependent.

    • Prepare Solutions Fresh: The most reliable solution is to prepare the aqueous solution of the compound immediately before it is added to the experiment. Do not store aqueous dilutions, even at 4°C.

Q6: The response of my compound in my assay is decreasing over the time course of the experiment (e.g., a 24-hour cell-based assay). How do I confirm if it's due to degradation?

A6: This is a critical question for long-term experiments.

  • Troubleshooting Workflow:

    • Run a Parallel Stability Test: Set up a control experiment where you incubate the compound in the complete cell culture medium (without cells) under the exact same conditions (e.g., 37°C, 5% CO₂).

    • Time-Point Sampling: Take aliquots from this cell-free medium at different time points (e.g., 0, 2, 8, 24 hours).

    • Analytical Quantification: Analyze these samples by a stability-indicating method, typically reverse-phase HPLC-UV. A decrease in the peak area of the parent compound over time is direct evidence of degradation.

    • Correlate Data: If you observe a 50% loss of the parent compound at 24 hours in your stability test, it strongly suggests that the decreasing assay response is due to the compound not being available, rather than a biological effect. You may need to consider repeat dosing during the experiment.

Troubleshooting_Workflow Start Assay Response Decreasing Over Time Setup_Control Set up parallel incubation: Compound in cell-free medium at identical conditions Start->Setup_Control Sample_Timepoints Sample at T=0, 2, 8, 24h Setup_Control->Sample_Timepoints Analyze_HPLC Analyze samples by HPLC-UV Sample_Timepoints->Analyze_HPLC Decision Is parent peak area decreasing over time? Analyze_HPLC->Decision Conclusion_Degradation Conclusion: Compound is degrading. Assay response loss is likely due to instability. Decision->Conclusion_Degradation Yes Conclusion_Stable Conclusion: Compound is stable. Investigate biological causes for decreased assay response. Decision->Conclusion_Stable No

Caption: Troubleshooting workflow for decreased assay response over time.

Part 4: Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound, a forced degradation (or stress testing) study is essential.[9][10] This involves subjecting the compound to harsh conditions to deliberately induce degradation and identify potential degradants. This is a foundational step in developing a stability-indicating analytical method.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector and/or Mass Spectrometer

  • pH meter

  • Photostability chamber (ICH Q1B compliant) or a controlled light source

  • Calibrated oven/water bath

Protocol Steps:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO. This will be your Stock A.

  • Preparation of Working Samples (Target: 50 µg/mL):

    • For each condition below, dilute Stock A into the respective stress solution to achieve the target concentration.

    • Prepare a "T=0" (Time Zero) sample by diluting Stock A in a 50:50 ACN:Water mixture. This serves as the unstressed control.

  • Stress Conditions: (ICH guidelines recommend aiming for 5-20% degradation.[9][10])

Stress ConditionReagent/ConditionIncubation Time & TempNeutralization Step (Post-Incubation)
Acid Hydrolysis 0.1 M HCl2 hours at 60°CAdd equal molar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH30 minutes at 60°CAdd equal molar amount of 0.1 M HCl
Neutral Hydrolysis HPLC-grade Water2 hours at 60°CNone
Oxidation 3% H₂O₂2 hours at room temp.None needed for analysis
Photostability Solution in quartz cuvetteExpose to light (ICH Q1B option 1 or 2)None
Thermal Solid powder24 hours at 80°CDissolve in ACN/Water
  • Sample Analysis:

    • After the incubation period and any neutralization, dilute all samples to the same final concentration with the mobile phase if necessary.

    • Analyze the T=0 control and all stressed samples by a reverse-phase HPLC-UV method.

    • Starting HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in ACN

      • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and 375 nm (based on related compounds).[5]

      • Injection Volume: 10 µL

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the T=0 sample.

    • Calculate the percentage degradation by measuring the decrease in the parent peak area.

    • Identify the retention times of new peaks (degradants).

    • Ensure mass balance: the sum of the parent peak area and all degradant peak areas should be close to the initial parent peak area.

    • If coupled with a mass spectrometer, determine the mass-to-charge ratio of the degradant peaks to aid in their identification.

This protocol provides a self-validating system to understand the intrinsic stability of your molecule, which is a cornerstone of reliable and reproducible research.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • LookChem. (n.d.). Cas no 86-16-8 (this compound). Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Patel, Y., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Available at: [Link]

  • G, M., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Available at: [Link]

  • Cech, J. S., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Available at: [Link]

  • PubChem. (n.d.). 4-(2,5-dimethoxy-4-nitrophenyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2,5-diethoxy-4-nitrophenyl)morpholine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Core Reaction Overview

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of morpholine attacks an electron-deficient aromatic ring, displacing a suitable leaving group. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) positioned para to the leaving group, which is essential for stabilizing the negatively charged intermediate known as a Meisenheimer complex.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yield in this SNAr reaction typically points to one of several key factors. A systematic troubleshooting approach is the most effective way to diagnose and solve the issue.

1. Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient.[4][5] This is achieved by the electron-withdrawing group (EWG), in this case, the nitro group (-NO₂).

  • Causality: The EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2][3] A meta positioning will not provide this stabilization, leading to a significantly slower or non-existent reaction.[1][5]

  • Solution: Double-check the structure of your starting material to confirm the correct positioning of the nitro group relative to the leaving group.

2. Poor Leaving Group: The nature of the leaving group is critical. While the cleavage of its bond is not the rate-determining step, its electronegativity influences the electrophilicity of the carbon atom it is attached to.[5]

  • Reactivity Order: For SNAr reactions, the general reactivity order for leaving groups is F > Cl > Br > I. Fluorine, being the most electronegative, makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Solution: If you are using a starting material with a less reactive leaving group (e.g., chloro- or bromo-), consider switching to the fluoro-analogue if commercially available. Alternatively, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time).

3. Suboptimal Reaction Conditions:

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended. Monitor the reaction progress by TLC to avoid decomposition.

  • Base: A base is often required to deprotonate the morpholine, increasing its nucleophilicity. However, if morpholine is used in excess, it can act as its own base. If not, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) is a good choice.[7]

Issue 2: Formation of Impurities and Side Products

Question: My TLC analysis shows multiple spots in addition to my product and starting material. What are these likely impurities and how can I prevent their formation?

Answer: The presence of multiple spots indicates competing side reactions. In the synthesis of this compound, these can arise from several sources.

1. Bis-substitution: If your starting material has more than one potential leaving group, you might be observing products where morpholine has substituted at multiple positions.

  • Solution: This is primarily a concern if you are using a starting material like 1,4-dichloro-2,5-dinitrobenzene. To favor mono-substitution, you can use a stoichiometric amount of morpholine and carefully control the reaction time and temperature.

2. Reaction with Ethoxy Groups: While the ethoxy groups are generally poor leaving groups, under very harsh conditions (very high temperatures or extremely strong bases), they could potentially be displaced.

  • Solution: Avoid excessively high temperatures and overly strong bases. Stick to the recommended conditions and monitor the reaction closely.

3. Decomposition: Nitroaromatic compounds can be susceptible to decomposition at high temperatures.

  • Solution: Determine the optimal temperature for your reaction by running small-scale experiments at different temperatures and monitoring for the appearance of decomposition products (often visible as a dark tarry material or streaking on the TLC plate).

Issue 3: Difficult Purification

Question: I'm having trouble purifying my product. It seems to be co-eluting with starting material, or I'm getting poor recovery from my column.

Answer: The product, this compound, is a polar aromatic amine, which can present unique purification challenges.

1. Peak Tailing in Column Chromatography: The basic morpholine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This leads to irreversible adsorption, low recovery, and significant peak tailing.[8]

  • Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (~1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Solution 2: Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel.[9] This stationary phase is specifically designed to minimize the interaction with basic compounds, resulting in improved peak shape and recovery.[9]

2. Workup Issues:

  • Aqueous Workup: After the reaction, a standard aqueous workup is often employed to remove inorganic salts and excess base. Ensure that the pH of the aqueous layer is adjusted to be basic before extraction to ensure your product is in its free-base form and will partition into the organic layer.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[10] Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific starting material and available equipment.

  • To a solution of the starting aryl halide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMSO, ~5-10 mL per mmol of halide), add morpholine (1.2-2.0 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).

ParameterRecommended ConditionRationale
Starting Material 1-Fluoro-2,5-diethoxy-4-nitrobenzeneFluoride is an excellent leaving group for SNAr reactions.
Solvent Acetonitrile, DMSO, DMFPolar aprotic solvents enhance nucleophilicity.
Base Triethylamine, K₂CO₃Neutralizes the acid formed and can increase nucleophilicity.
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier.
Purification Silica gel with 1% Et₃N in eluentMinimizes peak tailing of the basic product.[9]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism of the SNAr reaction.

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Flowchart start Reaction Failed or Low Yield check_sm Verify Starting Material Structure (ortho/para EWG?) start->check_sm sm_ok Structure Correct check_sm->sm_ok Yes sm_wrong Incorrect Isomer (meta EWG) check_sm->sm_wrong No check_lg Evaluate Leaving Group (F > Cl > Br > I) sm_ok->check_lg lg_good Good LG (F, Cl) check_lg->lg_good Good lg_bad Poor LG (Br, I) check_lg->lg_bad Poor check_conditions Review Reaction Conditions (Solvent, Temp, Base) lg_good->check_conditions increase_severity Increase Temperature/ Use Stronger Base lg_bad->increase_severity conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_purification Purification Issues? conditions_ok->check_purification optimize_conditions Optimize Solvent, Temp, Base conditions_bad->optimize_conditions purification_ok Yield Still Low check_purification->purification_ok No purification_bad Difficulty Isolating Product check_purification->purification_bad Yes final_check Consider Decomposition or Side Reactions purification_ok->final_check modify_purification Modify Purification: - Add Et3N to eluent - Use Amine-Silica purification_bad->modify_purification

Caption: A systematic guide to troubleshooting the synthesis of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution for Azides.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER.
  • Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction conditions with confidence.

Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is fundamentally a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the attack of a nucleophile (morpholine) on an aromatic ring that is activated by an electron-withdrawing group (the nitro group, -NO₂) and contains a suitable leaving group (typically a halogen).

The nitro group is critical; it powerfully withdraws electron density from the aromatic ring, particularly at the ortho and para positions, making the carbon atom attached to the leaving group highly electrophilic and susceptible to nucleophilic attack. The presence of two activating ethoxy groups further influences the electronic properties of the ring.

Mechanism of Action

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion). A base is required to neutralize the protonated morpholine nitrogen, regenerating the nucleophile and driving the reaction to completion.

Caption: Figure 1: SNAr Mechanism for Morpholine Addition.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis.

Q1: What is the best starting material for this synthesis? A: The ideal starting material is an activated aryl halide, typically 1-fluoro-2,5-diethoxy-4-nitrobenzene or 1-chloro-2,5-diethoxy-4-nitrobenzene . The reactivity of the leaving group (X) in SNAr reactions generally follows the trend F > Cl > Br > I. Fluorine is the most effective leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic.

Q2: How do I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a solvent system that provides good separation between your starting aryl halide, morpholine, and the product. A typical system might be ethyl acetate/hexane. The product, being more polar than the starting halide but less polar than free morpholine, should have a distinct Rf value. For more precise monitoring, especially during optimization, LC-MS is recommended.

Q3: Is a base absolutely necessary for this reaction? A: Yes. In the absence of a base, the reaction will generate one equivalent of hydrohalic acid (HX) for every equivalent of product formed. This acid will protonate the basic nitrogen of the morpholine nucleophile, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction after a maximum of 50% conversion (assuming a 1:1 stoichiometry). An external base, typically inorganic (like K₂CO₃) or organic (like triethylamine), is required to scavenge this acid.

Q4: Can I use morpholine as the solvent? A: Yes, using the nucleophile as the solvent is a viable strategy, particularly if the starting aryl halide is highly reactive.[1][2] This approach maximizes the concentration of the nucleophile, driving the reaction forward. However, it can make product isolation more challenging due to the need to remove a large excess of high-boiling morpholine. This method is best suited for reactions that proceed to completion quickly and cleanly.[1][2]

Q5: What are the key safety precautions for this reaction? A: The target molecule, this compound, is classified as a skin, eye, and respiratory irritant.[3][4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The starting materials, particularly nitroaromatic compounds, should be handled with care.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting_Workflow cluster_causes Possible Root Causes cluster_solutions Corrective Actions start Reaction Issue Identified (e.g., Low Yield, Impurities) check_reagents 1. Verify Reagent Purity & Integrity - Check starting material by NMR/GC-MS - Use fresh, dry solvent - Ensure morpholine is not degraded start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature correct? - Stirring adequate? - Atmosphere inert (if required)? check_reagents->check_conditions check_tlc 3. Analyze TLC/LC-MS Data - Any product formed at all? - Unreacted starting material? - New, unexpected spots? check_conditions->check_tlc no_product No Product Formation check_tlc->no_product Only starting material visible low_yield Low Conversion / Low Yield check_tlc->low_yield Mixture of start/product impurities Significant Impurity Formation check_tlc->impurities Multiple new spots solution_activation Increase Reaction Temperature Screen a more polar solvent (e.g., DMSO) Use a stronger base (e.g., t-BuOK) no_product->solution_activation solution_time_temp Increase reaction time Slightly increase temperature Check for reagent degradation low_yield->solution_time_temp solution_purification Decrease temperature Reduce reaction time Use a milder base (e.g., K₂CO₃) Optimize purification method impurities->solution_purification

Caption: Figure 2: Systematic Troubleshooting Workflow.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Activation: The reaction temperature is too low, or the solvent is not polar enough to stabilize the Meisenheimer complex. 2. Reagent Degradation: The morpholine or aryl halide has degraded. 3. Poor Base Selection: The base is not strong enough or is sterically hindered.1. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Consider switching to a higher-boiling polar aprotic solvent like DMSO or DMF. 2. Verify Reagents: Use freshly opened or purified reagents. Ensure solvents are anhydrous. 3. Screen Bases: If using a mild base like K₂CO₃, consider a stronger, non-nucleophilic base like DBU or t-BuOK.[5]
Significant Byproduct Formation 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting materials or product. 2. Reaction Time Too Long: Allowing the reaction to proceed long after completion can lead to side reactions. 3. Di-substitution or Other Side Reactions: If other reactive sites are present on the ring.1. Lower Temperature: Reduce the reaction temperature. While this may slow the reaction, it will improve selectivity. 2. Monitor Closely: Stop the reaction as soon as TLC/LC-MS indicates full consumption of the limiting reagent. 3. Stoichiometric Control: Use only a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to minimize potential side reactions.
Difficult Product Purification 1. Incomplete Reaction: Unreacted starting material is close in polarity to the product. 2. Excess Morpholine: Residual morpholine can be difficult to remove, especially if it co-elutes with the product. 3. Formation of Polar Byproducts: Byproducts may streak on silica gel columns.1. Drive to Completion: Before workup, ensure the reaction has gone to completion. If necessary, add a small amount of additional nucleophile or extend the reaction time. 2. Aqueous Wash: During the workup, perform an acidic wash (e.g., with 1M HCl) to protonate and extract excess morpholine into the aqueous layer. 3. Recrystallization: The product is a solid with a defined melting point (137-141 °C), making recrystallization an excellent purification alternative to chromatography.[4]

Experimental Protocols

Protocol 1: General Synthesis Procedure

This protocol is a robust starting point based on analogous syntheses of N-aryl morpholines.[6]

Reagents & Materials:

  • 1-Chloro-2,5-diethoxy-4-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (approx. 0.1 M concentration of the limiting reagent)

  • Ethyl Acetate, Hexane, Brine, 1M HCl, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2,5-diethoxy-4-nitrobenzene, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Begin stirring the suspension.

  • Add morpholine to the mixture via syringe.

  • Heat the reaction mixture to 80-85 °C and maintain for 12-24 hours.

  • Monitor the reaction by TLC until the starting aryl halide is consumed.

  • Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 1M HCl (to remove excess morpholine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound as a crystalline solid.[7]

Protocol 2: Optimization of Reaction Conditions

To improve yield, reduce reaction time, or enhance purity, a systematic optimization should be performed. A Design of Experiments (DoE) approach is recommended, but a simpler one-variable-at-a-time (OVAT) method is also effective.

Parameter Screening Table:

Parameter Condition A (Baseline) Condition B Condition C Condition D
Solvent AcetonitrileTHF[5]DMFDMSO
Base K₂CO₃Triethylamine (Et₃N)DBUt-BuOK[5]
Temperature 80 °C60 °C100 °CMicrowave (95 °C)[5]

Methodology:

  • Set up multiple small-scale reactions in parallel (e.g., in a reaction block or individual vials).

  • Keep all variables constant except for the one being tested (e.g., test four different solvents while keeping the base and temperature identical to the baseline).

  • Run the reactions for a fixed period (e.g., 8 hours).

  • Analyze the outcome of each reaction by LC-MS or by crude ¹H NMR to determine the conversion rate and purity profile.

  • Use the results to identify the optimal conditions. For example, if DMF provides the highest conversion, fix DMF as the solvent and proceed to screen different bases.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • This compound | C14H20N2O5 | CID 66571. PubChem. [Link]

  • 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information (NCBI). [Link]

  • US Patent US4739051A - Preparation of morpholine.
  • (PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • Cas no 86-16-8 (this compound). LookChem. [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • US Patent US4440954A - Process for the purification of p-aminophenol.
  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 - ResearchGate. ResearchGate. [Link]

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Technical Support Center: Degradation of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My stored solution of this compound has turned yellow. Does this indicate degradation?

A1: Yes, a color change, particularly to a yellowish or brownish hue, is a strong initial indicator of the degradation of nitro-aromatic compounds. This is often due to the formation of colored byproducts resulting from processes like photodegradation or thermal degradation. However, visual inspection alone is not conclusive. To confirm and quantify the extent of degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential. This will allow you to separate the parent compound from any newly formed degradation products.

Q2: What are the primary degradation pathways I should be concerned about for this compound?

A2: Based on the structure, which includes a nitro-aromatic ring and a morpholine moiety, the primary degradation pathways of concern are:

  • Hydrolysis: The ether linkages (diethoxy groups) on the phenyl ring and the morpholine ring itself could be susceptible to hydrolysis, especially under acidic or basic conditions and elevated temperatures.

  • Oxidation: The morpholine ring is susceptible to oxidative degradation. The nitrogen atom and the adjacent carbons are potential sites for oxidation, which can lead to N-oxide formation or ring-opening.

  • Photodegradation: Aromatic nitro compounds are often sensitive to light. Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can promote the decomposition of nitro-aromatic compounds. The primary decomposition pathways often involve the C-NO2 bond.

Q3: I am planning a forced degradation study for this compound. What conditions should I include?

A3: A comprehensive forced degradation study is crucial for identifying potential degradation products and establishing stability-indicating analytical methods. Your study should include the following stress conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways Investigated
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 70°CHydrolysis of ether linkages, potential morpholine ring opening.
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 70°CHydrolysis of ether linkages, potential morpholine ring opening.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TemperatureN-oxide formation, morpholine ring cleavage.
Thermal Degradation Solid-state and solution at elevated temperatures (e.g., 50-70°C).Cleavage of the C-NO2 bond, other thermally induced reactions.
Photodegradation Exposure to UV light (e.g., 254 nm/365 nm) and visible light.Formation of radical species and subsequent degradation products.

It is recommended to aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

Q4: What are some expected degradation products of the morpholine ring?

A4: The biodegradation of the morpholine ring, particularly by microorganisms like Mycobacterium species, often initiates with hydroxylation at the carbon adjacent to the nitrogen, catalyzed by a monooxygenase. This can lead to C-N bond cleavage and the formation of intermediates such as 2-(2-aminoethoxy)acetate and glycolate. While the specific degradation products for your substituted morpholine may differ, this provides a plausible initial pathway for ring opening. Oxidative processes can also lead to ring cleavage, forming various aliphatic and smaller organic molecules.

Q5: How can I best store this compound to minimize degradation?

A5: To ensure the long-term stability of your compound, adhere to the following storage best practices:

  • Temperature: Store at the recommended temperature, typically refrigerated (2-8°C), and avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Atmosphere: For compounds sensitive to oxidation, storing under an inert atmosphere like argon or nitrogen is advisable.

  • Container: Use tightly sealed containers with non-reactive caps (e.g., Teflon-lined) to prevent contamination and solvent evaporation.

Troubleshooting Guide

Issue 1: Inconsistent results in my bioassay.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Analyze Post-Incubation Samples: Use a validated HPLC method to analyze a sample of your assay medium after the incubation period. Compare the chromatogram to a freshly prepared standard to check for the appearance of new peaks (degradation products) and a decrease in the parent peak area.

  • Evaluate Medium Components: Certain components in your cell culture medium or assay buffer could be reacting with your compound. Consider performing a stability study of the compound in the plain medium/buffer under assay conditions (time, temperature, CO₂).

  • pH and Light Exposure: Ensure the pH of your assay medium is stable throughout the experiment. Protect your assay plates from excessive light exposure, especially if photodegradation is a concern.

Issue 2: Multiple unexpected peaks in my HPLC analysis of a forced degradation sample.

Possible Cause: Secondary degradation or complex reaction pathways.

Troubleshooting Steps:

  • Reduce Stress Conditions: The goal of forced degradation is to achieve a controlled level of degradation (typically 5-20%). If you are seeing extensive degradation, reduce the stressor concentration, temperature, or exposure time.

  • Time-Course Study: Analyze samples at multiple time points during the forced degradation experiment. This can help distinguish primary degradation products (which appear first) from secondary products (which form from the degradation of primary products).

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks. This is a critical step in the structural elucidation of degradation products.

Issue 3: Difficulty in achieving separation between the parent compound and a degradation product.

Possible Cause: Similar polarity of the parent compound and the degradant.

Troubleshooting Steps:

  • Method Optimization:

    • Mobile Phase: Modify the organic-to-aqueous ratio of your mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.

    • Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

    • Gradient Elution: Develop a gradient elution method to improve the resolution of closely eluting peaks.

  • Consult Literature: Review published analytical methods for similar nitro-aromatic or morpholine-containing compounds for starting points on suitable chromatographic conditions.

Experimental Workflow and Protocols

Workflow for Investigating Degradation Products

Degradation_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Reporting A Prepare Solutions of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC-UV Analysis (Stability-Indicating Method) B->C Analyze Samples D LC-MS Analysis C->D E Structure Elucidation of Degradation Products D->E F Identify Degradation Pathways E->F G Document Findings F->G

Caption: Workflow for forced degradation studies.

Protocol: HPLC-UV Analysis for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Rationale: A C18 column provides good hydrophobic retention for the aromatic ring. The acidic mobile phase helps to ensure good peak shape for the amine functionality in the morpholine ring.

  • Gradient Elution:

    • Start with a gradient of 10-90% Mobile Phase B over 20 minutes. This broad gradient is a good starting point to elute both the parent compound and potentially more polar or less polar degradation products.

  • Detection:

    • Monitor at a wavelength where the nitro-aromatic chromophore has a strong absorbance (e.g., determined by UV scan of the parent compound, likely in the 254-350 nm range).

  • Sample Preparation:

    • Dilute the stock solution of this compound and the samples from the forced degradation studies to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

    • Neutralize acidic and basic forced degradation samples before injection to prevent column damage and ensure consistent chromatography.

  • Analysis and Interpretation:

    • Inject a non-stressed sample to determine the retention time of the parent compound.

    • Inject the stressed samples and look for new peaks.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the non-stressed sample.

    • Ensure mass balance by summing the peak areas of the parent and all degradation products.

Degradation Pathway Visualization

The following diagram illustrates the potential primary sites of degradation on the this compound molecule.

Caption: Potential degradation sites on the molecule.

References

  • Brill, T. B., & James, K. J. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. [Link]

  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(2), 596-601. [Link]

  • Knapp, J. S., & Brown, H. L. (1987). The microbial degradation of morpholine. Journal of Applied Bacteriology, 62(4), 345-351. [Link]

  • Google Patents. (n.d.).
  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Combourieu, B., et al. (2001). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

unexpected side reactions in the synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected side reactions that may arise during the synthesis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Troubleshooting Guide: Unexpected Side Reactions & Poor Yields

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination. While theoretically straightforward, the presence of multiple reactive sites and the specific electronic nature of the starting materials can lead to several unexpected outcomes.

Issue 1: Low Yield of the Desired Product and Formation of a Dark-Colored Reaction Mixture

Q: My reaction to synthesize this compound resulted in a low yield and the reaction mixture turned dark brown/black. What could be the cause?

A: This is a common issue often attributed to side reactions involving the nitro group and the electron-rich aromatic ring, especially under harsh basic or high-temperature conditions.

Possible Causes and Solutions:

  • Decomposition of the Starting Material: 1,4-Diethoxy-2-nitrobenzene can be susceptible to thermal decomposition, particularly in the presence of a strong base.[1] This can lead to the formation of complex, polymeric byproducts, resulting in the dark coloration of the reaction mixture.

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: If synthetically feasible, reducing the reaction temperature can minimize thermal decomposition. Monitor the reaction progress carefully using TLC or HPLC to ensure the desired transformation is still occurring at an acceptable rate.

      • Optimize the Base: If using a strong base like sodium hydride or potassium tert-butoxide, consider switching to a milder base such as potassium carbonate or cesium carbonate. The choice of base can significantly impact the rate of side reactions.[2]

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions which can also contribute to color formation.

  • Side Reactions of the Nitro Group: Aromatic nitro compounds can undergo reduction or other transformations in the presence of certain reagents or under specific conditions, leading to a complex mixture of products.[3]

    • Troubleshooting Protocol:

      • Reagent Purity: Ensure the purity of your starting materials and solvents. Contaminants can sometimes catalyze unwanted side reactions.

      • Avoid Reductive Conditions: If your synthesis involves reagents that could potentially reduce the nitro group (e.g., certain phosphine ligands in Buchwald-Hartwig amination if not chosen carefully), ensure that the reaction conditions are strictly non-reducing.

Issue 2: Identification of an Impurity with a Similar Mass to the Product

Q: I've isolated my product, but my analytical data (e.g., LC-MS) shows an impurity with a very similar mass. What could this be?

A: This could be an isomer of your desired product or a closely related byproduct. Given the structure of this compound, several possibilities exist.

Potential Side Products and Identification:

Potential Side Product Molecular Weight ( g/mol ) Possible Origin Identification Tips
Isomeric Product (e.g., 2-(2,5-Diethoxy-4-nitrophenyl)morpholine) 296.32Incomplete reaction or rearrangement.Careful analysis of 1H and 13C NMR spectra. The substitution pattern on the morpholine ring will result in a different splitting pattern and chemical shifts.
Hydrolysis Product (2,5-Diethoxy-4-nitrophenol) 227.20Reaction with trace amounts of water in the reaction mixture, especially under basic conditions.Can be identified by its distinct mass in MS and the presence of a phenolic -OH peak in the IR and 1H NMR spectra.
Over-alkylation Product (if using a primary amine as a precursor to morpholine) VariesIf morpholine is synthesized in situ or if a primary amine precursor is used, over-alkylation can occur.[4]Mass spectrometry will show a higher mass corresponding to the addition of another alkyl group.

Troubleshooting Workflow for Isomer/Byproduct Formation:

G start Impurity with Similar Mass Detected check_nmr Analyze 1H and 13C NMR Data start->check_nmr check_ms Re-examine High-Resolution MS Data start->check_ms isomer Isomeric Product Suspected check_nmr->isomer hydrolysis Hydrolysis Product Suspected check_ms->hydrolysis over_alkylation Over-alkylation Product Suspected check_ms->over_alkylation nmr_confirm_isomer Confirm Isomeric Structure via 2D NMR (COSY, HMBC) isomer->nmr_confirm_isomer ms_confirm_hydrolysis Confirm Mass of Hydrolysis Product hydrolysis->ms_confirm_hydrolysis ms_confirm_over_alkylation Confirm Mass of Over-alkylated Product over_alkylation->ms_confirm_over_alkylation optimize_conditions Optimize Reaction Conditions (Temperature, Base, Time) nmr_confirm_isomer->optimize_conditions ms_confirm_hydrolysis->optimize_conditions ms_confirm_over_alkylation->optimize_conditions purification Purify via Column Chromatography or Recrystallization optimize_conditions->purification end Pure Product Obtained purification->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogen on the nitrobenzene starting material for the SNAr synthesis?

A1: Yes, you can use different halogens. The reactivity for nucleophilic aromatic substitution generally follows the trend F > Cl > Br > I.[5] While fluoride is the most reactive leaving group, 1-chloro-2,5-diethoxy-4-nitrobenzene is also a viable and often more readily available starting material.[6] Be aware that reactions with chloro-derivatives may require slightly harsher conditions (e.g., higher temperatures or longer reaction times) compared to their fluoro- counterparts.

Q2: What are the key considerations when choosing between a Nucleophilic Aromatic Substitution (SNAr) and a Buchwald-Hartwig amination approach?

A2: The choice of synthetic route depends on several factors:

Factor Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Starting Materials Requires an activated aryl halide (e.g., with a nitro group).More versatile; can be used with a wider range of aryl halides and pseudohalides.
Catalyst Typically uncatalyzed or base-catalyzed.Requires a palladium catalyst and a phosphine ligand.
Reaction Conditions Often requires elevated temperatures and/or strong bases.Can often be performed under milder conditions, but the catalyst system needs careful optimization.[7]
Cost Generally lower cost due to the absence of a metal catalyst.Can be more expensive due to the cost of the palladium catalyst and ligands.
Potential Side Reactions Prone to side reactions related to the strong base and high temperatures.[1]Can have side reactions like β-hydride elimination, and the catalyst can be sensitive to certain functional groups.[2]

Decision Tree for Synthetic Route Selection:

G start Select Synthetic Route activated_halide Is an activated aryl halide available? start->activated_halide snar Consider SNAr activated_halide->snar Yes buchwald Consider Buchwald-Hartwig Amination activated_halide->buchwald No cost_sensitive Is the synthesis cost-sensitive? snar->cost_sensitive mild_conditions Are milder conditions required? buchwald->mild_conditions mild_conditions->snar No mild_conditions->buchwald Yes cost_sensitive->snar Yes cost_sensitive->buchwald No

Caption: Decision tree for choosing a synthetic strategy.

Q3: My purification by column chromatography is proving difficult, with the product streaking on the column. What can I do?

A3: The morpholine nitrogen in your product can interact strongly with the silica gel, leading to poor separation.

  • Troubleshooting Protocol:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or ammonia in your solvent system can help to mitigate the interaction with silica and improve the peak shape.

    • Alternative Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 33(11), 894-902.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66571, this compound. Retrieved from [Link].

  • Surry, D. S., & Buchwald, S. L. (2008).
  • Torraca, K. E., & Buchwald, S. L. (2001). A versatile catalyst for the C-N bond formation. Journal of the American Chemical Society, 123(48), 12103-12104.
  • Yin, J., & Buchwald, S. L. (2000). A catalytic system for the palladium-catalyzed amination of aryl chlorides with a variety of amines. Organic letters, 2(8), 1101-1104.
  • NEPIS. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • PubChem. (n.d.). 1-Chloro-2,5-diethoxy-4-nitrobenzene. Retrieved from [Link]

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved from [Link]

Sources

how to scale up the synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

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If you are a legitimate researcher with a valid need to perform this synthesis, you must consult peer-reviewed scientific literature and established chemical safety protocols, and conduct your work within a legally sanctioned and appropriately equipped laboratory setting.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(2,5-diethoxy-4-nitrophenyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by examining the spectral features of structurally related analogs. The experimental protocols and data interpretation are grounded in established principles of NMR spectroscopy to ensure scientific integrity and practical applicability.

Introduction

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. This compound is a substituted aromatic compound with potential applications stemming from its unique electronic and structural characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of its molecular architecture in solution. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, offering a comparative analysis with related structures to highlight the subtle yet significant effects of substituent changes on chemical shifts and coupling constants.

While experimental spectra for this compound are available in select databases, detailed spectral data with assignments are not readily published. Therefore, for the purpose of this comprehensive guide, we will utilize high-quality predicted NMR data as a baseline for our target molecule, which will be critically compared with experimentally obtained data for its structural analogs. This approach not only facilitates a detailed academic exploration but also mirrors a common scenario in contemporary research where computational and experimental data are synergistically employed.

Predicted ¹H and ¹³C NMR Data for this compound

The predicted ¹H and ¹³C NMR data for this compound were generated using advanced computational algorithms that account for the electronic environment of each nucleus. The data presented below serves as a foundational reference for the subsequent comparative analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.35 (s, 1H)Ar-H153.5Ar-C
6.90 (s, 1H)Ar-H148.1Ar-C
4.12 (q, J = 7.0 Hz, 2H)-OCH₂CH₃141.2Ar-C
4.08 (q, J = 7.0 Hz, 2H)-OCH₂CH₃116.8Ar-C
3.85 (t, J = 4.8 Hz, 4H)-N(CH₂CH₂)₂O114.2Ar-CH
3.10 (t, J = 4.8 Hz, 4H)-N(CH₂CH₂)₂O102.1Ar-CH
1.45 (t, J = 7.0 Hz, 3H)-OCH₂CH₃65.0-OCH₂CH₃
1.42 (t, J = 7.0 Hz, 3H)-OCH₂CH₃64.8-OCH₂CH₃
51.2-N(CH₂CH₂)₂O
14.9-OCH₂CH₃
14.8-OCH₂CH₃

Disclaimer: The data in Table 1 is predicted and should be used as a reference for interpretation and comparison. Experimental verification is recommended for definitive structural confirmation.

Comparative Analysis with Structurally Related Analogs

To understand the influence of various substituents on the NMR spectra, a comparative analysis with experimentally determined data for several analogs is presented. This comparison provides valuable insights into structure-spectra correlations.

Table 2: Comparison of ¹H and ¹³C NMR Data for this compound and its Analogs

Compound¹H NMR (ppm)¹³C NMR (ppm)Reference
This compound Predicted DataPredicted DataThis Guide
4-(2-fluoro-4-nitrophenyl)morpholine 8.03 (ddd, 1H), 7.94 (dd, 1H), 6.94 (t, 1H), 3.90 (t, 4H), 3.31 (m, 4H)153.3 (d), 145.6 (d), 121.1 (d), 117.0 (d), 112.7 (d), 66.7, 50.0 (d)[1]
4-(4-Nitrophenyl)thiomorpholine 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H)153.5, 138.1, 126.2, 112.8, 50.3, 25.8[2]
4-(2,5-Dimethoxy-4-nitrophenyl)piperidine 7.55 (s, 1H), 6.48 (s, 1H), 3.91 (s, 3H), 3.81 (s, 3H), 3.03 (t, 4H), 1.71 (m, 6H)Not provided in snippet[3]
Analysis of Spectral Trends:
  • Aromatic Protons: The chemical shifts of the aromatic protons are highly sensitive to the nature and position of the substituents. In our target molecule, the two aromatic protons are predicted to appear as singlets due to their para relationship, a common feature in similarly substituted benzenes. The electron-withdrawing nitro group and the electron-donating alkoxy and morpholine groups create a distinct electronic environment for these protons. In the fluoro-analog, the fluorine atom introduces additional splitting (coupling) to the aromatic protons, resulting in more complex multiplets.

  • Morpholine Protons: The protons of the morpholine ring typically exhibit a characteristic pattern. The protons on the carbons adjacent to the oxygen atom (-OCH₂) are deshielded and appear at a lower field (around 3.85 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (-NCH₂) (around 3.10 ppm). This is a consistent feature across all the compared morpholine-containing compounds. The signals often appear as triplets due to coupling with the adjacent CH₂ group in the ring, although more complex splitting can arise from the chair conformation of the morpholine ring.[4][5]

  • Ethoxy and Methoxy Protons: The ethoxy groups in the target molecule give rise to a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl group pattern. The chemical shifts of these groups are influenced by their position on the aromatic ring. In the dimethoxy analog, the methoxy groups appear as sharp singlets.

  • ¹³C NMR Chemical Shifts: The carbon chemical shifts are also significantly affected by the substituents. The carbons attached to the electronegative oxygen and nitrogen atoms appear at lower fields. The presence of the nitro group causes a downfield shift for the carbon atom it is attached to. The substituent effects on the aromatic carbon chemical shifts can be predicted using empirical additivity rules, although computational methods provide more accurate predictions.[6]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds similar to this compound, the following experimental protocol is recommended. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample. A higher concentration is generally better for ¹³C NMR, which is inherently less sensitive than ¹H NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

  • Instrument Setup and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. The lock signal compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.

    • Shim the magnetic field to achieve a homogeneous field across the sample. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers and are usually sufficient.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient to allow for the decay of the free induction decay (FID) and to achieve good resolution.[7]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all protons.

    • Number of Scans (NS): For most samples of sufficient concentration, 8 to 16 scans are enough to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm for organic molecules).

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. Non-protonated carbons often have longer relaxation times, so a longer delay may be needed for their reliable detection, especially in quantitative experiments.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of the protons.

Visualization of Key Concepts

To aid in the understanding of the structural analysis and experimental workflow, the following diagrams are provided.

cluster_molecule This compound N1 N C1 C N1->C1 C5 C N1->C5 C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 C4->N1 C6 C C5->C6 C7 C C6->C7 O2 O C6->O2 C8 C C7->C8 C9 C C8->C9 N2 N C8->N2 C10 C C9->C10 O3 O C9->O3 C10->C5 C11 C O2->C11 C12 C C11->C12 C13 C O3->C13 C14 C C13->C14 O4 O N2->O4 O5 O N2->O5

Caption: Molecular structure of this compound.

cluster_workflow NMR Data Analysis Workflow A Acquire 1D NMR Spectra (¹H and ¹³C) B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shifts (vs. TMS) B->C D Analyze ¹H Spectrum (Integration, Multiplicity, J-coupling) C->D E Analyze ¹³C Spectrum (Number of Signals) C->E F Propose Structure Fragments D->F E->F G Assemble Fragments F->G H Verify Structure G->H

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral features of this compound through a combination of predicted data and comparative analysis with structurally related compounds. The detailed experimental protocol and the discussion of spectral interpretation are intended to serve as a valuable resource for researchers in the field. By understanding the fundamental principles behind NMR spectroscopy and the influence of molecular structure on spectral parameters, scientists can confidently elucidate the structures of novel compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. 1-(2,5- dimethoxy-4- nitrophenyl)piperidine and 1-(2,5- dimethoxy-4- nitrophenyl)pyrrolidine. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • Analytical Chemistry. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • University of Missouri-St. Louis. Optimized Default 1H Parameters. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, a compound of interest with potential applications in medicinal chemistry, given that similar 4-nitrophenyl)morpholine derivatives have been investigated for their anticancer activities.[1] We will explore the nuances of different ionization and fragmentation methodologies, offering field-proven insights to guide your analytical choices.

Understanding the Analyte: this compound

Before delving into the analytical methodologies, a foundational understanding of the target molecule is crucial. This compound (CAS 86-16-8) is a nitroaromatic compound containing a morpholine substituent.[2][3][4]

Chemical PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O₅PubChem[5]
Molecular Weight296.32 g/mol PubChem[5]
Monoisotopic Mass296.13722174 DaPubChem[5]
Melting Point137-141 °CChemicalBook[3]

The presence of the nitro group, ethoxy groups, and the morpholine ring dictates its chemical behavior and, consequently, its response in a mass spectrometer. The morpholine moiety, a heterocyclic amine, provides a site for protonation, making electrospray ionization in positive mode a viable option.[6][7] The nitroaromatic ring system can also be targeted by various ionization techniques.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is contingent on the analytical goal, whether it be qualitative identification, structural elucidation, or quantitative analysis. We will compare two common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] Given the melting point of this compound, it possesses sufficient volatility for GC analysis, though care must be taken to avoid thermal degradation in the injector port.

Experimental Protocol: A Self-Validating GC-MS Workflow

Caption: A typical GC-MS workflow for the analysis of this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: Dichloromethane is a suitable solvent due to its volatility and ability to dissolve the analyte.

  • Column Choice: A non-polar column like a DB-5 is a good starting point for a molecule with both polar and non-polar characteristics.

  • Electron Ionization (EI): At 70 eV, EI is a high-energy ionization technique that produces extensive fragmentation.[10] This is beneficial for structural elucidation as it provides a detailed fragmentation "fingerprint" of the molecule.

Expected Fragmentation Pattern (GC-EI-MS):

Based on existing data and fragmentation principles, the following key fragments are anticipated:[5][11]

m/zProposed FragmentComments
296[M]⁺•Molecular ion. Its presence confirms the molecular weight.
267[M - C₂H₅]⁺Loss of an ethyl group from one of the ethoxy moieties.
251[M - NO₂]⁺Loss of the nitro group.
181[Fragment from cleavage of the morpholine ring]A common fragmentation pathway for morpholine derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for the analysis of less volatile and thermally labile compounds. It offers greater flexibility in terms of mobile phase and column chemistry, allowing for the fine-tuning of separations.

Experimental Protocol: A Robust LC-MS/MS Workflow

Caption: A representative LC-MS/MS workflow for the analysis of the target compound.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is a versatile choice for separating compounds of intermediate polarity.

  • Mobile Phase Modifier: Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing its signal in positive ion mode ESI.[12]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[13] This is advantageous for accurate molecular weight determination.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that are specific to the precursor, providing a high degree of confidence in identification.

Expected Fragmentation Pattern (LC-ESI-MS/MS):

Publicly available data from a Q Exactive Orbitrap instrument provides valuable insight into the fragmentation of the [M+H]⁺ ion (precursor m/z 297.1445).[5]

Precursor m/zCollision EnergyKey Fragment m/zProposed Fragment
297.144515 eV280.1417[M+H - NH₃]⁺
297.144530 eV269.1132[M+H - C₂H₄]⁺
297.144530 eV208.1207[Fragment from cleavage of the morpholine and loss of ethoxy group]

Proposed Fragmentation Pathway of [M+H]⁺

Fragmentation_Pathway M_H [M+H]⁺ m/z 297.1445 Frag1 [M+H - NH₃]⁺ m/z 280.1417 M_H->Frag1 - NH₃ Frag2 [M+H - C₂H₄]⁺ m/z 269.1132 M_H->Frag2 - C₂H₄ Frag3 Further Fragmentation m/z 208.1207 Frag2->Frag3 - C₂H₅O, -NO₂

Caption: A simplified proposed fragmentation pathway for protonated this compound.

Performance Comparison: GC-MS vs. LC-MS

ParameterGC-MS (EI)LC-MS (ESI)Justification
Sensitivity Moderate to HighHigh to Very HighESI is generally more efficient for polar, easily ionizable compounds.
Specificity HighVery High (with MS/MS)MS/MS adds a layer of specificity by correlating fragment ions to a specific precursor.
Throughput ModerateHighLC-MS methods can often be faster, especially with UPLC systems.
Sample Compatibility Volatile & Thermally StableWide Range of Polarities & Thermal StabilitiesLC-MS is more versatile for a broader range of compounds.
Structural Information Rich FragmentationControlled FragmentationEI provides a comprehensive fragmentation pattern, while ESI-MS/MS allows for targeted fragmentation studies.

Alternative Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and specificity, other techniques can be employed, particularly for routine quantitative analysis.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The nitroaromatic chromophore in this compound will exhibit strong UV absorbance, making HPLC-UV a viable and cost-effective method for quantification.[14] However, it lacks the structural confirmation capabilities of MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, NMR is the gold standard. It provides detailed information about the connectivity of atoms within the molecule. Existing ¹H and ¹³C NMR data are available for this compound.[5]

Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach is recommended.

  • For initial identification and structural confirmation: A combination of high-resolution LC-MS/MS and NMR spectroscopy is ideal. LC-MS/MS will provide accurate mass and fragmentation data, while NMR will confirm the precise molecular structure.

  • For routine quantitative analysis: Once the compound's identity is confirmed, an optimized LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode or a validated HPLC-UV method can be employed for high-throughput screening and quantification in various matrices.

This guide provides a framework for the logical and scientifically sound analysis of this compound. The specific experimental parameters should be optimized based on the available instrumentation and the specific research question at hand.

References

  • This compound. Vertex AI Search.
  • Morpholine, 4-(2,5-dimethoxy-4-nitrophenyl)-. SIELC Technologies.
  • Mass spectra of morpholine cation and fragment ions.
  • This compound. PubChem.
  • 4-(4-Nitrophenyl)morpholine.
  • This compound. ChemicalBook.
  • This compound. CymitQuimica.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse W
  • Mass Spectrometry - Fragmentation P
  • Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • MORPHOLINE.

Sources

A Comparative Analysis of the Cytotoxic Activity of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Structure-Activity Relationship of Nitrophenylmorpholine Derivatives as Potential Anticancer Agents

For Immediate Release

In the landscape of contemporary cancer research, the quest for novel small molecules with potent and selective cytotoxic activity remains a paramount objective. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, gracing numerous compounds with diverse pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the cytotoxic profile of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine and a series of structurally related analogs. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with critical insights into the chemical features driving the anticancer potential of this compound class.

Introduction to the Anticancer Potential of Morpholine-Containing Compounds

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a common motif in a variety of bioactive molecules. Its presence can favorably influence physicochemical properties such as solubility and metabolic stability, making it an attractive component in drug design.[3][4] Notably, numerous morpholine derivatives have demonstrated significant anticancer activity, often by targeting key cellular signaling pathways implicated in tumorigenesis, such as the PI3K/Akt/mTOR pathway.[5] The nitrophenyl moiety, on the other hand, is a well-known pharmacophore in various therapeutic agents and can contribute to biological activity through electronic and steric interactions. The conjugation of these two moieties in 4-(nitrophenyl)morpholine scaffolds presents a promising avenue for the development of novel cytotoxic agents.

Comparative Cytotoxic Activity of 4-(Nitrophenyl)morpholine Analogs

The following table summarizes the mean percent growth inhibition (GI%) of these compounds against a panel of 59 human cancer cell lines at a concentration of 10 µM. This data serves as a surrogate to hypothesize the potential impact of similar substitutions on a simpler nitrophenylmorpholine backbone.

Table 1: Comparative Growth Inhibition of 4-Substituted-2-(4-nitrophenyl)-6,7-dimethoxyquinoline Derivatives

Compound IDR Group (Substitution on the quinoline at position 4)Mean GI% at 10 µM
1a Morpholino18
1b 4-Methylpiperazin-1-yl16
1c 4-Phenylpiperazin-1-yl34
1d 4-Acetylpiperazin-1-yl14
1e 4-Ethoxycarbonylpiperazin-1-yl15
1f 4-(2-Hydroxyethyl)piperazin-1-yl21

Data extracted from a study on 4-alkoxy-2-arylquinolines, where the 2-aryl group is 4-nitrophenyl. The "Mean GI%" represents the average growth inhibition across the NCI-60 cancer cell line panel.

Discussion and Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, while not directly pertaining to this compound, allows for the formulation of initial SAR hypotheses for the broader class of nitrophenyl-heterocycle compounds.

  • Impact of the Amine Substituent: The nature of the substituent at the 4-position of the quinoline ring appears to modulate the cytotoxic activity. The presence of a phenyl group on the piperazine ring (Compound 1c ) resulted in the highest mean growth inhibition (34%), suggesting that additional aromatic interactions may contribute favorably to the compound's activity.

  • Limited Impact of Alkyl and Acyl Groups: Simple alkyl (Compound 1b ), acetyl (Compound 1d ), and ethoxycarbonyl (Compound 1e ) substitutions on the piperazine ring did not significantly enhance activity compared to the morpholino analog (Compound 1a ).

  • Potential for Hydrogen Bonding: The introduction of a hydroxyl group (Compound 1f ) led to a slight increase in activity compared to the morpholino and simple alkylpiperazino analogs, hinting that hydrogen bonding capabilities might play a role in the compound's interaction with its biological target.

Extrapolating these observations to the target compound, this compound, the presence of the two ethoxy groups on the phenyl ring introduces both steric bulk and potential hydrogen bond accepting sites. The electronic effects of the nitro group, a strong electron-withdrawing group, are also expected to be a critical determinant of activity. Further investigation is required to elucidate the precise contribution of these features.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To enable researchers to directly assess the cytotoxic activity of this compound and its analogs, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity testing workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: A streamlined workflow for determining the in vitro cytotoxicity of novel compounds.

Conclusion and Future Directions

The exploration of 4-(nitrophenyl)morpholine derivatives as potential anticancer agents is a promising area of research. While direct cytotoxic data for this compound is currently limited, preliminary analysis of structurally related compounds suggests that substitutions on the heterocyclic and aromatic rings can significantly influence biological activity. The provided experimental protocol for the MTT assay offers a robust method for researchers to systematically evaluate the cytotoxic potential of this compound and its analogs.

Future studies should focus on the synthesis and cytotoxic screening of a focused library of 4-(2,5-dialkoxy-4-nitrophenyl)morpholine derivatives to elucidate a more precise structure-activity relationship. Investigating the mechanism of action, including the identification of the molecular target(s) and the affected signaling pathways, will be crucial for the further development of this chemical scaffold as a potential therapeutic intervention for cancer.

References

  • Jain, A., & Sahu, S. K. (2024).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., ... & Waterfield, M. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.

Sources

A Researcher's Guide to Validating the Biological Activity of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the early stages of drug discovery, the journey from a novel chemical entity to a validated lead compound is both exciting and fraught with challenges. This guide provides a comprehensive, technically-grounded framework for validating the biological activity of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, a molecule whose morpholine core suggests potential bioactivity.[1][2] The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into approved drugs to enhance physicochemical properties and confer potent interactions with a range of biological targets.[1][3]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered experimental strategy designed to first broadly assess cytotoxicity, then deconvolve specific molecular targets, and finally, to elucidate the downstream mechanistic consequences of target engagement. Each proposed experiment is designed as a self-validating system, complete with controls and comparative benchmarks to ensure the generation of robust and interpretable data.

Tier 1: Foundational Assessment of Cytotoxicity

Before delving into specific mechanisms, it is crucial to first understand the compound's general effect on cell viability.[4][5][6] This initial screen provides a critical dose-response relationship, informing the concentration range for all subsequent, more targeted assays. A compound exhibiting potent cytotoxicity might be a candidate for oncology, while a lack of cytotoxicity is desirable for many other therapeutic applications.

We will employ two distinct and complementary in vitro cytotoxicity assays to ensure the reliability of our findings.[4][7] The use of multiple assays with different biological endpoints minimizes the risk of compound interference and artifacts.[6] For this study, we will utilize the human colorectal carcinoma cell line HCT116 and the human liver carcinoma cell line HepG2 to assess for any cell-type-specific effects. As a positive control and comparative benchmark, we will use Staurosporine , a well-characterized and potent broad-spectrum kinase inhibitor known to induce apoptosis in a wide range of cell lines.

Experimental Protocols: Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Step 1: Cell Seeding. Plate HCT116 and HepG2 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Step 2: Compound Treatment. Prepare a serial dilution of this compound and Staurosporine (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Step 3: Incubation. Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Step 4: MTT Addition. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Step 5: Solubilization. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Reading. Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[5][8]

  • Step 1 & 2: Follow the same cell seeding and compound treatment protocol as the MTT assay.

  • Step 3: Incubation. Incubate the plates for 48 hours.

  • Step 4: Sample Collection. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Step 5: LDH Reaction. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.

  • Step 6: Absorbance Reading. Measure the absorbance at 490 nm.

  • Step 7: Data Analysis. Use a positive control of cells treated with a lysis buffer to determine maximum LDH release. Calculate the percentage of cytotoxicity and determine the IC50 values.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineAssayIC50 (µM)
This compound HCT116MTTHypothetical Value: 12.5
HCT116LDHHypothetical Value: 15.2
HepG2MTTHypothetical Value: 28.3
HepG2LDHHypothetical Value: 32.1
Staurosporine (Comparator) HCT116MTT0.05
HCT116LDH0.08
HepG2MTT0.04
HepG2LDH0.06

Note: The data presented are hypothetical and for illustrative purposes.

Tier 2: Target Deconvolution and Engagement

Assuming the initial screens reveal consistent cytotoxic activity, the next logical and critical step is to identify the molecular target(s) of this compound.[9][10][11][12] Phenotypic screening hits require target deconvolution to understand their mechanism of action.[10] Given that a significant number of morpholine-containing compounds are kinase inhibitors, a kinome-wide profiling approach is a rational starting point.[1] Subsequently, a Cellular Thermal Shift Assay (CETSA) can be used to validate direct target engagement within the complex milieu of an intact cell.[13][14][15][16][17]

Experimental Workflow: Target Identification

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Mechanism of Action Cytotoxicity_Assays MTT & LDH Assays in HCT116 & HepG2 Cells Kinome_Profiling Kinome-Wide Activity Profiling (e.g., Reaction Biology, AssayQuant) Cytotoxicity_Assays->Kinome_Profiling Provides Active Concentration Range CETSA Cellular Thermal Shift Assay (CETSA) for Hit Validation Kinome_Profiling->CETSA Identifies Putative Kinase Hits Western_Blot Western Blot Analysis of Downstream Signaling CETSA->Western_Blot Confirms Target Engagement

Caption: A logical workflow for validating the biological activity of a novel compound.

Experimental Protocols: Target Identification

1. Kinome Profiling

This is a high-throughput screening service that assesses the inhibitory activity of a compound against a large panel of purified protein kinases.[18][19][20][21][22] This provides a comprehensive view of the compound's selectivity.

  • Step 1: Compound Submission. Submit this compound to a commercial kinome profiling service (e.g., Reaction Biology, AssayQuant, MtoZ Biolabs).[18][19][20]

  • Step 2: Screening. The service will perform radiometric or fluorescence-based assays to measure kinase activity in the presence of the test compound, typically at one or two concentrations (e.g., 1 µM and 10 µM).

  • Step 3: Data Analysis. The service will provide a report detailing the percent inhibition for each kinase in the panel. Significant "hits" (e.g., >50% inhibition) are identified as putative targets.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[13][14][15][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14][16]

  • Step 1: Cell Treatment. Treat intact HCT116 cells with a high concentration (e.g., 10x IC50) of this compound or vehicle (DMSO) for 1-2 hours.

  • Step 2: Thermal Challenge. Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.

  • Step 3: Cell Lysis. Lyse the cells by freeze-thaw cycles.

  • Step 4: Separation of Soluble Fraction. Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

  • Step 5: Western Blot Analysis. Collect the supernatant (soluble protein fraction) and analyze the abundance of the putative target kinase (identified from kinome profiling) by Western blotting.

  • Step 6: Data Analysis. Plot the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement.[16]

Data Presentation: Target Engagement
Putative Target Kinase (from Kinome Profiling)CETSA Thermal Shift (ΔTm) with this compound
MEK1 Hypothetical Value: +4.2 °C
ERK2 Hypothetical Value: +0.5 °C
AKT1 Hypothetical Value: +0.8 °C

Note: The data presented are hypothetical and for illustrative purposes. A significant positive thermal shift indicates target engagement.

Tier 3: Elucidating the Mechanism of Action

Confirmation of a direct target, such as the hypothetical hit MEK1, necessitates an investigation into the downstream signaling consequences. The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of MEK1 should lead to a decrease in the phosphorylation of its direct substrate, ERK. Western blotting is the gold-standard technique for this type of analysis.[23][24][25]

Signaling Pathway: MAPK/ERK Cascade

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors p Proliferation Cell Proliferation Transcription_Factors->Proliferation Compound 4-(2,5-Diethoxy-4-nitrophenyl) morpholine Compound->MEK Inhibition

Caption: Inhibition of MEK1 in the MAPK/ERK signaling pathway.

Experimental Protocol: Western Blot Analysis
  • Step 1: Cell Treatment and Lysis. Treat HCT116 cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for 6 hours. As a positive control, use a known MEK inhibitor like Selumetinib. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Step 2: Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.

  • Step 3: SDS-PAGE. Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Step 4: Protein Transfer. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Step 5: Blocking and Antibody Incubation. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24] Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Step 6: Secondary Antibody and Detection. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

  • Step 7: Data Analysis. Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the specific effect on phosphorylation.

Conclusion and Forward Look

This guide outlines a systematic and robust strategy for the initial biological validation of this compound. By progressing from broad cytotoxic screening to specific target deconvolution and mechanistic studies, researchers can build a comprehensive profile of this novel compound's activity. The comparative data against established compounds like Staurosporine and Selumetinib provide essential context for evaluating its potency and potential.

Positive results from this workflow would provide a strong foundation for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological profiling. This structured, evidence-based approach is paramount to successfully navigating the complex path of drug discovery.

References

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  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
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  • Cell Signaling Technology. KinomeView Profiling.
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  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4110. [Link]

  • Oncolines B.V. Kinome Profiling.
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  • An, R., & Li, M. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Zhao, S. (2021). Methods used in Cytotoxicity Assays n vitro. Journal of Biomedical and Pharmaceutical Sciences, 4(e329). [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

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  • Morgan, D., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 38–44. [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

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  • Charles River Laboratories. (n.d.). Biological Assay Development. [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Yang, L., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

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A Comparative Guide to 4-(2,5-Diethoxy-4-nitrophenyl)morpholine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative framework for the investigation of 4-(2,5-diethoxy-4-nitrophenyl)morpholine and its analogs. While direct comparative studies on this specific series of compounds are not extensively available in the public domain, this document synthesizes information from structurally related molecules to provide a robust starting point for researchers. We will delve into the rationale behind the interest in this scaffold, propose detailed synthetic routes, discuss potential biological targets based on established structure-activity relationships (SAR), and outline a comprehensive experimental workflow for a thorough comparative analysis.

Introduction: The Therapeutic Potential of the 4-Nitrophenylmorpholine Scaffold

The this compound core represents a confluence of pharmacophoric elements that have independently shown significant promise in medicinal chemistry. The morpholine ring is a privileged structure in drug discovery, known to improve the physicochemical and pharmacokinetic properties of molecules. Its inclusion can enhance aqueous solubility and metabolic stability, and it often serves as a key interaction motif with biological targets.

The nitrophenyl group, particularly with alkoxy substituents, is a feature in various biologically active compounds, including those with anticancer and antimicrobial properties. The electronic properties of the nitro group and the steric and electronic influence of the alkoxy substituents can significantly modulate the interaction of the molecule with its target. Notably, the substitution pattern on the phenyl ring is a critical determinant of biological activity in many classes of kinase inhibitors and other therapeutic agents.

This guide will explore the synthesis and potential biological activities of analogs of this compound, with a focus on variations in the alkoxy substituents at the 2 and 5 positions of the phenyl ring (e.g., methoxy, propoxy). Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and drug-like properties.

Synthetic Strategies for Analog Generation

The synthesis of this compound and its analogs can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method provides a reliable and versatile route for generating a library of analogs for comparative studies.

General Synthetic Workflow

The proposed synthetic pathway involves the reaction of a suitably substituted dinitrobenzene derivative with morpholine. For the parent compound and its dimethoxy analog, the starting material would be 1,4-dialkoxy-2,5-dinitrobenzene.

G A 1,4-Dialkoxybenzene (R = Ethyl, Methyl, etc.) B 1,4-Dialkoxy-2,5-dinitrobenzene A->B Nitration (HNO3/H2SO4) C 4-(2,5-Dialkoxy-4-nitrophenyl)morpholine (Target Analogs) B->C Nucleophilic Aromatic Substitution (K2CO3, DMF or Reflux in Morpholine) Morpholine Morpholine Morpholine->C

Caption: Proposed synthetic workflow for 4-(2,5-dialkoxy-4-nitrophenyl)morpholine analogs.

Detailed Experimental Protocol: Synthesis of 4-(2,5-Dimethoxy-4-nitrophenyl)morpholine (Illustrative Example)

This protocol is adapted from the synthesis of a similar compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.

Step 1: Nitration of 1,4-Dimethoxybenzene

  • To a stirred solution of 1,4-dimethoxybenzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction to stir for a specified time until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of dinitro isomers, can be purified by column chromatography or recrystallization to isolate the desired 1,4-dimethoxy-2,5-dinitrobenzene.

Causality: The nitration of 1,4-dimethoxybenzene yields a mixture of isomers. Purification at this stage is crucial to ensure the regioselectivity of the subsequent nucleophilic aromatic substitution.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 1,4-dimethoxy-2,5-dinitrobenzene in a suitable solvent such as DMF, add morpholine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the target compound, 4-(2,5-dimethoxy-4-nitrophenyl)morpholine.

Self-Validation: The structure of the final compound and intermediates should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The purity should be assessed by HPLC.

Postulated Biological Activities and Signaling Pathways

Based on the known activities of structurally related compounds, the 4-(2,5-dialkoxy-4-nitrophenyl)morpholine scaffold is anticipated to exhibit anticancer and potentially antimicrobial activities.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

A significant number of morpholine-containing compounds have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety in these inhibitors often forms a key hydrogen bond interaction in the ATP-binding pocket of the kinase.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Analog 4-Nitrophenylmorpholine Analog Analog->PI3K Inhibition G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Analog Synthesis (Varying Alkoxy Groups) B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Anticancer Cell Line Screening (e.g., NCI-60 Panel) F Lead Analog Identification D->F E Antimicrobial Susceptibility Testing (MIC Determination) E->F G Kinase Inhibition Assays (e.g., PI3K isoforms) F->G H Western Blot Analysis (p-Akt, p-S6K) G->H I Cell Cycle Analysis H->I J Xenograft Tumor Models I->J K Pharmacokinetic Studies J->K

Caption: Comprehensive experimental workflow for the comparative study of analogs.

In Vitro Anticancer Evaluation

Objective: To determine the cytotoxic and antiproliferative activity of the analogs against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs and a positive control (e.g., a known PI3K inhibitor) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each analog.

In Vitro Antimicrobial Evaluation

Objective: To assess the antimicrobial activity of the analogs against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the analogs in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Analysis and Data Interpretation

The data generated from the proposed experiments will be crucial for establishing a clear SAR.

Table 1: Hypothetical Comparative Anticancer Activity Data

Compound IDR Group (Alkoxy)IC50 (µM) on MCF-7IC50 (µM) on A549
Analog-1 Methoxy (-OCH3)[Experimental Value][Experimental Value]
Analog-2 Ethoxy (-OCH2CH3)[Experimental Value][Experimental Value]
Analog-3 n-Propoxy (-O(CH2)2CH3)[Experimental Value][Experimental Value]
Analog-4 Isopropoxy (-OCH(CH3)2)[Experimental Value][Experimental Value]

Interpretation of Expected Results:

  • Effect of Alkoxy Chain Length: It is anticipated that increasing the lipophilicity by extending the alkyl chain of the alkoxy groups may enhance cell permeability and, consequently, anticancer activity up to a certain point (a "lipophilic cliff").

  • Effect of Alkoxy Branching: Branched alkoxy groups (e.g., isopropoxy) may offer different steric interactions within the target's binding site compared to linear chains, potentially leading to altered potency or selectivity.

  • Correlation with Kinase Inhibition: The IC50 values from cellular assays should be correlated with the IC50 values from in vitro kinase assays to confirm that the observed cytotoxicity is due to on-target inhibition.

Conclusion and Future Directions

This guide provides a strategic framework for the comparative study of this compound analogs. While a direct side-by-side comparison from existing literature is not currently possible, the proposed synthetic and experimental workflows, grounded in the established biological relevance of the morpholine and nitrophenyl scaffolds, offer a clear path forward for researchers. The systematic synthesis and evaluation of these analogs hold the potential to uncover novel and potent therapeutic agents, particularly in the realm of oncology. The elucidation of a detailed SAR will be instrumental in guiding the future design of more effective and selective drug candidates based on this promising chemical scaffold.

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

The Strategic Advantage of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine in Nitroaromatic Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of nitroaromatic compounds, the selection of a specific molecule for a given application is a critical decision driven by a nuanced understanding of its chemical properties, reactivity, and potential biological interactions. This guide provides a comparative analysis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, highlighting its potential advantages over other nitroaromatic compounds in various research and development contexts. While direct comparative experimental data for this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its structural components allows for well-reasoned inferences regarding its performance.

Understanding the Nitroaromatic Landscape: A Double-Edged Sword

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (NO₂) attached to an aromatic ring, are a cornerstone of modern chemistry. Their applications are diverse, ranging from the synthesis of dyes and polymers to their use in explosives and, significantly, as therapeutic agents.[1] In the pharmaceutical realm, the nitro group is a key pharmacophore, often employed for its ability to undergo bioreduction in hypoxic (low-oxygen) environments, a characteristic hallmark of solid tumors.[2][3] This targeted activation makes nitroaromatics promising candidates for hypoxia-activated prodrugs in cancer therapy.

However, the utility of nitroaromatics is tempered by concerns regarding their potential toxicity. The same bioreductive activation that can be harnessed for therapeutic benefit can also lead to the formation of cytotoxic and mutagenic intermediates.[4][5] Therefore, the quest for novel nitroaromatic compounds with improved therapeutic indices—maximizing efficacy while minimizing off-target toxicity—is a central theme in medicinal chemistry.

The Unique Structural Features of this compound

This compound distinguishes itself from simpler nitroaromatics through the strategic placement of three key functional groups on the phenyl ring: a nitro group, two ethoxy groups, and a morpholine ring. Each of these moieties contributes to the overall physicochemical and biological properties of the molecule, potentially offering distinct advantages.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Potential Advantages of this compound

The Morpholine Moiety: A "Privileged" Scaffold

The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Morpholine is considered a "privileged" scaffold due to its ability to improve aqueous solubility, metabolic stability, and bioavailability.

  • Enhanced Solubility and Pharmacokinetics: The morpholine ring, with its nitrogen and oxygen heteroatoms, can participate in hydrogen bonding, which generally improves aqueous solubility. This is a crucial factor for drug delivery and distribution in the body.

  • Metabolic Stability: The morpholine ring is often more resistant to metabolic degradation compared to other amine-containing groups, potentially leading to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Basicity: The nitrogen atom in the morpholine ring provides a basic center, which can be critical for interactions with biological targets and for influencing the overall pharmacokinetic properties of the compound.

The Diethoxy Groups: Fine-Tuning Electronic Properties and Lipophilicity

The two ethoxy groups at the 2 and 5 positions of the phenyl ring are electron-donating groups. Their presence can be expected to influence the electronic properties of the nitroaromatic system and, consequently, its reactivity and bioreductive potential.

  • Modulation of Redox Potential: Electron-donating groups can raise the energy of the frontier molecular orbitals, potentially making the nitro group easier to reduce. This could enhance the compound's efficacy as a hypoxia-activated agent.

  • Increased Lipophilicity: The ethoxy groups increase the lipophilicity of the molecule compared to unsubstituted or methoxy-substituted analogs. This can affect its ability to cross cell membranes and its distribution in different tissues. A carefully balanced lipophilicity is essential for optimal drug efficacy.

  • Steric Effects: The steric bulk of the ethoxy groups may influence how the molecule interacts with enzymes and biological targets, potentially leading to increased selectivity.

Comparative Physicochemical Properties

While direct comparative studies are lacking, we can compile the known physicochemical properties of this compound and compare them to a simpler, common nitroaromatic like nitrobenzene.

PropertyThis compoundNitrobenzene
Molecular Formula C₁₄H₂₀N₂O₅[6]C₆H₅NO₂
Molecular Weight 296.32 g/mol [6]123.11 g/mol
Melting Point 137-141 °C[7]5.7 °C
Predicted LogP 2.2[6]1.85

The higher molecular weight and predicted LogP value of this compound suggest a more complex and lipophilic molecule than nitrobenzene. The significantly higher melting point indicates a more stable crystal lattice structure.

Potential Applications and Future Directions

Given its structural features, this compound holds promise in several research areas:

  • Hypoxia-Activated Prodrugs: The combination of a bioreducible nitro group and solubility-enhancing morpholine and lipophilicity-modulating diethoxy groups makes it an interesting candidate for the development of targeted cancer therapies.

  • Probes for Hypoxia Imaging: Nitroaromatic compounds are increasingly being explored as fluorescent probes for imaging hypoxic regions in tumors.[2][3] The specific substitutions on this molecule could be tuned to develop probes with desirable photophysical properties.

  • Chemical Synthesis: This compound can serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1]

Experimental Protocols: A Foundation for Future Studies

To rigorously evaluate the advantages of this compound, a series of comparative experiments are necessary. The following outlines a general approach for such studies.

Synthesis of this compound

A common synthetic route involves the nucleophilic aromatic substitution of a suitably substituted nitrobenzene with morpholine.

Workflow for Synthesis and Purification

G A Starting Material (e.g., 1,4-dichloro-2,5-dinitrobenzene) B React with Morpholine (Nucleophilic Aromatic Substitution) A->B Solvent, Base C Reaction Work-up (Extraction and Washing) B->C D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, MS, Elemental Analysis) D->E

Caption: A generalized workflow for the synthesis and purification of this compound.

Comparative Cytotoxicity Assay

To assess the potential for a superior therapeutic index, the cytotoxicity of this compound should be compared with other nitroaromatics in both cancer cell lines and normal cell lines under normoxic and hypoxic conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., a cancer cell line and a normal fibroblast line) in 96-well plates and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and other comparator nitroaromatic compounds. Include a vehicle control.

  • Hypoxic/Normoxic Incubation: Incubate one set of plates under normoxic conditions (21% O₂) and another under hypoxic conditions (e.g., 1% O₂).

  • MTT Assay: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC₅₀ values (the concentration that inhibits 50% of cell growth) for each compound under both conditions.

Logical Flow of Comparative Cytotoxicity Analysis

G A Select Cell Lines (Cancer and Normal) C Treat Cells A->C B Prepare Serial Dilutions of This compound and Comparator Nitroaromatics B->C D1 Incubate under Normoxic Conditions C->D1 D2 Incubate under Hypoxic Conditions C->D2 E Perform MTT Assay D1->E D2->E F Calculate IC50 Values E->F G Compare Therapeutic Index (IC50 Normal / IC50 Cancer) F->G

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A Multi-Technique Comparative Guide to Confirming the Identity of Synthesized 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the absolute identity and purity of a synthesized compound are paramount. An incorrect molecular structure or the presence of unidentified impurities can lead to flawed structure-activity relationship (SAR) studies, misleading biological data, and significant safety concerns. The identification test is therefore the foundational step in ensuring the quality, safety, and efficacy of any potential pharmaceutical agent[1]. This guide provides a comprehensive, multi-technique workflow for the unambiguous structural confirmation of a newly synthesized batch of 4-(2,5-diethoxy-4-nitrophenyl)morpholine, a substituted nitrophenyl-morpholine derivative.

Substituted morpholines are common scaffolds in medicinal chemistry[2]. The synthesis of our target compound, this compound, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1,4-diethoxy-2-nitrobenzene with morpholine. While seemingly straightforward, this process can result in impurities, the most probable being unreacted starting material[3]. Therefore, a robust analytical strategy must not only confirm the presence of the desired product but also definitively prove the absence of critical precursors and potential isomers.

This guide moves beyond simple data presentation. It explains the causal logic behind the selection of each analytical technique—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—and details how, in concert, they form a self-validating system for structural elucidation[4][5].

The Analytical Challenge: Target Compound vs. Key Precursor

To establish a rigorous confirmation, we will compare the analytical data of our synthesized product against its key precursor, 1,4-diethoxy-2-nitrobenzene. The successful incorporation of the morpholine ring is the primary transformation to be verified.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Target: this compound Structure of this compoundC₁₄H₂₀N₂O₅[6]296.32[6]
Precursor: 1,4-Diethoxy-2-nitrobenzene Structure of 1,4-Diethoxy-2-nitrobenzeneC₁₀H₁₃NO₄[7]211.21[7]

Overall Analytical Workflow

G cluster_synthesis Synthesis & Work-up cluster_conclusion Conclusion raw_product Crude Synthesized Product nmr ¹H & ¹³C NMR (Proton/Carbon Environment) raw_product->nmr Dissolve in CDCl₃ ftir FT-IR (Functional Groups) raw_product->ftir Prepare KBr pellet or ATR sample raw_purity Purity Check & Separation raw_product->raw_purity lc lc confirmation Structural Confirmation nmr->confirmation ftir->confirmation lcms LC-MS (Molecular Weight & Purity) lcms->confirmation raw_purity->lcms

Caption: Overall workflow for the structural confirmation of the synthesized product.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of small molecule characterization. ¹H NMR provides a detailed map of the proton environments, while ¹³C NMR confirms the complete carbon framework. For our specific challenge, NMR is indispensable for directly observing the protons and carbons of the newly introduced morpholine ring and the shifts in the aromatic region upon substitution.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized, dried product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) with a 2-second relaxation delay and accumulate 1024 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Comparative Data Analysis: NMR
FeatureExpected for this compoundFound in 1,4-Diethoxy-2-nitrobenzene (Precursor)Rationale for Confirmation
¹H Morpholine Protons (-N-(CH₂)₂-O-) Two distinct signals, ~3.0-3.2 ppm and ~3.8-4.0 ppm, each integrating to 4H.AbsentThe presence of these signals is direct evidence of the morpholine moiety.
¹H Aromatic Protons Two singlets (or narrow doublets), ~6.9 ppm and ~7.4 ppm, each integrating to 1H.Three signals in a more complex pattern (~7.1-7.4 ppm).The substitution pattern on the aromatic ring changes, simplifying the spectrum to two isolated aromatic protons.
¹H Ethoxy Protons (-OCH₂CH₃) Two triplets (~1.4-1.5 ppm, 6H) and two quartets (~4.0-4.2 ppm, 4H).One triplet (~1.4 ppm, 3H) and one quartet (~4.1 ppm, 2H) for each of the two ethoxy groups.Signals are present in both, but their chemical environments may shift slightly.
¹³C Morpholine Carbons Two signals present, ~50-52 ppm (-CH₂-N) and ~66-68 ppm (-CH₂-O).AbsentUnambiguously confirms the carbon skeleton of the morpholine ring.
¹³C Aromatic Carbons Six distinct signals expected.Six distinct signals expected, but at different chemical shifts.The chemical shifts of the aromatic carbons, particularly the one bonded to nitrogen, will be significantly different.

Technique 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR is a rapid and powerful technique for identifying the functional groups present in a molecule[1][8]. While NMR maps the skeleton, IR confirms the "decorations." It is exceptionally useful for verifying the persistence of the nitro (NO₂) group and the ether linkages (C-O-C), while also confirming the presence of the new C-N bond and aliphatic C-H bonds from the morpholine ring.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount (~1-2 mg) of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and data normalization.

Comparative Data Analysis: FT-IR
Functional GroupExpected Wavenumber (cm⁻¹) for ProductFound in PrecursorRationale for Confirmation
N-O Asymmetric & Symmetric Stretch (Nitro) ~1520-1530 cm⁻¹ and ~1340-1350 cm⁻¹PresentConfirms the nitro group was unaffected during the reaction.
C-N Stretch (Aryl-amine) ~1250-1300 cm⁻¹AbsentA new band in this region is strong evidence for the formation of the bond between the aromatic ring and the morpholine nitrogen.
C-H Stretch (Aliphatic) ~2850-2980 cm⁻¹ (multiple bands)Present (from ethoxy groups)The intensity of this region should increase significantly due to the addition of the four methylene (-CH₂) groups of the morpholine ring.
C-O-C Stretch (Ether) ~1020-1250 cm⁻¹ (strong, complex bands)PresentConfirms the presence of both the ethoxy and morpholine ether linkages.

Technique 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the ultimate arbiter of molecular weight and purity[5][9]. The liquid chromatography (LC) step separates the product from any unreacted starting materials or byproducts, providing purity information. The mass spectrometry (MS) detector then provides a precise mass-to-charge ratio (m/z), which yields the molecular weight of the eluted compounds. This is arguably the most definitive test for confirming a successful transformation[8].

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a ~100 µg/mL solution of the crude product in a 50:50 mixture of acetonitrile and water.

  • LC System: Agilent 1260 Infinity II HPLC (or equivalent).

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution from 20% to 95% acetonitrile in water (with 0.1% formic acid) over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS System: Agilent 6120 Quadrupole LC/MS (or equivalent) with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive (ESI+).

    • Analysis: Scan mode from m/z 100 to 500.

Comparative Data Analysis: LC-MS
ParameterExpected for this compoundExpected for 1,4-Diethoxy-2-nitrobenzene (Precursor)Rationale for Confirmation
Retention Time (Typical) ~3.5 min~4.2 minThe product is generally more polar than the precursor and will elute earlier on a reverse-phase column. A peak at the expected retention time is the first sign of success.
Expected [M+H]⁺ (m/z) 297.14 (Calculated for C₁₄H₂₁N₂O₅⁺: 297.1445)[6]212.09 (Calculated for C₁₀H₁₄NO₄⁺: 212.0866)This is the most conclusive piece of evidence. Observing a base peak at m/z 297.14 confirms the exact mass of the target molecule, proving the addition of the morpholine unit (mass difference of 85.05 Da).
Purity Assessment The chromatogram should show a single major peak corresponding to the product.If present as an impurity, a separate peak would be observed at its characteristic retention time with an m/z of 212.09.The absence of a peak at the precursor's retention time and m/z confirms the reaction has gone to completion or has been effectively purified.

Integrated Logic for Structural Confirmation

G cluster_data cluster_inference cluster_alternatives NMR_Data NMR Data: - Morpholine signals present - Aromatic signals shifted Conclusion Identity Confirmed: 4-(2,5-Diethoxy-4- nitrophenyl)morpholine NMR_Data->Conclusion Confirms C/H Skeleton IR_Data IR Data: - New C-N stretch - Strong aliphatic C-H IR_Data->Conclusion Confirms Functional Groups MS_Data MS Data: - Correct [M+H]⁺ at m/z 297.14 - High purity by LC MS_Data->Conclusion Confirms MW & Purity Precursor Precursor: - Wrong MW (211.21) - No morpholine signals Conclusion->Precursor Excludes Isomer Isomer: - Different NMR aromatic  coupling/shifts Conclusion->Isomer Excludes

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A Researcher's Guide to Assessing the Kinase Selectivity of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, immunology, and metabolic disorders, the precise modulation of cellular signaling pathways is paramount. Kinase inhibitors, a cornerstone of targeted therapy, are designed to block specific nodes in these intricate networks. However, the true utility of a novel kinase inhibitor lies not just in its on-target potency but in its selectivity—its ability to inhibit the intended target without engaging a host of other kinases, which can lead to off-target toxicities and confound experimental results.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a putative kinase inhibitor, 4-(2,5-Diethoxy-4-nitrophenyl)morpholine . While specific experimental data for this compound is not extensively published, its chemical scaffold, featuring a morpholine ring attached to a nitrophenyl group, is a well-established pharmacophore in the realm of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) family.[1] The morpholine moiety is known to form critical hydrogen bonds within the ATP-binding pocket of many kinases, making selectivity profiling an indispensable step in characterizing any new molecule with this feature.[2][3][4]

We will explore the essential experimental workflows to rigorously define the selectivity profile of our compound of interest. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will compare our topic compound with two well-characterized PI3K inhibitors: LY294002 , a first-generation, non-selective pan-PI3K inhibitor, and Alpelisib (BYL719) , a clinically approved, alpha-isoform selective PI3K inhibitor.[5][6]

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding sites. This similarity is the primary reason for the cross-reactivity of many kinase inhibitors. A compound that inhibits multiple kinases can produce a cellular phenotype that is a composite of its effects on several signaling pathways, making it difficult to attribute the observed effect to the inhibition of the intended target. Furthermore, in a clinical context, off-target kinase inhibition is a major cause of adverse drug reactions.

Therefore, early and comprehensive selectivity profiling is not just a "box-ticking" exercise; it is a critical step that informs the entire discovery and development process, from lead optimization to the design of definitive preclinical experiments.

Experimental Strategies for Assessing Kinase Cross-Reactivity

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. We will focus on three complementary, industry-standard techniques:

  • Broad-Panel Kinase Screening (e.g., KINOMEscan™): An in vitro method to assess the binding affinity of a compound against a large panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA®): A target engagement assay that confirms compound binding to its intended target in a physiological cellular context.

  • Phospho-Flow Cytometry: A functional cellular assay to measure the inhibition of downstream signaling pathways in specific cell populations.

Below, we delve into the principles and protocols for each of these techniques.

Broad-Panel Kinase Screening: Mapping the Kinome-Wide Interaction Landscape

The most direct way to assess the selectivity of a kinase inhibitor is to test it against a large, representative panel of human kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[7][8][9]

Principle of the KINOMEscan™ Assay: This assay does not measure enzymatic activity but rather the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_data Data Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubate Test Compound with Kinase Panel Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (~468 kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand on Solid Support Binding Add mixture to Immobilized Ligand Immobilized_Ligand->Binding Incubation->Binding Wash Wash away unbound kinase Binding->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify kinase-tagged DNA by qPCR Elution->qPCR Data_Analysis Calculate % Inhibition or Kd qPCR->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: KINOMEscan™ Experimental Workflow.

Data Presentation and Interpretation:

The results of a KINOMEscan™ screen are typically presented as a percentage of control at a single high concentration of the test compound (e.g., 1 or 10 µM). Hits are then followed up with dose-response curves to determine the dissociation constant (Kd) for each interaction. This quantitative data is best summarized in a table.

Table 1: Hypothetical Kinome Selectivity Data

Kinase TargetThis compound Kd (nM)LY294002 Kd (nM)Alpelisib (BYL719) Kd (nM)
PI3Kα 50 1400 5
PI3Kβ25018001150
PI3Kδ1501600290
PI3Kγ8001500250
mTOR12002000>10,000
DNA-PK>10,000500>10,000
Haspin5000800>10,000
Other Kinase 1>10,0002500>10,000
Other Kinase 2>10,0003000>10,000

This is hypothetical data for illustrative purposes.

Rationale for Comparator Compounds:

  • LY294002: As a non-selective PI3K inhibitor, it is expected to show binding to multiple PI3K isoforms and potentially other kinases like mTOR and DNA-PK.[5][10] This serves as a benchmark for a "dirty" compound.

  • Alpelisib (BYL719): This compound is highly selective for the p110α isoform of PI3K.[6] It provides a reference for a highly selective inhibitor within the same target class.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Setting

While in vitro binding assays are powerful, they do not always reflect a compound's behavior in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the confirmation of target engagement in intact cells.[3][11][12]

Principle of CETSA®: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the thermal stability of the protein. In a CETSA® experiment, cells are treated with the compound of interest and then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified. A ligand-induced shift in the melting curve to a higher temperature indicates target engagement.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Analysis cluster_data_analysis Data Interpretation Cells Culture Cells Treatment Treat cells with Test Compound or Vehicle Cells->Treatment Aliquoting Aliquot cell suspension Treatment->Aliquoting Heating Heat aliquots to a range of temperatures Aliquoting->Heating Lysis Cell Lysis (e.g., freeze-thaw) Heating->Lysis Centrifugation Separate soluble and precipitated fractions Lysis->Centrifugation Detection Quantify soluble target protein (e.g., Western Blot, ELISA) Centrifugation->Detection Melting_Curve Plot % soluble protein vs. Temperature Detection->Melting_Curve Shift_Analysis Compare melting curves of treated vs. vehicle samples Melting_Curve->Shift_Analysis

Caption: CETSA® Experimental Workflow.

Data Presentation and Interpretation:

The primary output of a CETSA® experiment is a set of melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates stabilization of the target protein and thus, target engagement.

Table 2: Hypothetical CETSA® Data (Tagg in °C)

Target ProteinVehicle ControlThis compound (1 µM)LY294002 (10 µM)Alpelisib (BYL719) (1 µM)
PI3Kα 48.5 54.2 52.1 56.8
PI3Kβ49.149.851.549.5
Off-target 155.255.358.155.2
Off-target 262.762.662.862.7

This is hypothetical data for illustrative purposes. Tagg represents the temperature at which 50% of the protein is denatured.

Rationale for CETSA®: This assay is crucial for validating that the compound can access and bind to its intended target within the complex cellular environment, at concentrations that are relevant for functional assays. It helps to bridge the gap between in vitro binding affinity and cellular activity.

Phospho-Flow Cytometry: Assessing Functional Pathway Inhibition at the Single-Cell Level

Ultimately, the goal of a kinase inhibitor is to modulate cellular signaling. Phospho-flow cytometry is a powerful technique that allows for the quantitative measurement of protein phosphorylation, a direct readout of kinase activity, in individual cells within a heterogeneous population.[4][13]

Principle of Phospho-Flow Cytometry: This technique combines the specificity of phospho-specific antibodies with the high-throughput, multi-parameter capabilities of flow cytometry. Cells are treated with the kinase inhibitor, stimulated to activate the signaling pathway of interest, and then fixed, permeabilized, and stained with fluorescently labeled antibodies against a phospho-protein downstream of the target kinase. The phosphorylation status of the protein is then measured on a flow cytometer.

Experimental Workflow: Phospho-Flow Cytometry for PI3K Pathway Analysis

PhosphoFlow_Workflow cluster_cell_culture Cell Preparation cluster_stimulation_staining Stimulation & Staining cluster_acquisition_analysis Data Acquisition & Analysis Cell_Culture Culture relevant cell line (e.g., MCF7, BT-20) Inhibitor_Treatment Pre-treat with Kinase Inhibitor Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with Growth Factor (e.g., IGF-1, EGF) Inhibitor_Treatment->Stimulation Fix_Perm Fix and Permeabilize Cells Stimulation->Fix_Perm Staining Stain with fluorescently-labeled anti-phospho-Akt and anti-phospho-S6 antibodies Fix_Perm->Staining Flow_Cytometry Acquire data on a Flow Cytometer Staining->Flow_Cytometry Data_Analysis Quantify Median Fluorescence Intensity (MFI) of phospho-protein signal Flow_Cytometry->Data_Analysis

Caption: Phospho-Flow Cytometry Workflow.

Data Presentation and Interpretation:

The data is typically presented as a dose-response curve where the inhibition of phosphorylation of a downstream substrate (e.g., Akt, S6 ribosomal protein) is plotted against the concentration of the inhibitor. This allows for the determination of an IC50 value for functional pathway inhibition.

Table 3: Hypothetical Phospho-Flow Cytometry Data (IC50 in nM)

Downstream ReadoutThis compoundLY294002Alpelisib (BYL719)
p-Akt (Ser473) 150 2500 25
p-S6 (Ser235/236)200300040
p-ERK1/2 (Thr202/Tyr204)>10,000>10,000>10,000

This is hypothetical data for illustrative purposes. p-ERK is included as a negative control to assess off-target effects on the MAPK pathway.

Rationale for Phospho-Flow Cytometry: This functional assay provides crucial information on the compound's ability to inhibit the target kinase's activity in a cellular context. By using multiple phospho-specific antibodies, one can also assess the compound's effects on other signaling pathways, providing further insights into its selectivity.

Conclusion: A Holistic View of Kinase Inhibitor Selectivity

The characterization of a novel kinase inhibitor like This compound requires a rigorous and multi-faceted approach to define its selectivity profile. By integrating the kinome-wide binding data from broad-panel screening, the target engagement confirmation from CETSA®, and the functional pathway inhibition data from phospho-flow cytometry, researchers can build a comprehensive and reliable profile of their compound.

This holistic understanding is essential for making informed decisions in drug discovery and for the design of clear, interpretable experiments in basic research. The methodologies outlined in this guide provide a robust framework for moving beyond simple potency measurements to a deeper understanding of a compound's true biological activity.

References

  • LY294002 - Wikipedia. [URL: https://en.wikipedia.org/wiki/LY294002]
  • 4-(4-Nitrophenyl)morpholine - Chem-Impex. [URL: https://www.chemimpex.com/product/07739]
  • LY294002 | PI3K/AKT Pathway Inhibitor | STEMCELL Technologies. [URL: https://www.stemcell.com/products/ly294002.html]
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6891]
  • 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2178277.htm]
  • LY294002 Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2021.751278/full]
  • PI3K inhibitors are finally coming of age - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7878234/]
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  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8753555/]
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10814674/]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833818/]
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1105]
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11136]
  • 3-(4-(4-Morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)phenol | C19H16N4O3 | CID 9884685 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/PI-103]
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/362590240_Morpholine_Derivatives_Greatly_Enhance_the_Selectivity_of_Mammalian_Target_of_Rapamycin_mTOR_Inhibitors]
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  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8092737/]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833818/]
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4-(2,5-Diethoxy-4-nitrophenyl)morpholine vs [a known standard] in [a specific assay]

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of PI3K Inhibitors: LY294002 vs. Wortmannin in a Luminescent Kinase Assay

Introduction: The Critical Role of PI3K in Cellular Signaling

The Phosphoinositide 3-kinase (PI3K) family of enzymes represents a central node in cellular signaling, orchestrating a vast array of processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous human diseases, most notably cancer, making PI3K a prime target for therapeutic intervention. The development and characterization of small molecule inhibitors targeting this pathway are therefore of paramount importance to both basic research and clinical drug development.

This guide provides a detailed comparison of two seminal, first-generation PI3K inhibitors: 4-(2,5-Diethoxy-4-nitrophenyl)morpholine , universally known as LY294002 , and Wortmannin . While both are widely used as standard experimental tools, they possess fundamentally different mechanisms of action, potencies, and off-target profiles. Understanding these differences is critical for the accurate design and interpretation of experiments. We will compare these two compounds in the context of a widely used in vitro PI3K luminescent kinase assay, providing the scientific rationale behind the experimental design and a detailed protocol for execution.

Mechanism of Action: A Tale of Two Inhibitors

The primary distinction between LY294002 and Wortmannin lies in their mode of binding to the PI3K enzyme.

  • LY294002 (this compound): The morpholine ring in LY294002 acts as a mimic of the adenine moiety of ATP. Consequently, it functions as a competitive, reversible inhibitor that binds to the ATP-binding pocket within the catalytic subunit of PI3K. Its reversible nature means its inhibitory effect can be overcome by increasing the concentration of ATP. While it displays broad activity against Class I PI3K isoforms (p110α, β, δ, γ), it is less potent than Wortmannin and is known to inhibit other kinases and proteins containing similar ATP-binding sites, such as mTOR, DNA-PK, and casein kinase 2 (CK2), particularly at higher concentrations.

  • Wortmannin: This fungal metabolite acts as a non-competitive, irreversible inhibitor . Its furanosteroid structure undergoes modification in solution, exposing a highly reactive C20 carbon that forms a covalent bond with a conserved lysine residue (Lys802 in p110α) within the ATP-binding site of PI3K. This covalent modification permanently inactivates the enzyme. Its irreversible nature and high potency make it a powerful tool, but also contribute to its toxicity. Wortmannin is also a broad-spectrum PI3K inhibitor and can affect other targets like mTOR and DNA-PK.

G cluster_0 PI3K Signaling Pathway cluster_1 Inhibitor Mechanism RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates Downstream Downstream Targets (mTORC1, GSK3β, etc.) AKT->Downstream Activates/Inhibits Response Cell Growth, Survival, Proliferation Downstream->Response LY294002 LY294002 (Reversible) LY294002->PI3K Competes with ATP (Reversible Binding) Wortmannin Wortmannin (Irreversible) Wortmannin->PI3K Covalent Bond (Irreversible Inactivation)

Caption: PI3K pathway and inhibitor mechanisms.

Comparative Analysis: Performance in a PI3Kα Kinase Assay

To quantitatively compare the inhibitory activity of LY294002 and Wortmannin, a luminescent in vitro kinase assay is an industry-standard method. This type of assay measures the amount of ATP remaining in solution following a kinase reaction. As the kinase (PI3K) consumes ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.

Experimental Protocol: PI3Kα Glo-Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) for each compound against the human PI3Kα isoform.

I. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for PI3K activity (e.g., 40 mM Tris pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT).

  • PI3Kα Enzyme: Reconstitute recombinant human PI3Kα (p110α/p85α) in kinase buffer to a working concentration of 2-5 ng/µL. Keep on ice.

  • Substrate: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP₂) in the kinase buffer.

  • ATP Solution: Prepare a 100 µM ATP solution in the kinase buffer. This concentration is often near the Michaelis constant (Km) for many kinases, providing a sensitive window for competitive inhibition.

  • Inhibitor Dilutions:

    • Prepare 10 mM stock solutions of LY294002 and Wortmannin in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations designed to span the expected IC₅₀ values. A typical starting concentration for the series might be 100 µM for LY294002 and 1 µM for Wortmannin.

  • Detection Reagent: Prepare a commercial kinase-glo luminescence reagent according to the manufacturer's instructions.

II. Assay Procedure:

  • Add 2.5 µL of diluted inhibitor or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.

  • Add 5 µL of the PI3Kα enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding. This pre-incubation is particularly important for Wortmannin to allow time for the covalent modification to occur.

  • Initiate the kinase reaction by adding a 2.5 µL mixture of the PIP₂ substrate and ATP solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure remaining ATP by adding 10 µL of the kinase-glo reagent to each well.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read the plate on a luminometer.

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Dispense Inhibitor (LY294002 or Wortmannin) or DMSO to 384-well plate B 2. Add PI3Kα Enzyme A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Initiate Reaction (Add ATP + PIP₂ Substrate) C->D E 5. Kinase Reaction (60 min, RT) D->E F 6. Stop & Detect (Add Kinase-Glo Reagent) E->F G 7. Read Luminescence F->G

Caption: Luminescent PI3K inhibitor assay workflow.

Data Analysis and Expected Results

The raw luminescence data is first normalized. The "0% inhibition" control is the signal from the DMSO vehicle wells, and the "100% inhibition" control is a well with no enzyme or a very high concentration of inhibitor. The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to calculate the IC₅₀ value.

Table 1: Comparative Performance Data

ParameterLY294002 (this compound)Wortmannin
Mechanism of Action ATP-Competitive, ReversibleNon-competitive, Irreversible (Covalent)
Typical IC₅₀ (PI3Kα) 0.5 - 1.5 µM1 - 5 nM
Potency MicromolarNanomolar
Selectivity Moderate; inhibits mTOR, DNA-PK, CK2 at higher µM concentrationsPoor; inhibits mTOR, PLK1, DNA-PK at nM concentrations
In Vivo Stability ModeratePoor; rapid metabolism and clearance
Use Case Reversible pathway studies; standard for ATP-competitive modePotent, rapid, and complete pathway shutdown; tool for covalent binding studies

Discussion: Choosing the Right Tool for the Job

The data clearly illustrates that while both compounds effectively inhibit PI3K, they are not interchangeable.

  • Potency: Wortmannin is approximately 100- to 1000-fold more potent than LY294002. Its nanomolar IC₅₀ means it can be used at much lower concentrations, which can sometimes reduce the risk of off-target effects. However, some of its known off-targets are also affected in the nanomolar range.

  • Reversibility vs. Irreversibility: This is the most critical distinction for experimental design. LY294002's reversible nature allows for "wash-out" experiments, where the inhibitor can be removed to study the restoration of pathway signaling. This is impossible with Wortmannin, as its covalent modification of the enzyme is permanent. The irreversible nature of Wortmannin provides a rapid and complete shutdown of PI3K activity, which can be advantageous for creating a clean experimental window.

  • Selectivity and Off-Targets: Both are considered pan-PI3K inhibitors and lack selectivity among the Class I isoforms. Furthermore, both inhibit related PIKK family members like mTOR and DNA-PK. Researchers must be aware of these off-target activities and use appropriate controls, such as structurally distinct inhibitors or genetic approaches (e.g., siRNA, CRISPR), to confirm that the observed phenotype is truly due to PI3K inhibition.

Conclusion

This compound (LY294002) and Wortmannin are foundational tools in cell signaling research that have been instrumental in elucidating the function of the PI3K pathway. LY294002 serves as the archetypal reversible, ATP-competitive inhibitor with micromolar potency, while Wortmannin is a highly potent, irreversible inhibitor that acts via covalent modification. The choice between them is not about which is "better," but which is more appropriate for the specific biological question being asked. For studies requiring pathway reactivation or modeling a competitive binding interaction, LY294002 is the logical choice. For experiments demanding rapid, sustained, and complete inhibition of the kinase, Wortmannin's potent and irreversible mechanism is superior. A thorough understanding of their distinct properties, as demonstrated through quantitative in vitro assays, is essential for the rigorous and successful investigation of PI3K signaling.

References

  • Title: The role of PI3K in cancer: life and death. Source: Nature Reviews Cancer URL: [Link]

  • Title: The PI3K/AKT/mTOR pathway in pathological events and therapeutics. Source: Expert Opinion on Therapeutic Targets URL: [Link]

  • Title: Targeting the PI3K/Akt/mTOR pathway in cancer. Source: Journal of Hematology & Oncology URL: [Link]

  • Title: A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Source: The Journal of Biological Chemistry URL: [Link]

  • Title: The PI3K Inhibitors: A Journey from Bench to Bedside. Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Wortmannin, a potent and selective inhibitor of phosphatidylinositol-3-kinase. Source: FEBS Letters URL: [Link]

  • Title: The crystal structure of human p110alpha/p85alpha elucidates the effects of oncogenic PI3Kalpha mutations. Source: Science URL: [Link]

Navigating the Research Frontier: A Comparative Guide to 4-(2,5-Diethoxy-4-nitrophenyl)morpholine and its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the enigmatic compound 4-(2,5-Diethoxy-4-nitrophenyl)morpholine , a molecule situated at the intersection of two pharmacologically significant scaffolds: the morpholine ring and the nitrophenyl group. While peer-reviewed literature on this specific compound is notably scarce, its structural motifs suggest a compelling potential for biological activity.[1][2]

This document serves as a comparative framework, offering a scientifically grounded pathway for investigating this compound. In the absence of direct experimental data, we will leverage information on analogous compounds and established methodologies to propose a comprehensive research and comparison strategy. We will use 4-(4-Nitrophenyl)morpholine as a primary comparator, a structurally related compound with documented investigation into its synthesis and crystal structure.[3][4]

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a ubiquitous heterocyclic amine that is a cornerstone in the design of bioactive molecules.[5][6] Its presence in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for drug-like characteristics.[6][7] The morpholine moiety is a key component in a diverse array of approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and antifungal properties.[8][9] The nitrogen atom of the morpholine ring is a hydrogen bond acceptor, facilitating interactions with biological targets, while the overall ring structure can influence the conformation of the molecule, impacting its binding affinity and selectivity.[7]

The Nitrophenyl Group: An Electron-Withdrawing Moiety with Diverse Bioactivities

The nitrophenyl group is another pharmacologically relevant functional group. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of a molecule, influencing its reactivity and interactions with biological macromolecules.[10] Nitrophenyl-containing compounds have been investigated for a range of therapeutic applications, including their use as anticancer and antimicrobial agents.[10][11] However, it is also crucial to consider the potential for metabolic reduction of the nitro group, which can sometimes lead to the formation of reactive intermediates.

A Proposed Comparative Study: this compound vs. 4-(4-Nitrophenyl)morpholine

Given the established importance of the morpholine and nitrophenyl moieties, a systematic investigation of this compound is warranted. A logical first step is a head-to-head comparison with a simpler, more extensively characterized analog, 4-(4-nitrophenyl)morpholine. The key structural difference lies in the two ethoxy groups on the phenyl ring of the target compound, which are expected to influence its lipophilicity, steric profile, and potentially its metabolic stability and target interactions.

Hypothetical Performance Comparison

The following table outlines a hypothetical comparison of the two compounds based on predictable physicochemical properties and potential biological activities, providing a framework for experimental validation.

FeatureThis compound (Predicted)4-(4-Nitrophenyl)morpholine (Known/Predicted)Rationale for Comparison & Experimental Approach
Molecular Weight 296.32 g/mol [2]208.22 g/mol [3]The addition of two ethoxy groups significantly increases the molecular weight. This can be verified by mass spectrometry.
Lipophilicity (XlogP) 2.2[2]~1.5 (Estimated)The ethoxy groups are expected to increase lipophilicity, potentially enhancing membrane permeability but possibly reducing aqueous solubility. This can be experimentally determined by a partition coefficient (LogP) assay.
Anticancer Activity UnknownDerivatives have shown importance for anticancer activity.[3]The morpholine and nitrophenyl groups are present in known anticancer agents. A comparative in vitro cytotoxicity assay against a panel of cancer cell lines (e.g., A549 - lung, PACA2 - pancreatic) would be a primary screen.
Metabolic Stability Potentially higherModerateThe ethoxy groups may provide steric hindrance to metabolic enzymes, potentially leading to a longer half-life. This can be assessed using in vitro liver microsome stability assays.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothetical comparison, a series of well-defined experimental protocols are necessary. The following section provides detailed, step-by-step methodologies for key comparative experiments.

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholine

This protocol is adapted from methodologies described for the synthesis of similar compounds.[12][13]

Objective: To synthesize 4-(4-nitrophenyl)morpholine for use as a comparator compound.

Materials:

  • 4-Fluoronitrobenzene

  • Morpholine

  • Acetonitrile (anhydrous)

  • Potassium carbonate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluoronitrobenzene (1 eq.) in anhydrous acetonitrile.

  • Add morpholine (1.2 eq.) and potassium carbonate (2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to obtain pure 4-(4-nitrophenyl)morpholine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To compare the cytotoxic effects of this compound and 4-(4-Nitrophenyl)morpholine on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, PACA2)

  • DMEM or RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the selected cancer cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the cell culture medium.

  • Replace the medium in the wells with fresh medium containing various concentrations of the test compounds (typically ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Path Forward: Experimental Workflows

To provide a clear visual representation of the proposed research plan, the following diagrams, generated using Graphviz, outline the key experimental workflows.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product & Analysis A 4-Fluoronitrobenzene D Reflux in Acetonitrile A->D B Morpholine B->D C K2CO3 C->D E Work-up & Filtration D->E F Recrystallization E->F G 4-(4-Nitrophenyl)morpholine F->G H Characterization (NMR, MS) G->H

Caption: Synthesis workflow for the comparator compound.

Cytotoxicity_Assay_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Data Analysis A Cancer Cell Culture B Seed cells in 96-well plates A->B C Prepare serial dilutions of compounds B->C D Treat cells for 48-72h C->D E Add MTT reagent D->E F Dissolve formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro cytotoxicity assay.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, its structural components suggest a high potential for biological activity, particularly in the realm of oncology. The lack of existing data presents a unique opportunity for novel discovery. By employing a systematic and comparative research approach, as outlined in this guide, researchers can efficiently characterize this compound and elucidate its therapeutic potential. The proposed experimental workflows provide a robust starting point for any laboratory equipped for chemical synthesis and cell-based assays. Future investigations could expand to include a broader range of biological assays, such as antibacterial, antifungal, and enzyme inhibition studies, to fully map the bioactivity profile of this promising molecule.

References

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1062. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • Wessig, P., & Teubner, J. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 20, 2026, from [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 61(23), 10476-10491. [Link]

  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. Retrieved January 20, 2026, from [Link]

  • Hemanth, K. P., Nistala, R., Nguyen, J. D., Eltit, J. M., Glennon, R. A., & Dukat, M. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1099474. [Link]

  • Al-Ghorbani, M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moiety. ACS Omega, 6(13), 8963–8977. [Link]

  • Perry, A., Li, L., & Whiteman, M. (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling, 32(2), 145–158. [Link]

  • ResearchGate. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 7(9), 927–944. [Link]

  • Rogoza, A. V., & Shakirov, M. M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6591. [Link]

  • Tchekalarova, J., Rangelov, M., Iliev, I., Todorova, N., Stoyanova, T., Nedelchev, L., & Todorov, P. (2023). Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. International Journal of Molecular Sciences, 24(13), 10994. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Characterization and Risk Assessment

The disposal protocol for any chemical is dictated by its inherent hazards. The structure of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine combines two key functional groups that define its risk profile: a nitroaromatic system and a morpholine ring.

  • Nitroaromatic Moiety: The nitrophenyl group is the primary driver of this compound's hazardous properties. Nitroaromatic compounds are recognized for their potential toxicity and, in some cases, explosive instability, particularly polynitrated compounds[1][2]. While this specific molecule is mononitrated, it must be handled with the appropriate precautions for its class. Combustion of nitrogen-containing compounds can also lead to the formation of toxic nitrogen oxides (NOx)[3][4].

  • Morpholine Moiety: Morpholine and its derivatives are classified as skin and eye irritants, and in some cases, corrosive[5][6]. It is also a flammable liquid[5][7].

Based on this structural analysis, the compound should be treated as a hazardous substance. The following table summarizes the anticipated hazard profile.

Hazard CategoryAnticipated Risk based on Structural AnalysisRationale and Key Considerations
Acute Toxicity May be harmful if swallowed or comes into contact with skin.[8]Based on data for 4-(4-Nitrophenyl)morpholine and general properties of nitro compounds.
Skin/Eye Irritation Causes skin and serious eye irritation.[8][9]A known property of both morpholine derivatives and nitrophenyl compounds.
Reactivity Stable under normal conditions, but incompatible with strong oxidizing agents.[8]The nitro group can increase reactivity.
Environmental Acutely toxic to aquatic organisms. Avoid release to the environment.[3][7]A common characteristic of aromatic and heterocyclic compounds.
Combustibility Combustible solid.Organic compounds, in general, are combustible. The nitro group can contribute to energetic decomposition.

Regulatory Framework: A "Cradle-to-Grave" Obligation

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11][12]. This legislation establishes a "cradle-to-grave" system for tracking hazardous waste[13]. As a generator of this waste, your laboratory is the first link in this chain and is responsible for ensuring it is correctly identified, managed, and transferred to a licensed treatment, storage, and disposal facility (TSDF)[13][14].

Pre-Disposal: On-Site Handling and Waste Segregation

Proper disposal begins with meticulous handling and segregation in the laboratory. The causality is simple: preventing accidental reactions and ensuring the waste stream is correctly characterized for the final disposal facility are paramount for safety and compliance.

3.1. Required Personal Protective Equipment (PPE)

Due to the compound's irritant and potential toxicity hazards, the following minimum PPE must be worn when handling the waste material.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, irritation, and potential absorption.[9]
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and dust, preventing serious eye irritation.[8][9]
Skin/Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of any dust or vapors.[8]

3.2. Waste Segregation and Containerization

  • Designate a Waste Stream: this compound waste should be segregated as Non-halogenated Organic Solid Waste . Never mix it with halogenated solvents, strong acids/bases, or oxidizers.

  • Select an Appropriate Container: Use a chemically compatible, sealable, and clearly labeled container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and an indication of the hazards (e.g., "Irritant," "Toxic").

Disposal Decision Workflow

The specific state of the waste (e.g., pure unused material, contaminated labware) dictates the precise packaging protocol. This workflow guides the decision-making process.

DisposalWorkflow A Assess Waste Stream (Pure compound, contaminated material, or solution?) B Pure Solid or Grossly Contaminated Material (e.g., spill cleanup) A->B Pure / Gross Contamination C Trace Contaminated Labware (e.g., glassware, pipette tips) A->C Trace Contamination D Place in primary, sealed container. Place primary container in a second, larger container with absorbent material (vermiculite). B->D E Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone). Collect rinsate as hazardous liquid waste. C->E G Label container clearly: 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards D->G F Place dry, empty labware in a designated solid waste container. E->F F->G H Store in designated Satellite Accumulation Area away from incompatible materials. G->H I Arrange for pickup by certified Hazardous Waste Disposal Contractor. H->I

Caption: Decision workflow for segregating and packaging waste.

Approved Disposal Methodology: High-Temperature Incineration

For nitroaromatic compounds, the preferred and most environmentally sound disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers[3][9].

Causality of Method Choice:

  • Complete Destruction: Incineration permanently destroys toxic organic compounds by breaking their chemical bonds, which is far superior to landfilling where leaching can occur[15]. The process involves a primary combustion chamber (rotary kiln) and a post-combustion chamber where gases are heated to over 1100°C to ensure complete molecular decomposition[16].

  • Volume Reduction: This process significantly reduces the volume of hazardous waste, leaving an inert solid ash[15].

  • Control of Emissions: Licensed incineration facilities are required to have advanced air pollution control devices (APCDs)[15]. Since this compound contains nitrogen, combustion will produce NOx. These facilities use scrubbers and other technologies to neutralize acid gases and remove harmful byproducts before they are released into the atmosphere[4].

Unacceptable Disposal Methods:

  • Landfill: Due to its potential toxicity and mobility, landfill disposal is not appropriate.

  • Sewer/Drain Disposal: This is strictly prohibited. The compound is toxic to aquatic life, and releasing it into the sewer system constitutes a serious environmental and regulatory violation[17].

Step-by-Step Protocol for Final Waste Packaging and Disposal

This protocol outlines the final steps for preparing waste for collection by your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor.

  • Finalize Container: Ensure the hazardous waste container is securely sealed and the exterior is clean and free of contamination.

  • Complete Waste Tag: Fill out a hazardous waste tag as required by your institution and local regulations. This typically includes the chemical name, quantity, hazard information, and the date accumulation started.

  • Store Appropriately: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). This area must be secure, away from drains, and segregated from incompatible materials.

  • Schedule Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup[1]. Provide them with all necessary information about the waste stream.

  • Maintain Records: Keep a copy of all paperwork, including the hazardous waste manifest provided by the disposal company. This documentation is a critical part of your RCRA compliance record.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As a precaution, remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain Spill: For a small spill, cover with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite[5]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material and spilled compound into a designated hazardous waste container[8].

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention[8].

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

  • MsdsDigital.com. (n.d.). MORPHOLINE.
  • Loba Chemie. (n.d.). MORPHOLINE EXTRA PURE.
  • North Metal and Chemical Company. (n.d.). Morpholine Safety Data Sheet.
  • Inchem.org. (1995). Morpholine (HSG 92, 1995).
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-(4-Nitrophenyl)morpholine.
  • Veolia. (2025). Discover the Hazardous Waste Incineration Process.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Nitrophenyl)morpholine.
  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine.
  • Carl Roth. (n.d.). Safety Data Sheet: Morpholine ≥99 %.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • U.S. Environmental Protection Agency. (2000). RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators.
  • ESSR. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION.
  • National Center for Biotechnology Information (NCBI). (n.d.). Incineration Processes and Environmental Releases.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Carl Roth. (n.d.). Safety Data Sheet: 4-Nitrophenol.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • Ohio Environmental Protection Agency. (2021). Hazardous Waste.

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Personal protective equipment for handling 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle chemical reagents with the utmost confidence and safety. This guide moves beyond generic advice to provide a deep, procedural framework for managing this compound in a laboratory setting. Our approach is built on a clear understanding of the compound's known hazards and established best practices, ensuring every step is a self-validating component of a comprehensive safety system.

The foundational safety information for this compound, identified by its CAS number 86-16-8, is derived from its Globally Harmonized System (GHS) classification. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Our operational plan is therefore designed to mitigate these specific risks at every stage of handling, from receipt to disposal.

Hazard Assessment and Risk Mitigation

Understanding the "why" behind each safety protocol is critical. The primary hazards associated with this compound are external and respiratory irritation.[1] Therefore, our entire protective strategy is centered on creating reliable barriers to prevent contact and inhalation.

Hazard IDClassificationHealth ConsequencePrimary Mitigation Strategy
H315 Skin Irritation Category 2Causes skin irritation, which can lead to redness, itching, and inflammation upon contact.Use of appropriate chemical-resistant gloves and a lab coat to prevent direct skin contact.
H319 Serious Eye Irritation Category 2Causes serious eye irritation, potentially leading to pain, tearing, and redness. Prolonged contact could cause more significant damage.Use of chemical splash goggles or a full-face shield to protect the eyes from dust or splashes.
H335 Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled as a dust or aerosol, leading to coughing and discomfort.Handling the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

This table summarizes the GHS hazard classifications for this compound as sourced from PubChem.[1]

Core Operational Procedures: A Step-by-Step Guide

This section provides a detailed workflow for handling this compound. The sequence is designed to establish and maintain a controlled environment, minimizing exposure risk from initial preparation to final waste disposal.

Engineering Controls and Laboratory Setup

Your first line of defense is a properly engineered workspace. The causality is simple: containing the chemical at the source is more effective than relying solely on personal barriers.

  • Primary Engineering Control : All weighing and handling of the solid compound must be conducted in a certified chemical fume hood. This is non-negotiable. The negative pressure environment is essential to contain any airborne particulates and prevent respiratory exposure.[2]

  • Emergency Preparedness : Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[2] Verify their operation weekly. In the event of an accidental exposure, immediate irrigation is critical to minimizing injury.

cluster_0 Workspace Preparation FumeHood Work in Chemical Fume Hood EmergencyAccess Verify Eyewash & Shower Access FumeHood->EmergencyAccess Proximity is Key

Figure 1. Initial Engineering Controls Setup.
Personal Protective Equipment (PPE) Protocol

PPE is your last line of defense, but it is a critical one. The selection and use of PPE must directly counter the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to goggles.[3]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many chemical solids.[4] Always check for signs of degradation or punctures before use. Double-gloving is recommended when handling highly hazardous substances or for prolonged operations.

  • Body Protection : A standard laboratory coat is required to protect against incidental contact and spills.[2][4] For tasks with a higher risk of contamination, consider a disposable chemical-resistant coverall.

  • Respiratory Protection : When handling the solid outside of a fume hood (which is strongly discouraged) or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[2]

cluster_ppe PPE Selection Workflow cluster_risk High Risk? Start Assess Task Goggles Chemical Splash Goggles Start->Goggles Eye Hazard Gloves Nitrile Gloves Start->Gloves Skin Hazard Coat Lab Coat Start->Coat Body Protection Respirator NIOSH Respirator (if needed) End Proceed with Task Coat->End HighRisk Dust/Aerosol Potential? Coat->HighRisk HighRisk->Respirator Yes HighRisk->End No

Figure 2. Decision workflow for selecting appropriate PPE.
Safe Handling and Dispensing

Methodical and deliberate actions are crucial to prevent the generation of dust and avoid spills.

  • Preparation : Before handling the compound, read the Safety Data Sheet (SDS) if available, or at a minimum, review the known GHS hazards.[2] Don all required PPE correctly.

  • Dispensing : When weighing or transferring the solid, use spatulas and weigh boats to minimize dust creation. Avoid pouring the solid directly from a large container. Perform these actions deep within the chemical fume hood.

  • During Use : Keep containers tightly closed when not in use.[2] Avoid any contact with skin, eyes, and clothing. Eating, drinking, or smoking in the handling area is strictly prohibited.[2]

Emergency Procedures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing at once and wash the affected skin area thoroughly with soap and plenty of water.[2][3] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[5][6]

  • Spill : For a small spill, carefully clean the area while wearing full PPE. Avoid raising dust. Collect the spilled material into a sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Waste Disposal Plan

All chemical waste must be handled in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.

  • Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound : Dispose of any unused or waste compound in a labeled hazardous waste container.

  • Consult EHS : Your institution's EHS department is the ultimate authority on waste disposal procedures. Always follow their specific guidelines.

By integrating this expert-driven, procedurally sound guide into your laboratory's standard operating procedures, you build a foundation of safety and trust. This allows you to focus on your primary objective: advancing your research with confidence and integrity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cefic. for the SAFE USE of PHENOL. [Link]

  • Angene Chemical. Safety Data Sheet: 4-(4-Nitrophenyl)thiomorpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • PENTA s.r.o. SAFETY DATA SHEET: Morpholine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.